trans-Phenothrin
Description
Structure
3D Structure
Properties
CAS No. |
66036-31-5 |
|---|---|
Molecular Formula |
C23H26O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
cis-(3-phenoxyphenyl)methyl (1S,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H26O3/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3/t20-,21+/m0/s1 |
InChI Key |
SBNFWQZLDJGRLK-LEWJYISDSA-N |
Isomeric SMILES |
CC(=C[C@H]1[C@@H](C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C |
Appearance |
Solid powder |
Other CAS No. |
66036-31-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
l-trans-Phenothrin; |
Origin of Product |
United States |
Foundational & Exploratory
trans-Phenothrin chemical structure and properties
An In-depth Technical Guide to trans-Phenothrin
This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound, a synthetic pyrethroid insecticide. The information is intended for researchers, scientists, and professionals in drug development and environmental science.
Chemical Identity
This compound is a synthetic pyrethroid insecticide. The term "phenothrin" can refer to a racemic mixture of stereoisomers. This guide focuses on the trans-isomers, with specific data provided for the active 1R-trans enantiomer where available.
| Identifier | Value |
| IUPAC Name | (3-phenoxyphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate |
| CAS Number | 26046-85-5 (for 1R-trans-Phenothrin) |
| Molecular Formula | C23H26O3[1][2][3] |
| Molecular Weight | 350.45 g/mol [2][3][4] |
| Synonyms | d-Phenothrin, Sumithrin, (1R-trans)-Phenothrin[1][2][3] |
| InChI Key | SBNFWQZLDJGRLK-RTWAWAEBSA-N[1] |
| Canonical SMILES | CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C[2] |
Chemical Structure
The structure of this compound consists of a cyclopropane (B1198618) ring esterified with 3-phenoxybenzyl alcohol. The "trans" designation refers to the stereochemistry on the cyclopropane ring.
Caption: Chemical structure of this compound.
Physicochemical and Toxicological Properties
This compound is a viscous liquid that is poorly soluble in water but soluble in many organic solvents.[5] Its properties make it effective as a contact insecticide.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Physical State | Pale yellow to yellow-brown liquid | [4][5][7] |
| Boiling Point | 437 °C at 760 mmHg | [2] |
| Vapor Pressure | 1.43 x 10⁻⁷ mmHg at 21 °C | [6] |
| Water Solubility | <0.01 mg/L (25 °C) | [2][6] |
| Octanol-Water Partition Coefficient (log Kow) | 6.01 - 6.2 | [2][3][4][6] |
| Density | 1.06 - 1.12 g/cm³ | [2][5] |
| Stability | Stable under normal conditions; degrades in light and alkaline media. |[1][4][5] |
Table 2: Toxicological Data for d-Phenothrin (mixture of 1R isomers)
| Metric | Value | Species | Route | Reference(s) |
|---|---|---|---|---|
| Acute Oral LD50 | > 5000 mg/kg | Rat | Oral | [8] |
| Acute Dermal LD50 | > 5000 mg/kg | Rat | Dermal | |
| Aquatic Toxicity (LC50, 96h) | 2.7 µg/L | Rainbow Trout | Aquatic | [7] |
| Aquatic Toxicity (LC50, 96h) | 16 µg/L | Bluegill Sunfish | Aquatic |[7] |
Mechanism of Action
As a Type I pyrethroid, this compound's primary mode of action is the disruption of nerve function in insects.[6][9][10] It targets the voltage-gated sodium channels located in the neuronal membranes.[7][9]
-
Binding: Phenothrin (B69414) binds to the alpha-subunit of the voltage-gated sodium channels.
-
Channel Modification: This binding locks the channel in an open state, preventing its normal inactivation.[9]
-
Ion Influx: The prolonged opening leads to a continuous influx of sodium ions (Na+) into the neuron.[9]
-
Hyperexcitation: The excessive Na+ influx causes a state of hyperexcitation, leading to repetitive nerve discharges.[6][9]
-
Paralysis and Death: This uncontrolled nerve firing results in loss of motor control, tremors, paralysis, and ultimately the death of the insect.[9]
The selectivity of phenothrin for insects over mammals is attributed to structural differences in the sodium channels between the two groups.[9]
Caption: Mechanism of action of this compound on insect neurons.
Experimental Protocols
Synthesis of this compound
The synthesis of phenothrin is typically achieved through an esterification reaction.[11]
Methodology:
-
Reactants: (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carbonyl chloride (trans-chrysanthemoyl chloride) and 3-phenoxybenzyl alcohol.
-
Reaction: The two reactants are combined in the presence of a suitable base (e.g., pyridine) to neutralize the HCl byproduct.
-
Solvent: A non-polar organic solvent such as toluene (B28343) is commonly used.
-
Purification: The resulting product, this compound, is purified from the reaction mixture using techniques like distillation or chromatography to remove unreacted starting materials and byproducts.
Analytical Methods for Quantification and Isomer Separation
The analysis of this compound in technical materials and formulations is critical for quality control. CIPAC (Collaborative International Pesticides Analytical Council) methods are often referenced.[12][13]
Methodology for Total Phenothrin and Isomer Ratio:
-
Sample Preparation: The technical material or formulation is accurately weighed and dissolved in a suitable solvent (e.g., acetone) containing an internal standard like m-terphenyl.[5][13]
-
Total Phenothrin Content (GC-FID):
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID).[12][13]
-
Column: A capillary column suitable for pyrethroid analysis.
-
Conditions: Temperature-programmed analysis is used to separate phenothrin from impurities.[12]
-
Quantification: The total phenothrin content is determined by comparing the peak area of phenothrin to that of the internal standard against a calibration curve.[12]
-
-
Isomer Ratio (Chiral HPLC):
-
Instrument: High-Performance Liquid Chromatograph (HPLC) with a UV detector.[12][13]
-
Column: A chiral stationary phase column is essential to separate the different stereoisomers (1R-trans, 1R-cis, 1S-trans, 1S-cis).[12]
-
Mobile Phase: A mixture of solvents like hexane (B92381) and isopropanol.
-
Quantification: The percentage of each isomer is calculated from their respective peak areas in the chromatogram.[12]
-
Residue Analysis in Environmental Samples
Determining residual levels of this compound in matrices like soil or water requires sensitive analytical methods.
Methodology for Soil Analysis (GC-MS/MS): [14]
-
Extraction: A soil sample is extracted with an organic solvent mixture (e.g., acetone/water). The extract is filtered.
-
Cleanup: The crude extract is passed through a solid-phase extraction (SPE) cartridge, often containing Florisil, to remove interfering matrix components.[14]
-
Analysis (GC-MS/MS):
-
Instrument: Gas Chromatograph coupled to a tandem Mass Spectrometer (MS/MS).[14]
-
Injection: A small volume of the cleaned extract is injected into the GC.
-
Separation: The cis- and trans-isomers are separated on the GC column.
-
Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to achieve high sensitivity and selectivity for phenothrin fragments.[14]
-
Quantification: The concentration is determined using a calibration curve prepared from analytical standards. The limit of quantification (LOQ) can reach levels as low as 0.01 mg/kg.[14]
-
Caption: General workflow for this compound residue analysis in soil.
References
- 1. CAS 26046-85-5: (-)-trans-Phenothrin | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. Phenothrin, trans-(-)- | C23H26O3 | CID 91581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenothrin | C23H26O3 | CID 4767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenothrin, d- (EHC 96, 1990) [inchem.org]
- 6. d-Phenothrin Technical Fact Sheet [npic.orst.edu]
- 7. d-Phenothrin (UK PID) [inchem.org]
- 8. beyondpesticides.org [beyondpesticides.org]
- 9. What is the mechanism of Phenothrin? [synapse.patsnap.com]
- 10. D-phenothrin (Ref: OMS 1809) [sitem.herts.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. extranet.who.int [extranet.who.int]
- 13. extranet.who.int [extranet.who.int]
- 14. epa.gov [epa.gov]
synthesis and discovery of pyrethroid insecticides like trans-Phenothrin
An In-depth Technical Guide to the Synthesis and Discovery of Pyrethroid Insecticides with a Focus on trans-Phenothrin
Introduction: From Natural Flowers to Synthetic Dominance
The story of pyrethroid insecticides begins with the pyrethrum daisy, Chrysanthemum cinerariaefolium, the source of naturally occurring insecticidal esters known as pyrethrins (B594832).[1][2] For centuries, powdered pyrethrum flowers were valued for their ability to rapidly knock down insects while exhibiting low toxicity to mammals.[3] However, the natural pyrethrins suffer from a significant drawback: they are chemically unstable, rapidly degrading upon exposure to light and air, which limits their effectiveness in agricultural applications.[3] This limitation spurred a century of chemical research aimed at creating synthetic analogues, or pyrethroids , that retain the potent insecticidal activity and low mammalian toxicity of the natural compounds but possess enhanced environmental stability.[3][4]
The development of synthetic pyrethroids coincided with growing concerns over the environmental persistence and biological impact of earlier insecticides like DDT, creating a demand for more biodegradable yet effective alternatives.[3] The first synthetic pyrethroid, allethrin, was discovered in 1949, marking a pivotal moment in insecticide chemistry.[2][5] Subsequent generations of pyrethroids, developed through systematic structural modifications, have led to compounds with greater photostability and broader applications. Phenothrin (B69414), a key member of this class, was invented in 1968 by researchers at Sumitomo Chemical who successfully stabilized the molecule by incorporating a 3-phenoxybenzyl alcohol group.[2][6][7]
This guide provides a detailed technical overview of the discovery, synthesis, and mode of action of pyrethroid insecticides, with a specific emphasis on the synthesis of this compound. It is intended for researchers and professionals in the fields of chemistry, toxicology, and drug development.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the independent synthesis of its two key precursors—the acid moiety, (+)-trans-chrysanthemic acid, and the alcohol moiety, 3-phenoxybenzyl alcohol—followed by their esterification. Racemic phenothrin is prepared by esterifying chrysanthemic acid with 3-phenoxybenzyl alcohol.[8]
Component 1: Synthesis of (+)-trans-Chrysanthemic Acid
(+)-trans-Chrysanthemic acid is a chiral cyclopropanecarboxylic acid that forms the core of many pyrethroids.[9] Industrial production often involves the cyclopropanation of a diene followed by hydrolysis of the resulting ester.[10] A well-documented laboratory synthesis builds the molecule from simpler, readily available starting materials.[11][12]
Experimental Protocol: Synthesis of (+)-trans-Chrysanthemic Acid (Based on Martel and Huynh, 1967)[11][12]
-
Preparation of Ethyl Chrysanthemate (Ylide Method):
-
A solution of ethyl 2-(diethylphosphono)acetate is treated with a strong base (e.g., sodium ethoxide) in an inert solvent like anhydrous diethyl ether to generate the corresponding ylide.
-
2,5-dimethyl-2,4-hexadiene is added dropwise to the ylide solution at a controlled temperature (typically 0-5°C).
-
The reaction mixture is stirred for several hours, allowing the cyclopropanation reaction to proceed.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude ethyl chrysanthemate as a mixture of cis and trans isomers.
-
The isomers are separated via fractional distillation or column chromatography.
-
-
Hydrolysis to Chrysanthemic Acid:
-
The purified ethyl (+)-trans-chrysanthemate is dissolved in a mixture of ethanol (B145695) and aqueous sodium hydroxide (B78521) solution.
-
The mixture is heated at reflux for 2-4 hours to facilitate the saponification of the ester.
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester.
-
The aqueous layer is acidified to a pH of ~2 with cold, dilute hydrochloric acid, causing the chrysanthemic acid to precipitate.
-
The solid product is collected by filtration, washed with cold water, and dried in a vacuum desiccator to yield (+)-trans-chrysanthemic acid.
-
Component 2: Synthesis of 3-Phenoxybenzyl Alcohol
3-Phenoxybenzyl alcohol is the crucial alcohol component that imparts photostability to phenothrin. A common and efficient laboratory synthesis involves the reduction of the corresponding aldehyde.[13]
Experimental Protocol: Synthesis of 3-Phenoxybenzyl Alcohol [13]
-
Reaction Setup: 3-Phenoxybenzaldehyde (1 equivalent) is dissolved in anhydrous methanol (B129727) in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: The solution is cooled to 0°C in an ice bath. Sodium borohydride (B1222165) (1.2 equivalents) is added portion-wise to the stirred solution, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 1.5-2 hours. The progress is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: The methanol is removed under reduced pressure. The resulting aqueous residue is extracted three times with ethyl acetate.
-
Purification: The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-phenoxybenzyl alcohol as a colorless liquid or low-melting solid.[13][14]
Component 3: Esterification to form this compound
The final step is the coupling of the acid and alcohol components. This is typically achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with the alcohol.[8][15]
Experimental Protocol: Synthesis of this compound [15]
-
Activation of Chrysanthemic Acid: (+)-trans-Chrysanthemic acid (1 equivalent) is dissolved in an inert, anhydrous solvent such as dichloromethane (B109758) or toluene. Thionyl chloride (1.1 equivalents) is added dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction. The mixture is stirred at room temperature for 1-2 hours to form chrysanthemoyl chloride. Excess thionyl chloride and solvent are removed under vacuum.
-
Esterification: The crude chrysanthemoyl chloride is re-dissolved in anhydrous dichloromethane. A solution of 3-phenoxybenzyl alcohol (1 equivalent) and a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) (1.2 equivalents) in dichloromethane is added dropwise at 0°C.
-
Reaction Completion: The reaction mixture is stirred at room temperature for 4-6 hours or until TLC indicates the consumption of the alcohol.
-
Workup and Purification: The reaction mixture is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The resulting crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.
Mechanism of Action: Disruption of the Nervous System
Pyrethroids are potent neurotoxins that exert their insecticidal effect by targeting the nervous system.[16][17] Their primary site of action is the voltage-gated sodium channels, which are integral membrane proteins responsible for the propagation of nerve impulses (action potentials).[3][18]
The mechanism proceeds as follows:
-
Binding to Sodium Channels: Pyrethroids bind to the open state of the voltage-gated sodium channels in the axonal membranes of neurons.[3]
-
Inhibition of Channel Deactivation: This binding prevents the channels from closing or inactivating in a timely manner. This action dramatically prolongs the influx of sodium ions into the neuron.[3][16]
-
Persistent Depolarization: The sustained sodium influx leads to a state of permanent membrane depolarization. The nerve cannot repolarize, preventing it from returning to its resting state.[3]
-
Repetitive Firing and Paralysis: This hyperexcited state causes repetitive and uncontrolled firing of the nerve, leading to tremors, ataxia, and ultimately, paralysis and death of the insect.[3][17]
Pyrethroids are broadly classified into two types based on their chemical structure and the resulting intoxication symptoms:
-
Type I Pyrethroids (e.g., Phenothrin, Permethrin): Lack an α-cyano group. They primarily induce repetitive nerve impulses, leading to rapid paralysis.
-
Type II Pyrethroids (e.g., Cypermethrin, Deltamethrin): Contain an α-cyano group. They cause a much more prolonged depolarization of the nerve membrane and are generally more potent insecticides.[4]
Quantitative Data: Properties and Efficacy
The effectiveness and safety of a pyrethroid are defined by its physicochemical properties, toxicity, and insecticidal potency. The data below for d-phenothrin (B1212162) (the 1R isomer mixture, which is the most active form) is summarized from World Health Organization (WHO) evaluations and other toxicological studies.
Table 1: Physical and Chemical Properties of 1R-trans-Phenothrin
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₆O₃ |
| Molecular Weight | 350.4 g/mol [19] |
| Purity (Technical Grade) | Minimum 955 g/kg (sum of all isomers)[20] |
| Appearance | Colorless liquid[14] |
| Boiling Point | 135-140 °C @ 0.1 mmHg[14][21] |
| Vapor Pressure | 0.1 mmHg @ 37.7 °C[14][21] |
| Water Solubility | Insoluble[14] |
| Stability | Stable, but sensitive to alkalis and strong acids[22] |
Table 2: Mammalian Toxicity of d-Phenothrin
| Species | Route | LD₅₀ (mg/kg body weight) | Finding |
|---|---|---|---|
| Rat | Oral | > 5000 | Low acute toxicity |
| Mouse | Oral | > 5000 | Low acute toxicity |
| Rat | Dermal | > 5000 | Low acute toxicity |
| Rabbit | Dermal | > 2000 | Low acute toxicity |
| Rat | Inhalation (4h) | > 3760 mg/m³ | Low acute toxicity |
Source: Data compiled from WHO evaluation reports.[8]
Table 3: Comparative Efficacy of Pyrethroids against Anopheles Mosquitoes
| Insecticide | Resistance Status | Mortality Risk Difference (vs. Untreated) | 95% Confidence Interval |
|---|---|---|---|
| Deltamethrin | Low | 0.74 | 0.61 to 0.87 |
| Deltamethrin | High | 0.39 | 0.24 to 0.54 |
| Permethrin | Low | 0.56 | 0.43 to 0.68 |
Source: Data from a meta-analysis of insecticide-treated nets, showing that while efficacy decreases with resistance, pyrethroids remain more effective than untreated materials.[23]
Standardized Efficacy Testing
To evaluate and compare the efficacy of insecticides like this compound, standardized bioassays are essential. The WHO tube bioassay is a globally recognized method for assessing insecticide resistance in adult mosquitoes.
Experimental Protocol: WHO Tube Bioassay for Adult Mosquitoes
-
Preparation: Two clean plastic tubes are used: one lined with insecticide-impregnated paper and one with control paper (treated with oil carrier only).
-
Mosquito Collection: Non-blood-fed female mosquitoes (20-25 per tube) are collected and introduced into a holding tube.
-
Exposure: The mosquitoes are gently blown from the holding tube into the exposure tube containing the insecticide-impregnated paper. The tube is placed vertically for a 1-hour exposure period.
-
Transfer: After 1 hour, the mosquitoes are transferred back to the holding tube, which is now equipped with a clean paper lining and a cotton pad soaked in a 10% sugar solution.
-
Mortality Reading: The mosquitoes are held for 24 hours at a controlled temperature and humidity. Mortality is recorded at the 24-hour mark. Mosquitoes unable to stand or fly are considered dead.
-
Data Analysis: If control mortality is between 5% and 20%, the observed mortality is corrected using Abbott's formula. If control mortality exceeds 20%, the test is discarded.
Conclusion
The development of synthetic pyrethroids from their natural pyrethrin precursors represents a major success in applied chemistry. By systematically modifying the lead compound, chemists created a class of insecticides that are not only highly effective but also possess a favorable safety profile for mammals and are less environmentally persistent than their predecessors. The synthesis of this compound, through the strategic combination of chrysanthemic acid and 3-phenoxybenzyl alcohol, exemplifies the chemical ingenuity that led to photostable and commercially viable products. Their specific mode of action, the targeted disruption of insect voltage-gated sodium channels, provides a clear biochemical basis for their potent insecticidal activity. While the emergence of insecticide resistance presents an ongoing challenge, pyrethroids like this compound remain critical tools in public health and agriculture, and their continued study offers valuable insights for the development of the next generation of insect control agents.
References
- 1. Discovery and development of pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrethroid - Wikipedia [en.wikipedia.org]
- 4. Pyrethrin and Pyrethroid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery and development of pyrethroid insecticides [jstage.jst.go.jp]
- 6. airus.unisalento.it [airus.unisalento.it]
- 7. flex.flinders.edu.au [flex.flinders.edu.au]
- 8. Phenothrin, d- (EHC 96, 1990) [inchem.org]
- 9. Chrysanthemic acid - Wikipedia [en.wikipedia.org]
- 10. Chrysanthemic Acid (2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid) C10H16O2, CAS#4638-92-0 [kangmei.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 3-Phenoxybenzyl alcohol | 13826-35-2 [chemicalbook.com]
- 14. 3-Phenoxybenzyl alcohol Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mode of action of pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mode of Action of Pyrethroids, Nicotinoids, and Rotenoids | Annual Reviews [annualreviews.org]
- 18. researchgate.net [researchgate.net]
- 19. Phenothrin, trans-(-)- | C23H26O3 | CID 91581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. extranet.who.int [extranet.who.int]
- 21. 3-Phenoxybenzyl alcohol 98 13826-35-2 [sigmaaldrich.com]
- 22. endura.it [endura.it]
- 23. The Impact of Pyrethroid Resistance on the Efficacy of Insecticide-Treated Bed Nets against African Anopheline Mosquitoes: Systematic Review and Meta-Analysis | PLOS Medicine [journals.plos.org]
Preliminary Toxicological Profile of trans-Phenothrin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Phenothrin, a synthetic pyrethroid insecticide, is widely utilized for the control of various insects in public health and domestic settings. As a member of the Type I pyrethroids, its primary mode of action involves the disruption of neuronal activity in insects. This technical guide provides a comprehensive preliminary toxicological profile of this compound, summarizing key findings on its acute, sub-chronic, and chronic toxicity, as well as its potential for genotoxicity, carcinogenicity, reproductive and developmental effects, and neurotoxicity. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals.
Acute Toxicity
This compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure in animal models.
Table 1: Acute Toxicity of this compound
| Study Type | Species | Route | Endpoint | Value (mg/kg bw or mg/L) | Purity (%) | Reference |
| Oral | Rat (male/female) | Oral | LD50 | >5000 | 94.8 | [1] |
| Dermal | Rat (male/female) | Dermal | LD50 | >5000 | 94.0 | [1] |
| Inhalation | Rat (male/female) | Inhalation | LC50 (4-hr) | >2100 mg/m³ | 93.8 | [1] |
| Skin Irritation | Rabbit (male/female) | Dermal | - | Non-irritating | 94.2 | [1] |
| Eye Irritation | Rabbit (male/female) | Ocular | - | Non-irritating | 94.2 | [1] |
| Skin Sensitization | Guinea pig (male) | Dermal | - | Non-sensitising | 94.2 | [1] |
Experimental Protocols
Detailed experimental protocols for the acute toxicity studies were not available in the public domain. However, these studies are typically conducted in accordance with internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
General Protocol for Acute Oral Toxicity (Following OECD Guideline 423):
-
Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females, as they are often slightly more sensitive) are used.
-
Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. They have access to standard laboratory diet and water ad libitum.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. A suitable vehicle may be used if the substance cannot be administered directly.
-
Dose Levels: A sequential testing procedure is used, starting with a dose expected to cause some toxicity. Depending on the outcome (mortality or survival), the dose for the next animal is adjusted up or down.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Sub-chronic and Chronic Toxicity
Repeated-dose toxicity studies in rodents and dogs have been conducted to evaluate the potential health effects of long-term exposure to phenothrin (B69414). The primary target organ identified in these studies is the liver.
Table 2: Sub-chronic and Chronic Toxicity of d-Phenothrin (B1212162)
| Study Type | Species | Duration | Route | NOAEL | LOAEL | Key Findings | Reference |
| Sub-chronic | Dog | 1 year | Oral (diet) | 7.1 mg/kg/day | 26.8 mg/kg/day | Hepatocellular enlargement, focal degeneration in the adrenal cortex. | [2] |
| Chronic/Oncogenicity | Rat | 2 years | Oral (diet) | 1000 ppm (equivalent to 40 mg/kg/day for males and 52 mg/kg/day for females) | 3000 ppm | Increased liver weight. No evidence of carcinogenicity. | [3] |
Experimental Protocols
Specific, detailed protocols for these individual studies on this compound were not publicly available. The following are generalized protocols based on OECD guidelines.
General Protocol for a 90-Day Oral Toxicity Study in Rodents (Following OECD Guideline 408):
-
Test Animals: Young adult rats (e.g., Wistar or Sprague-Dawley), with at least 10 males and 10 females per dose group.
-
Dose Administration: The test substance is administered daily in graduated doses for 90 days, typically mixed in the diet, dissolved in drinking water, or by gavage.
-
Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce some toxicity but not mortality, and the lowest dose should not produce any evidence of toxicity.
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements. Ophthalmoscopic examinations are performed before and after the study.
-
Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end of the study.
-
Pathology: All animals undergo a full gross necropsy. Organ weights are recorded. Histopathological examination is performed on the control and high-dose groups, with any target organs also examined in the lower dose groups.
Genotoxicity
A battery of in vitro and in vivo studies has been conducted to assess the genotoxic potential of phenothrin. The weight of evidence from these studies indicates that phenothrin is not genotoxic.
Table 3: Genotoxicity of Phenothrin
| Assay Type | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, TA102 | With and without S9 | Negative | [4] |
| In vitro Mammalian Cell Gene Mutation | Chinese Hamster Ovary (CHO) cells (HPRT locus) | With and without S9 | Negative | [5] |
| In vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and without S9 | Negative | [3] |
| In vivo Mammalian Erythrocyte Micronucleus Test | Mouse bone marrow | N/A | Negative | [3] |
Experimental Protocols
While specific study reports were not available, the following describes a general protocol for the Ames test.
General Protocol for Bacterial Reverse Mutation Assay (Ames Test) (Following OECD Guideline 471):
-
Test Strains: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
-
Procedure: The bacterial tester strains are exposed to the test substance at various concentrations in the presence of a small amount of histidine (for Salmonella) or tryptophan (for E. coli). The mixture is plated on a minimal agar (B569324) medium lacking the required amino acid.
-
Endpoint: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted after incubation. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.
Carcinogenicity
Long-term carcinogenicity studies in rats and mice have not shown any evidence of a carcinogenic potential for phenothrin.[3]
Experimental Protocol
General Protocol for a Carcinogenicity Study in Rodents (Following OECD Guideline 451):
-
Test Animals: Typically rats and mice, with at least 50 males and 50 females per dose group.
-
Dose Administration: The test substance is administered in the diet for a major portion of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice).
-
Dose Levels: At least three dose levels plus a concurrent control group. The highest dose should produce minimal toxicity, and the lowest dose should be a multiple of the anticipated human exposure.
-
Observations: Daily clinical observations, regular body weight and food consumption measurements.
-
Pathology: All animals, including those that die or are euthanized during the study, undergo a complete gross necropsy. A comprehensive histopathological examination of all organs and tissues is performed.
-
Endpoint: The incidence of tumors in the treated groups is compared to the control group.
Reproductive and Developmental Toxicity
The available data on d-phenothrin suggest a lack of significant reproductive or developmental toxicity at doses that are not maternally toxic.
Table 4: Reproductive and Developmental Toxicity of d-Phenothrin
| Study Type | Species | Dose Levels | Route | NOAEL (Maternal) | NOAEL (Developmental/Reproductive) | Key Findings | Reference |
| Two-Generation Reproduction | Rat | Not specified | Oral (diet) | Not specified | Not specified | Decreased pup weight at doses not maternally toxic. | [6] |
| Developmental Toxicity | Rabbit | Not specified | Oral | 100 mg/kg/day | 300 mg/kg/day | Increased clinical signs and abortions at maternally toxic doses. | [7] |
Experimental Protocols
Detailed protocols for these specific studies on phenothrin are not publicly available. The following are generalized protocols.
General Protocol for a Two-Generation Reproduction Toxicity Study (Following OECD Guideline 416):
-
Test Animals: Young adult male and female rats (F0 generation).
-
Dose Administration: The test substance is administered continuously in the diet, beginning before mating and continuing through gestation and lactation for two generations (F1 and F2).
-
Dose Levels: At least three dose levels plus a control group.
-
Endpoints:
-
Parental (F0 and F1): Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, gestation length, and parturition. Gross and histopathology of reproductive organs.
-
Offspring (F1 and F2): Viability, sex ratio, body weights, physical and functional development, and gross pathology.
-
General Protocol for a Prenatal Developmental Toxicity Study (Following OECD Guideline 414):
-
Test Animals: Pregnant females of a rodent (e.g., rat) and a non-rodent (e.g., rabbit) species.
-
Dose Administration: The test substance is administered daily during the period of organogenesis.
-
Dose Levels: At least three dose levels plus a control group. The highest dose should induce some maternal toxicity.
-
Endpoints:
-
Maternal: Clinical observations, body weight, food consumption, and necropsy at term.
-
Fetal: Number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetal body weight, sex, and external, visceral, and skeletal examinations for malformations and variations.
-
Neurotoxicity
This compound is a Type I pyrethroid, and its primary mechanism of neurotoxicity involves the modulation of voltage-gated sodium channels in neurons.
Mechanism of Action
Pyrethroids, including this compound, bind to voltage-gated sodium channels in the nerve cell membrane. This binding prolongs the opening of the channels, leading to a persistent influx of sodium ions. The result is a state of hyperexcitability, characterized by repetitive neuronal firing. At higher concentrations, this can progress to nerve conduction block, paralysis, and ultimately death of the insect. The selectivity of pyrethroids for insect sodium channels over mammalian channels contributes to their relatively lower toxicity in mammals.
Neurotoxicity Studies
Specific acute and subchronic neurotoxicity studies on this compound were not detailed in the available literature. However, general guidelines exist for such studies.
General Protocol for an Acute Neurotoxicity Study in Rats (Following OECD Guideline 424):
-
Test Animals: Adult rats.
-
Dose Administration: A single dose of the test substance is administered.
-
Observations: A functional observational battery (FOB) is performed at the time of peak effect to assess changes in autonomic function, neuromuscular coordination, and sensory function. Motor activity is also measured.
-
Pathology: A subset of animals is perfused, and nervous system tissues are examined for histopathological changes.
General Protocol for a Subchronic Neurotoxicity Study in Rats (Following OECD Guideline 424):
-
Test Animals: Adult rats.
-
Dose Administration: The test substance is administered daily for 90 days.
-
Observations: FOB and motor activity assessments are conducted at multiple time points during the study.
-
Pathology: Comprehensive histopathological examination of the central and peripheral nervous systems is performed at the end of the study.
Conclusion
The preliminary toxicological profile of this compound indicates a low order of acute toxicity. The primary target organ for repeated-dose toxicity appears to be the liver. The weight of evidence suggests that this compound is not genotoxic or carcinogenic. Reproductive and developmental toxicity have not been observed at dose levels that are not maternally toxic. The neurotoxic effects of this compound are consistent with its classification as a Type I pyrethroid, acting on voltage-gated sodium channels. Further research to obtain detailed experimental protocols for key studies would provide a more complete understanding of its toxicological profile.
References
- 1. Pyrethroid neurotoxicity studies with bifenthrin indicate a mixed Type I/II mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo rodent erythrocyte micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Transcriptional response of rat frontal cortex following acute In Vivo exposure to the pyrethroid insecticides permethrin and deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
In-Depth Technical Guide: trans-Phenothrin (CAS No. 26046-85-5)
This technical guide provides a comprehensive overview of trans-Phenothrin, a synthetic pyrethroid insecticide. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, toxicological profile, environmental fate, and mechanism of action.
Physicochemical Properties
This compound, also known as d-phenothrin, is a photolabile synthetic pyrethroid.[1] It is characterized by its potent insecticidal activity against a broad spectrum of flying and crawling insects.[1]
| Property | Value | Reference |
| CAS Number | 26046-85-5 | [2] |
| Molecular Formula | C₂₃H₂₆O₃ | [3] |
| Molecular Weight | 350.45 g/mol | [3] |
| Appearance | Yellow to brown transparent viscous liquid | [1] |
| Solubility | Soluble in common organic solvents; Negligible in water | [1] |
| Stability | Sensitive to alkalis and strong acids; Degraded by exposure to light | [1] |
Toxicological Profile
This compound exhibits low mammalian toxicity, a characteristic feature of pyrethroid insecticides.[1] Its toxicological profile has been evaluated through various studies, summarized below.
| Endpoint | Species | Route | Value | Reference |
| Acute Oral Toxicity (LD₅₀) | Rat | Oral | > 5000 mg/kg bw | [4] |
| Acute Dermal Toxicity (LD₅₀) | Rat | Dermal | > 2000 mg/kg bw | [4] |
| Acute Inhalation Toxicity (LC₅₀) | Rat | Inhalation | > 5.3 mg/L | [4] |
| Skin Irritation | Rabbit | Dermal | Non-irritating | [4] |
| Eye Irritation | Rabbit | Ocular | Non-irritating | [4] |
| Skin Sensitization | Guinea Pig | Dermal | Non-sensitizing | [4] |
| Carcinogenicity | - | - | Non-carcinogenic | [4] |
| Mutagenicity | - | - | Non-mutagenic | [4] |
| Reproductive Toxicity | - | - | Non-toxic to reproduction | [4] |
Experimental Protocols
Detailed experimental protocols for the toxicological and environmental fate studies cited are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). While specific study reports for this compound were not publicly available, the following represents the standard methodologies employed for such assessments.
Acute Oral Toxicity (LD₅₀) - OECD 423
This protocol is a stepwise procedure with the use of a minimum number of animals.
-
Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.[5][6]
-
Housing and Fasting: Animals are caged individually and fasted (food, but not water) for at least 16 hours prior to administration of the test substance.[5][6]
-
Dose Administration: The test substance, typically dissolved or suspended in a suitable vehicle like corn oil, is administered by oral gavage.[6][7] A starting dose of 2000 mg/kg body weight is often used in a limit test.[5]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[5][6] Observations are made frequently on the day of dosing and at least once daily thereafter.[5]
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.[6]
Aquatic Toxicity to Daphnia magna - OECD 202
This test assesses the acute immobilization of Daphnia magna.
-
Test Organisms: Young daphnids (less than 24 hours old) are used.[8]
-
Test Conditions: The test is conducted under static conditions for 48 hours.[1][8] Test vessels are filled with a dilution water of known quality, and a geometric series of at least five concentrations of the test substance is prepared.[1]
-
Exposure: A set number of daphnids (e.g., 10) are placed in each test vessel for each concentration and a control. Two replicates are typically used for each level.[9]
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.[1][8] Immobilization is defined as the lack of movement even after gentle agitation.[1] Water quality parameters such as pH and dissolved oxygen are also monitored.[1]
-
Endpoint Calculation: The EC₅₀ (the concentration that causes immobilization in 50% of the daphnids) is determined at 24 and 48 hours.[8]
Environmental Fate
This compound is known to be photolabile and readily degrades in the environment, which limits its persistence.[1]
| Endpoint | Condition | Half-life (t½) | Reference |
| Soil Metabolism | Aerobic | - | - |
| Photodegradation on Soil | - | - | - |
Aerobic Soil Metabolism - OECD 307
This study evaluates the rate and route of degradation in soil under aerobic conditions.
-
Test System: A representative soil type is chosen, and its characteristics (pH, organic carbon content, etc.) are documented.[10] The soil is typically sieved and pre-incubated to stabilize microbial activity.[11]
-
Test Substance Application: The test substance, often radiolabeled for ease of tracking, is applied to the soil at a rate reflecting its intended use.[10]
-
Incubation: The treated soil is incubated in the dark at a controlled temperature and moisture content.[11] Aerobic conditions are maintained by ensuring adequate air exchange.
-
Sampling and Analysis: Soil samples are taken at various time intervals and analyzed for the parent compound and its degradation products.[11]
-
Data Analysis: The rate of degradation (DT₅₀ and DT₉₀ - the time for 50% and 90% dissipation, respectively) and the degradation pathway are determined.[10]
Photodegradation on Soil - OECD Guideline
This study assesses the degradation of a substance on the soil surface when exposed to light.
-
Soil Preparation: A thin layer of a chosen soil type is applied to plates.[12]
-
Application: The test substance is applied uniformly to the soil surface.[12]
-
Irradiation: The plates are exposed to a light source that simulates natural sunlight.[12] Dark controls are maintained to differentiate between photodegradation and other degradation processes.[13]
-
Sampling and Analysis: Soil samples are collected at different time points and analyzed for the parent compound and its photoproducts.[12]
-
Endpoint Determination: The half-life of photodegradation is calculated.[13]
Mechanism of Action
The primary target of this compound, like other pyrethroid insecticides, is the voltage-gated sodium channel in the nervous system of insects.[2]
Signaling Pathway
This compound binds to the open state of the voltage-gated sodium channels, preventing their closure.[14] This leads to a prolonged influx of sodium ions, resulting in repetitive nerve firing, paralysis, and ultimately the death of the insect.[2]
Caption: Mechanism of action of this compound on insect voltage-gated sodium channels.
Experimental Workflow: Electrophysiology
The effect of this compound on sodium channels is typically studied using electrophysiological techniques like the two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing the target sodium channel.[15]
Caption: A typical experimental workflow for Two-Electrode Voltage Clamp (TEVC) studies.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. extranet.who.int [extranet.who.int]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. epa.gov [epa.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. geacindia.gov.in [geacindia.gov.in]
- 8. safenano.re.kr [safenano.re.kr]
- 9. ag.state.mn.us [ag.state.mn.us]
- 10. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Metabolism and Excretion of trans-Phenothrin in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Phenothrin, a synthetic pyrethroid insecticide, is widely utilized in public health and agriculture for its potent insecticidal activity and relatively low mammalian toxicity. A comprehensive understanding of its metabolic fate and excretion pathways is crucial for assessing its safety profile and for the development of related compounds. This technical guide provides an in-depth overview of the metabolism and excretion of this compound in mammals, with a focus on data derived from studies in rats, the primary model for toxicological evaluation.
Core Metabolic Pathways
In mammals, this compound undergoes rapid and extensive biotransformation primarily through two main pathways:
-
Ester Cleavage: The hydrolysis of the central ester bond is a major metabolic route for this compound. This reaction is catalyzed by carboxylesterases, which are abundant in the liver and other tissues.[1][2][3] This pathway is significantly more predominant for the trans-isomer compared to the cis-isomer of phenothrin.[1] The cleavage results in the formation of 3-phenoxybenzyl alcohol (PBalc) and chrysanthemic acid.
-
Oxidative Metabolism: Cytochrome P450 (CYP) monooxygenases play a crucial role in the oxidative metabolism of both the alcohol and acid moieties of the parent compound and its hydrolyzed metabolites.[1] Key oxidative reactions include:
Following these primary metabolic steps, the resulting metabolites can undergo further conjugation reactions, such as sulfation and glucuronidation, to facilitate their excretion.[1]
Metabolic Pathway of this compound
Data Presentation: Quantitative Analysis of Metabolism and Excretion
The following tables summarize the quantitative data on the excretion and metabolite profile of this compound in rats following oral administration of radiolabelled compound.
Table 1: Excretion of ¹⁴C-trans-Phenothrin in Rats (% of Administered Dose)
| Dose | Route | Timeframe | Urine | Feces | Total Recovery | Reference |
| 200 mg/kg | Oral | 3 days | 57% | 43% | 100% | Miyamoto et al., 1974[1] |
| 10 mg/kg | Oral | 7 days | 75% | 21% | 96% | Kaneko et al., 1981[1] |
| 4 mg/kg (repeated dose) | Oral | 14 days | 75-70% | 24-29% | ~99% | Isobe et al., 1987[1] |
Table 2: Major Metabolites of this compound in Rat Excreta (% of Dose)
Data from a single oral dose of 200 mg/kg to male Sprague Dawley rats.
| Metabolite | Excretion Route | % of Administered Dose | Reference |
| 3-(4'-hydroxyphenoxy)benzoic acid (4'OH-PBacid) | Urine | 54% | Miyamoto et al., 1974[1] |
| 3-phenoxybenzoic acid (PBacid) | Urine | 9.5% | Miyamoto et al., 1974[1] |
| Glycine conjugate of PBacid | Urine | Minor | Miyamoto et al., 1974[1] |
| Unmetabolized this compound | Feces | 0.4-1.2% | Kaneko et al., 1981[1] |
| Ester-form metabolites (oxidized at the chrysanthemic acid moiety) | Feces | Small amounts | Kaneko et al., 1981[1] |
Experimental Protocols
The following sections detail the generalized methodologies employed in key in vivo and in vitro studies on this compound metabolism.
In Vivo Metabolism Study in Rats
This protocol is a synthesis of the methodologies described by Miyamoto et al. (1974) and Kaneko et al. (1981).[1]
1. Test Animals:
-
Species: Sprague Dawley rats (male and female).
-
Housing: Housed individually in metabolism cages designed for the separate collection of urine and feces.
-
Acclimation: Animals are acclimated to the housing conditions for a specified period before the study begins.
2. Test Substance and Dosing:
-
Test Substance: ¹⁴C-trans-Phenothrin, with the radiolabel typically on the methylene (B1212753) group of the alcohol moiety or other stable positions.
-
Vehicle: Corn oil or other suitable vehicle.
-
Administration: Single or repeated oral gavage.
3. Sample Collection:
-
Urine and Feces: Collected separately at regular intervals (e.g., every 24 hours) for up to 7 days post-dosing.
-
Tissues: At the end of the study, animals are euthanized, and various tissues (e.g., liver, kidney, fat, blood) are collected to determine the distribution of radioactivity.
4. Sample Analysis:
-
Quantification of Radioactivity: Total radioactivity in urine, feces, and tissue homogenates is determined by liquid scintillation counting.
-
Metabolite Profiling:
-
Extraction: Metabolites are extracted from urine and feces using appropriate organic solvents.
-
Chromatography: Extracted metabolites are separated using techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Identification: Metabolites are identified by comparing their chromatographic behavior with that of authentic standards and by using spectroscopic techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Experimental Workflow for In Vivo Metabolism Study
Conclusion
The metabolism of this compound in mammals is a rapid and efficient process dominated by ester hydrolysis and oxidative reactions, leading to the formation of polar metabolites that are readily excreted, primarily in the urine. This rapid biotransformation and elimination contribute to its relatively low toxicity in mammals. The data from studies in rats provide a robust model for understanding the core metabolic and excretory pathways of this widely used insecticide. Further research could focus on inter-species differences in metabolism and the specific roles of various CYP450 and carboxylesterase isozymes.
References
An In-depth Technical Guide on the Solubility and Stability of trans-Phenothrin in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of trans-Phenothrin in organic solvents. Given the importance of this synthetic pyrethroid in various formulations, a thorough grasp of its behavior in different solvent systems is crucial for product development, quality control, and regulatory compliance. This document consolidates available data, presents detailed experimental protocols for characterization, and visualizes key processes to facilitate a deeper understanding.
Introduction
This compound, a key active isomer of Phenothrin (B69414), is a widely utilized insecticide known for its rapid knockdown effect on a broad spectrum of pests. Its efficacy is intrinsically linked to its formulation, where organic solvents play a pivotal role in solubilization and delivery. However, the interaction between this compound and these solvents can significantly impact the stability and shelf-life of the final product. This guide aims to provide a detailed technical resource on the solubility and stability of this compound, addressing the current knowledge gaps and offering practical methodologies for its assessment.
Physical and Chemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility and stability characteristics.
| Property | Value | Reference |
| Chemical Name | (3-phenoxyphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate | [1] |
| CAS Number | 26046-85-5 | [1] |
| Molecular Formula | C23H26O3 | [2] |
| Molecular Weight | 350.45 g/mol | [2] |
| Appearance | Pale yellow to yellow-brown liquid | [3] |
| Water Solubility | <9.7 µg/L at 25°C | [4] |
| LogP (XLogP3) | 6.2 | [2] |
Solubility of this compound in Organic Solvents
This compound is characterized by its lipophilic nature, rendering it highly soluble in a wide array of organic solvents.[1] While precise quantitative data across a broad temperature range is not extensively available in the public domain, existing literature provides valuable semi-quantitative information.
| Solvent | Solubility (at 25°C) | Reference |
| Methanol | >5000 g/L (>500 g/100mL) | [5] |
| Hexane | >4960 g/L (>496 g/100mL) | [5] |
| Acetone | Soluble | [3] |
| Xylene | Soluble | [3] |
| Isopropanol | Highly Soluble (>500 g/L) | [6] |
| Diethyl Ether | Highly Soluble (>500 g/L) | [6] |
| Chloroform | Highly Soluble (>500 g/L) | [6] |
| Acetonitrile | Highly Soluble (>500 g/L) | [6] |
| Kerosene | Highly Soluble (>500 g/L) | [6] |
It is important to note that some sources describe phenothrin as being unstable in most solvents except for methanol, ethyl cellosolve, o-cresol, and dimethylsulfoxide.[4][6] This contradicts other reports of its general stability in organic solvents.[4] This discrepancy may arise from variations in the grade of solvents used, the presence of impurities, or different experimental conditions. Therefore, it is imperative for researchers to conduct their own stability studies in the specific solvent systems relevant to their applications.
Stability of this compound in Organic Solvents
The stability of this compound is a critical parameter for ensuring the efficacy and safety of its formulations. Degradation can be induced by several factors, including light, temperature, and the chemical nature of the solvent.
Photostability
This compound is known to be susceptible to photodegradation, although it is more stable than natural pyrethrins.[5] When exposed to daylight as a thin film, phenothrin has a half-life of approximately 6 days.[7] The degradation is primarily driven by UV radiation and can lead to the formation of various byproducts.
Thermal Stability
While generally considered stable under normal storage conditions, elevated temperatures can accelerate the degradation of this compound.[4] Specific data on thermal degradation kinetics in organic solvents is limited, underscoring the need for empirical studies tailored to specific formulation conditions.
Chemical Stability
This compound is susceptible to hydrolysis under alkaline conditions.[4] In neutral or weakly acidic media, it is generally stable.[4] As previously mentioned, there are conflicting reports regarding its stability in various organic solvents, making it crucial to perform stability-indicating assays for specific formulations.
Experimental Protocols
To address the limited availability of specific quantitative data, the following sections provide detailed, exemplary protocols for determining the solubility and stability of this compound.
Protocol for Determining Solubility
This protocol describes the use of the saturation shake-flask method followed by HPLC-UV analysis.
5.1.1 Materials and Equipment
-
This compound analytical standard
-
Selected organic solvents (HPLC grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
0.22 µm PTFE syringe filters
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Volumetric flasks and pipettes
5.1.2 Procedure
-
Add an excess amount of this compound to a series of scintillation vials.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed for at least 2 hours to allow undissolved material to settle.
-
Carefully withdraw a sample from the supernatant of each vial using a syringe and filter it through a 0.22 µm PTFE filter into an HPLC vial.
-
Dilute the filtered samples with the mobile phase to a concentration within the calibrated range of the HPLC method.
-
Analyze the diluted samples by HPLC-UV.
5.1.3 HPLC-UV Method
-
Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 272 nm
-
Injection Volume: 10 µL
-
Quantification: Use a calibration curve prepared from known concentrations of the this compound analytical standard.
Protocol for Stability-Indicating Assay
This protocol outlines a forced degradation study to assess the stability of this compound in a specific organic solvent.
5.2.1 Materials and Equipment
-
This compound
-
Selected organic solvent (HPLC grade)
-
Volumetric flasks
-
Amber glass vials with screw caps
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system as described in section 5.1.3
5.2.2 Procedure
-
Prepare a stock solution of this compound in the selected organic solvent at a known concentration (e.g., 1 mg/mL).
-
Dispense aliquots of the stock solution into several amber glass vials.
-
Expose the vials to different stress conditions:
-
Thermal Stress: Place vials in an oven at elevated temperatures (e.g., 40°C, 60°C).
-
Photolytic Stress: Place vials in a photostability chamber according to ICH guidelines.
-
Control: Store vials at room temperature, protected from light.
-
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each vial.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.
5.2.3 Data Analysis
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) and the half-life (t1/2 = 0.693/k) for each condition.
Visualizations
To further clarify the experimental workflow and potential degradation mechanisms, the following diagrams are provided.
Caption: Workflow for solubility and stability testing of this compound.
Caption: Potential degradation pathways of this compound.
Conclusion
This technical guide has synthesized the available information on the solubility and stability of this compound in organic solvents. It is evident that while this compound exhibits high solubility in many common organic solvents, there is a need for more precise, quantitative data. The conflicting reports on its stability in different organic solvents highlight the critical importance of conducting tailored stability studies for specific formulations and storage conditions. The provided experimental protocols and workflow diagrams offer a practical framework for researchers to systematically evaluate the solubility and stability of this compound, ensuring the development of robust and effective products. Further research into the thermal degradation kinetics and a definitive resolution of the conflicting stability data would be valuable contributions to the field.
References
- 1. endura.it [endura.it]
- 2. Phenothrin, d- (EHC 96, 1990) [inchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Phenothrin | C23H26O3 | CID 4767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. d-Phenothrin (UK PID) [inchem.org]
- 6. researchgate.net [researchgate.net]
- 7. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomerism and Enantiomeric Forms of Phenothrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenothrin (B69414), a synthetic pyrethroid insecticide, serves as a critical agent in public health and domestic settings for pest control. Its molecular structure, characterized by two chiral centers within its chrysanthemic acid moiety, gives rise to four distinct stereoisomers. The spatial arrangement of these isomers profoundly influences the compound's insecticidal efficacy and metabolic fate. This technical guide provides a comprehensive examination of the stereoisomerism of phenothrin, the differential biological activity of its enantiomeric forms, and the analytical methodologies employed for their separation and characterization. Quantitative data are presented to delineate the structure-activity relationship, and detailed experimental protocols are provided for chiral separation.
The Stereoisomerism of Phenothrin
Phenothrin is the ester of 3-phenoxybenzyl alcohol and (1RS, cis,trans)-2,2-dimethyl-3-(2,2-dimethylvinyl)cyclopropanecarboxylic acid, commonly known as chrysanthemic acid.[1] The chrysanthemic acid portion of the molecule contains two chiral centers at carbons 1 and 3 of the cyclopropane (B1198618) ring. This results in the existence of four stereoisomers, which are two pairs of enantiomers.[2]
These four stereoisomers are:
-
(1R, trans)-phenothrin
-
(1S, trans)-phenothrin
-
(1R, cis)-phenothrin
-
(1S, cis)-phenothrin
Commercial phenothrin products are typically available in two main forms: racemic phenothrin and d-phenothrin.[1]
-
Racemic Phenothrin: This form is an equimolar mixture of the 1R and 1S enantiomers (a 1:1 optical ratio) with a cis:trans isomer ratio of approximately 1:4. Therefore, the four isomers—(1R, trans), (1R, cis), (1S, trans), and (1S, cis)—are present in an approximate ratio of 4:1:4:1.[1]
-
d-Phenothrin (Sumithrin®): This formulation is an enriched mixture containing at least 95% of the insecticidally active 1R isomers, also in a cis:trans ratio of approximately 1:4.[1][2] It is primarily a mixture of (1R, trans)- and (1R, cis)-phenothrin.
Table 1: Composition of Commercial Phenothrin Formulations
| Formulation | (1R, trans) | (1R, cis) | (1S, trans) | (1S, cis) | Reference |
| Racemic Phenothrin | ~40% | ~10% | ~40% | ~10% | [1] |
| d-Phenothrin | ~80% | ~20% | <5% (combined) | <5% (combined) | [1][2] |
Biological Activity and Mechanism of Action
The insecticidal potency of phenothrin is highly dependent on its stereochemistry. The biological activity resides almost exclusively in the 1R-isomers, which are potent neurotoxins to insects.[3] The 1S-isomers are considered largely inactive.[2]
Structure-Activity Relationship
The primary target for pyrethroid insecticides is the voltage-gated sodium channels located in the neuronal membranes of insects.[3] The interaction is highly stereospecific:
-
(1R)-isomers: These enantiomers bind to the sodium channel and modify its function by delaying the inactivation (closing) of the channel. This leads to a persistent influx of sodium ions, causing nerve cell hyperexcitability, repetitive nerve impulses, subsequent paralysis ("knockdown"), and ultimately the death of the insect.[2]
-
(1S)-isomers: These enantiomers do not modify the sodium channel's function in the same way. However, they can competitively bind to the same receptor site, effectively blocking the action of the more potent 1R-isomers without inducing a toxic effect themselves.[2]
Among the active isomers, the (1R, trans)-phenothrin isomer is recognized as the most insecticidally active, followed by the (1R, cis) isomer.[2]
Quantitative Toxicity Data
Precise, directly comparable toxicity data for all four purified stereoisomers under identical conditions is limited in publicly available literature. However, studies on related pyrethroids and specific phenothrin isomers confirm the general principles of activity. The data below is compiled from various sources to illustrate the relative potency.
Table 2: Insecticidal Activity of Phenothrin Isomers against Housefly (Musca domestica)
| Isomer / Mixture | Synergist | LD₅₀ (ng/fly) | Relative Potency | Reference |
| (1R, trans)-phenothrin | Piperonyl Butoxide | 1.2 | Highest | [4] |
| (1R, cis)-phenothrin | Not Specified | > (1R, trans) | High | [2] |
| (1S, trans)-phenothrin | Not Specified | Inactive | Very Low | [2] |
| (1S, cis)-phenothrin | Not Specified | Inactive | Very Low | [2] |
| d-Phenothrin | Not Specified | Low (high LD₅₀) | High (as mixture) | [5] |
Note: LD₅₀ (Lethal Dose, 50%) is the dose required to kill 50% of a test population. A lower LD₅₀ indicates higher toxicity.
Experimental Protocols for Stereoisomer Separation
The resolution of phenothrin's stereoisomers is crucial for quality control, metabolic studies, and environmental analysis. Due to the identical physical properties of enantiomers, specialized chiral separation techniques are required. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective method.
Protocol: Chiral HPLC Separation of Phenothrin Isomers
This protocol is based on established methods for separating pyrethroid isomers.
Objective: To resolve and quantify the four stereoisomers of phenothrin from a technical mixture.
Materials and Instrumentation:
-
HPLC System: Quaternary pump, autosampler, column thermostat, UV-Vis detector.
-
Chiral Column: Sumichiral OA-2000 ((R)-phenylglycine and 3,5-dinitrobenzoic acid based) or equivalent Pirkle-type CSP.
-
Mobile Phase: HPLC-grade n-hexane and 1,2-dichloroethane.
-
Sample: Phenothrin standard or sample dissolved in the mobile phase.
Methodology:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of n-hexane and 1,2-dichloroethane. A typical starting ratio is 200:1 (v/v). The exact ratio may require optimization to achieve baseline separation.
-
System Equilibration: Equilibrate the HPLC system and chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Maintain a constant column temperature (e.g., 25°C).
-
Sample Preparation: Accurately weigh and dissolve the phenothrin sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Injection and Chromatography: Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Detection: Monitor the column effluent at a suitable wavelength, typically around 230 nm.
-
Data Analysis: Identify the peaks based on their retention times relative to pure standards, if available. The typical elution order on a Sumichiral OA-2000 column is (1R, cis), (1S, cis), (1R, trans), and (1S, trans). Calculate the percentage of each isomer based on the peak area.
Alternative Method: Indirect Gas Chromatography (GC)
An older, indirect method involves converting the enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral GC column.
-
Hydrolysis: The phenothrin ester is hydrolyzed under alkaline conditions to yield 3-phenoxybenzyl alcohol and chrysanthemic acid isomers.
-
Derivatization: The chiral chrysanthemic acid isomers are then esterified with a chiral alcohol (e.g., (+)-2-octanol) to form diastereomeric esters.
-
GC Analysis: The resulting diastereomeric esters are separated and quantified using a standard capillary GC column (e.g., with a PEG-20M stationary phase).
Conclusion
The stereochemistry of phenothrin is a determining factor in its function as an insecticide. The molecule's four stereoisomers exhibit a profound structure-activity relationship, with the (1R, trans) and (1R, cis) isomers conferring the vast majority of its neurotoxic effects against insects by modulating neuronal sodium channels. In contrast, the 1S-isomers are largely inactive. The production of d-phenothrin, an enriched mixture of the active 1R-isomers, represents a refinement to maximize insecticidal potency while reducing the environmental load of inactive stereoisomers. The ability to resolve and quantify these isomers through analytical techniques like chiral HPLC is essential for the quality control of commercial formulations and for advancing research in insecticide development and toxicology. A thorough understanding of these stereochemical principles is paramount for professionals in agrochemical research and drug development.
References
- 1. Phenothrin | C23H26O3 | CID 4767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. D-phenothrin (Ref: OMS 1809) [sitem.herts.ac.uk]
- 3. d-cis-Phenothrin | C23H26O3 | CID 187827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Insecticidal and Synergistic Potential of Three Monoterpenoids against the Yellow Fever Mosquito, Aedes aegypti (Diptera: Culicidae), and the House Fly, Musca domestica (Diptera: Muscidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Binary Mixtures of Lambda-Cyhalothrin, Chlorfenapyr, and Abamectin, against the House Fly Larvae, Musca domestica L. | MDPI [mdpi.com]
Foundational Research on the Insecticidal Properties of trans-Phenothrin
Executive Summary: Trans-Phenothrin, also known as d-phenothrin, is a synthetic Type I pyrethroid insecticide widely used for controlling a broad spectrum of insect pests in domestic, commercial, and agricultural settings.[1][2] Its primary mechanism of action involves the disruption of normal nerve function by targeting voltage-gated sodium channels (VGSCs) in the insect's nervous system.[3] This leads to hyperexcitation, paralysis, and eventual death of the insect.[3][4] This document provides a technical overview of the foundational research on this compound, detailing its neurotoxic mechanism, summarizing its quantitative efficacy, and outlining the standard experimental protocols used for its evaluation.
Mechanism of Action: Neurotoxicity
The primary insecticidal activity of this compound is achieved through its interaction with the nervous systems of arthropods.[2][5] As a Type I pyrethroid, its specific target is the voltage-gated sodium channel, a transmembrane protein essential for the propagation of nerve impulses.[3][6]
1.1 Interaction with Voltage-Gated Sodium Channels (VGSCs)
This compound binds to the open state of the VGSC alpha-subunit, which constitutes the pore of the channel.[3][7] This binding event modifies the channel's gating kinetics, specifically by slowing the rate of inactivation.[3][8] Consequently, the channel remains open for a longer duration, leading to a prolonged influx of sodium ions (Na+) into the neuron.[3][9] This sustained depolarization causes repetitive firing of the neuron, a state of hyperexcitability that disrupts normal neurotransmission.[3] The continuous nerve stimulation results in loss of motor control, tremors, paralysis, and ultimately, the death of the insect.[3]
References
- 1. Phenothrin - Wikipedia [en.wikipedia.org]
- 2. d-Phenothrin Fact Sheet [npic.orst.edu]
- 3. What is the mechanism of Phenothrin? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenothrin | C23H26O3 | CID 4767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Elucidation of pyrethroid and DDT receptor sites in the voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium Channel Mutations and Pyrethroid Resistance in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-Phenothrin (UK PID) [inchem.org]
Methodological & Application
Application Note: Chiral HPLC Method for the Separation of trans-Phenothrin Isomers
Introduction
Phenothrin (B69414) is a synthetic pyrethroid insecticide widely used in public health and agriculture. It possesses two chiral centers, resulting in four stereoisomers: (1R, cis), (1S, cis), (1R, trans), and (1S, trans). The biological activity and toxicity of these isomers can vary significantly, with the 1R isomers generally exhibiting higher insecticidal potency.[1][2] The term 'd-phenothrin' refers to a mixture enriched with the 1R isomers (typically ≥95%), in a ratio of approximately 1:4 (cis:trans).[1][3]
The separation and quantification of the individual isomers, particularly the trans-enantiomers ((1R)-trans-phenothrin and (1S)-trans-phenothrin), are crucial for quality control, regulatory compliance, and environmental monitoring.[4][5] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective technique for resolving these enantiomers.[5][6] This application note details a robust chiral HPLC method for the baseline separation of trans-phenothrin isomers.
Chromatographic Separation
The separation is achieved using a Pirkle-type chiral stationary phase, which facilitates enantiomeric recognition through various interactions, including π-π interactions, hydrogen bonding, and steric hindrance. The use of a normal-phase mobile system consisting of a non-polar alkane and a chlorinated solvent provides the necessary selectivity for resolving the closely related isomer structures.
Experimental Protocol
This section provides a detailed methodology for the separation of this compound isomers.
1. Equipment and Reagents
-
HPLC System : An isocratic HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Column : Sumipax OA-2000 or equivalent Pirkle-type column ((R)-N-(3,5-dinitrobenzoyl)phenylglycine bonded to silica).[7]
-
Data Acquisition Software : Chromatography data station for instrument control and data processing.
-
Solvents : HPLC grade n-Hexane and 1,2-dichloroethane.
-
Analytical Standard : Phenothrin isomer mixture or d-phenothrin (B1212162) standard.
2. Mobile Phase Preparation
-
Prepare the mobile phase by mixing n-hexane and 1,2-dichloroethane. A common starting ratio is 95:5 (v/v).[7]
-
Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration to prevent pump cavitation and baseline noise.
3. Standard Solution Preparation
-
Accurately weigh approximately 10 mg of the phenothrin standard.
-
Dissolve the standard in the mobile phase solvent in a 10 mL volumetric flask.
-
Ensure the standard is fully dissolved by vortexing or brief sonication.
-
This stock solution can be further diluted as needed to create calibration standards.
4. HPLC System Setup and Analysis
-
Install the chiral column in the HPLC system.
-
Set the column oven temperature (e.g., 25°C).
-
Purge the pump with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at the specified flow rate for at least 30-60 minutes, or until a stable baseline is achieved.
-
Set the injection volume (e.g., 10 µL).
-
Inject the standard solution and start the data acquisition.
-
Identify the peaks based on the known elution order: d-cis, l-cis, d-trans, and l-trans.[7]
Quantitative Data Summary
The following tables summarize the chromatographic conditions and expected results for the separation of phenothrin isomers.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Sumipax OA-2000 (Pirkle-type CSP) |
| Mobile Phase | n-Hexane : 1,2-Dichloroethane |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm[8] |
| Column Temperature | Ambient (e.g., 25°C) |
Table 2: Expected Chromatographic Results
| Isomer | Elution Order | Expected Retention Time (min) |
| (1R)-cis-phenothrin | 1 | Varies with exact conditions |
| (1S)-cis-phenothrin | 2 | Varies with exact conditions |
| (1R)-trans-phenothrin | 3 | Varies with exact conditions |
| (1S)-trans-phenothrin | 4 | Varies with exact conditions |
Note: Absolute retention times will vary depending on the specific HPLC system, column batch, and precise mobile phase composition. The elution order, however, is expected to remain consistent. Complete separation of all four isomers can be achieved within 60 minutes.[7]
Visual Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the HPLC analysis.
References
- 1. d-Phenothrin Technical Fact Sheet [npic.orst.edu]
- 2. D-phenothrin (Ref: OMS 1809) [sitem.herts.ac.uk]
- 3. D-phenothrin (Ref: OMS 1809) [sitem.herts.ac.uk]
- 4. extranet.who.int [extranet.who.int]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. jfda-online.com [jfda-online.com]
Application Note: Quantification of trans-Phenothrin in Pharmaceutical Formulations by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of trans-Phenothrin in pharmaceutical formulations using gas chromatography with flame ionization detection (GC-FID). The described methodology is intended to serve as a comprehensive guide for researchers, scientists, and professionals involved in drug development and quality control. The protocol includes detailed steps for sample preparation from cream and lotion matrices, instrument parameters, and method validation guidelines. All quantitative data is summarized in structured tables for straightforward comparison, and a graphical workflow is provided for clarity.
Introduction
This compound is a synthetic pyrethroid insecticide commonly used in topical pharmaceutical and veterinary formulations for the treatment of ectoparasitic infestations such as lice and scabies. Accurate and precise quantification of this compound in these formulations is critical to ensure product quality, efficacy, and safety. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used analytical technique for the analysis of volatile and semi-volatile compounds like pyrethroids.[1][2] This method offers high sensitivity, selectivity, and reliability for the determination of this compound content.
This document outlines a comprehensive GC-FID method, including sample preparation, chromatographic conditions, and key validation parameters, to facilitate the accurate quantification of this compound in pharmaceutical preparations.
Experimental Protocol
Materials and Reagents
-
This compound reference standard: (Purity ≥ 98%)
-
Internal Standard (IS): m-Terphenyl (B1677559) or other suitable non-interfering compound
-
Solvents: Hexane (B92381) (GC grade), Acetone (GC grade), Dichloromethane (GC grade), Toluene (B28343) (GC grade)
-
Anhydrous Sodium Sulfate (B86663)
-
Nitrogen gas (high purity)
-
Hydrogen gas (high purity)
-
Compressed air (zero grade)
-
Pharmaceutical formulation (Cream or Lotion)
Instrumentation
-
Gas Chromatograph: Agilent 7890A or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
GC Column: Agilent DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane capillary column.[3]
-
Data Acquisition System: Agilent ChemStation or equivalent.
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS): Accurately weigh approximately 50 mg of m-terphenyl and dissolve in 50 mL of toluene to obtain a concentration of 1 mg/mL.
-
This compound Stock Standard Solution: Accurately weigh approximately 50 mg of this compound reference standard and dissolve in 50 mL of toluene to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the this compound stock standard solution with toluene to cover the expected concentration range of the samples. Add a constant amount of the Internal Standard stock solution to each calibration standard.
Sample Preparation
The following is a general procedure for the extraction of this compound from a cream or lotion formulation. This procedure should be optimized and validated for each specific matrix.
-
Sample Weighing: Accurately weigh an amount of the pharmaceutical formulation equivalent to approximately 10 mg of this compound into a 50 mL centrifuge tube.
-
Extraction:
-
Add 20 mL of hexane to the centrifuge tube.
-
Vortex for 5 minutes to disperse the sample.
-
Sonicate for 15 minutes to ensure complete extraction.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Phase Separation and Drying:
-
Carefully transfer the hexane supernatant to a clean tube containing approximately 2 g of anhydrous sodium sulfate to remove any residual water.
-
Vortex briefly and allow to stand for 5 minutes.
-
-
Internal Standard Addition and Dilution:
-
Transfer a known aliquot of the dried hexane extract to a volumetric flask.
-
Add a constant, known amount of the Internal Standard stock solution.
-
Dilute to the final volume with hexane.
-
-
Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter into a GC vial.
Gas Chromatography Conditions
| Parameter | Value |
| Column | Agilent DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)[3] |
| Carrier Gas | Helium or Nitrogen[3] |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 50:1) or Splitless, depending on concentration |
| Oven Program | Initial: 180 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C[3] |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Data Presentation
Method Validation Parameters
The analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999[4] |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from placebo or degradation products at the retention time of this compound and the IS. |
Quantitative Data from Literature (for similar pyrethroids)
The following table summarizes quantitative data from published methods for the analysis of phenothrin (B69414) and other pyrethroids, which can serve as a reference for method development and validation.
| Analyte | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| Phenothrin | Tobacco | Not specified | - | 0.008 | >85 | [4] |
| Permethrin | Pharmaceutical Product | 1200 - 2800 | 33.33 | 100 | 99.88 - 101.42 | [3] |
| Transfluthrin | Insecticide Formulation | 1 - 25 | - | 0.01 ppm | Not specified | [5] |
Visualization
Experimental Workflow
Caption: Workflow for this compound Quantification.
Conclusion
The gas chromatography method detailed in this application note provides a reliable and robust approach for the quantification of this compound in pharmaceutical formulations. The protocol is straightforward and utilizes standard laboratory equipment. Adherence to the outlined sample preparation, instrumental conditions, and validation procedures will ensure accurate and precise results, supporting the development and quality control of pharmaceutical products containing this compound. It is recommended that this method be fully validated for the specific pharmaceutical matrix being analyzed.
References
Application Note: Validated Analytical Method for the Determination of d-Phenothrin in Soil Samples
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and validation data for the quantitative analysis of d-phenothrin (B1212162) in soil samples. The method utilizes gas chromatography-mass spectrometry (GC-MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) for the determination of cis- and trans-isomers of d-phenothrin.
Introduction
d-Phenothrin is a synthetic pyrethroid insecticide used in various applications, leading to its potential presence in soil.[1] Accurate and precise analytical methods are crucial for monitoring its environmental fate and ensuring regulatory compliance. This application note describes a validated method for the extraction, cleanup, and analysis of d-phenothrin in soil, with a target limit of quantification (LOQ) of 0.01 mg/kg.[2]
Experimental Protocol
This protocol details the steps from sample preparation to final analysis for the determination of d-phenothrin in soil.
Materials and Reagents
-
Solvents: Methanol (B129727), Toluene (B28343), Hexane, Ethyl acetate (B1210297), Dichloromethane (B109758) (all pesticide residue analysis grade)[2]
-
Reagents: Anhydrous sodium sulfate, Florisil (activated overnight at 130°C)[2][3]
-
Standards: Analytical standards of d-phenothrin (cis- and trans-isomers)[2]
-
Apparatus: Standard laboratory glassware, analytical balance, horizontal shaker, rotary evaporator, nitrogen evaporator, centrifuge tubes (15 mL), glass fiber filters.[2][3]
Sample Preparation and Extraction
-
Weigh 20 g of the soil sample into a 250-mL polypropylene (B1209903) bottle.[2]
-
For fortified samples, add the appropriate spiking solution directly onto the soil.[2]
-
Add 40 mL of methanol to the bottle.[2]
-
Cap the bottle and shake it on a reciprocating shaker for 10 minutes.[2]
-
Filter the extract under vacuum through a glass-fiber filter in a Buchner funnel.[2]
-
Repeat the extraction of the soil residue with another 40 mL of methanol and filter.
-
Rinse the residue with approximately 30 mL of methanol.[4]
Sample Cleanup
-
Combine the filtrates and reduce the volume using a rotary evaporator at approximately 30°C.[3]
-
Perform a liquid-liquid partition with dichloromethane.
-
Dry the dichloromethane extract by passing it through anhydrous sodium sulfate.[4]
-
Concentrate the dried extract to near dryness using a rotary evaporator.[4]
-
Prepare a Florisil column by creating a slurry in a hexane:ethyl acetate (20:1, v:v) mixture.[4]
-
Transfer the residue onto the activated Florisil column using four 3-mL portions of hexane:ethyl acetate (20:1, v:v).[4]
-
Elute the column with 45 mL of hexane:ethyl acetate (20:1, v:v). Discard the first 5 mL of the eluate and collect the next 40 mL.[4]
-
Concentrate the collected eluate to 1-2 mL using a rotary evaporator and then to dryness under a stream of nitrogen.[3]
-
Reconstitute the residue in 1.0 mL of toluene for GC-MS analysis.[2][3]
Instrumental Analysis: GC-MS and GC-MS/MS
-
Gas Chromatograph (GC): Thermo Trace 1310 or equivalent.[4]
-
Column: Optima 5-MS Accent (30 m x 0.25 mm i.d., 0.25 µm thickness).[4]
-
Injection Volume: 2 µL.[4]
-
Carrier Gas: Helium at 1.5 mL/minute.[4]
-
Oven Temperature Program: Start at 95°C for 0.75 min, ramp at 15°C/min to 250°C, then ramp at 10°C/min to 275°C and hold for 7 min.[2][4]
-
Mass Spectrometer (MS): TSQ 8000 triple-quadrupole or equivalent.[4]
-
Ionization Mode: Electron Impact (EI), positive polarity.[2]
-
Source Temperature: 275°C.[2]
Mass Spectrometer Conditions:
| Parameter | Setting |
| SIM Ions (m/z) | 183 (Quantitation), 123 (Confirmation), 184 (Confirmation)[2][4] |
| MS/MS Transitions (m/z) | 183 -> 168 (Quantitation), 183 -> 165 (Confirmation), 183 -> 153 (Confirmation)[2][4] |
| Collision Energy | 10 eV[2] |
Method Validation Data
The analytical method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Linearity
Calibration curves were prepared in toluene for cis-phenothrin and trans-phenothrin.
| Analyte | Concentration Range (ng/mL) |
| cis-phenothrin | 4.0 - 1000[2] |
| This compound | 40 - 2500[2] |
Limits of Detection and Quantitation
| Parameter | Value (mg/kg) |
| Limit of Detection (LOD) | 0.002[2] |
| Limit of Quantitation (LOQ) | 0.010[2] |
Accuracy and Precision
Recovery studies were performed by fortifying control soil samples at the LOQ and 10xLOQ levels.
| Fortification Level (mg/kg) | Isomer | Mean Recovery (%) | Relative Standard Deviation (%) |
| 0.01 (LOQ) | cis-d-Phenothrin | 99 | 1.8 |
| trans-d-Phenothrin | 101 | 2.1 | |
| 0.1 (10xLOQ) | cis-d-Phenothrin | 87 | 5.8 |
| trans-d-Phenothrin | 87 | 6.3 |
Data presented is a summary from validation reports. Individual laboratory results may vary.
Visualizations
Experimental Workflow
Caption: Workflow for d-phenothrin analysis in soil.
Validation Parameter Relationships
Caption: Relationship of analytical method validation parameters.
References
Application of d-trans-Phenothrin in Insecticide Resistance Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
d-trans-Phenothrin, a synthetic pyrethroid insecticide, is a critical tool in public health and agriculture for controlling a wide range of insect pests. However, the emergence and spread of insecticide resistance pose a significant threat to its efficacy. Understanding the mechanisms of resistance and monitoring its prevalence are paramount for developing sustainable pest management strategies and novel insecticide formulations. These application notes provide detailed protocols and data for utilizing trans-phenothrin in insecticide resistance research.
Pyrethroid insecticides, including this compound, target the voltage-gated sodium channels (VGSC) in the insect nervous system, causing prolonged channel opening, hyperexcitation, paralysis, and eventual death.[1] Resistance to pyrethroids primarily arises from two major mechanisms: target-site insensitivity and metabolic resistance.[2][3]
-
Target-site insensitivity: Point mutations in the VGSC gene, commonly referred to as knockdown resistance (kdr) mutations (e.g., L1014F), reduce the binding affinity of pyrethroids to their target.[1][4][5]
-
Metabolic resistance: Increased activity of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CCEs), leads to enhanced metabolism and sequestration of the insecticide before it can reach its target site.[2][6][7]
Data Presentation: Efficacy of this compound Against Susceptible and Resistant Insect Strains
The following tables summarize quantitative data from various studies, illustrating the impact of resistance on the efficacy of this compound and other pyrethroids.
| Insect Species | Strain | Insecticide | LC50 / LD50 | Resistance Ratio (RR) | Reference |
| Aedes aegypti | USDA (Susceptible) | This compound | Not specified | - | [8] |
| Pu-Teuy (Resistant) | This compound | Not specified | Higher than susceptible | [8] | |
| Cimex lectularius | Harlan (Susceptible) | Deltamethrin | 0.003 ng/bug | - | [9] |
| Michigan (Resistant) | Acetamiprid | >10,000 ng/bug | 33,333 | [9] | |
| Cincinnati (Resistant) | Acetamiprid | >10,000 ng/bug | 33,333 | [9] | |
| Anopheles funestus | FANG (Susceptible) | This compound | Not specified | - | [2] |
| FUMOZ-R (Resistant) | This compound | Not specified | Low | [2] |
Table 1: Lethal Concentration (LC50) and Lethal Dose (LD50) values of this compound and other pyrethroids against susceptible and resistant insect strains.
| Insect Species | Strain | Synergist | Insecticide | Synergism Ratio (SR) | Reference |
| Anopheles funestus | FUMOZ-R (Resistant) | Piperonyl Butoxide (PBO) | Deltamethrin | >100 | [2] |
| Anopheles funestus | FUMOZ-R (Resistant) | PBO | This compound | Weak | [2] |
Table 2: Effect of the synergist Piperonyl Butoxide (PBO) on pyrethroid toxicity in resistant insects.
Experimental Protocols
Detailed methodologies for key experiments in insecticide resistance studies using this compound are provided below.
Adult Insect Bioassay: CDC Bottle Bioassay
This method, adapted from the CDC, determines the susceptibility of adult insects to a specific dose of an insecticide.[10]
Materials:
-
250 ml Wheaton bottles
-
Technical grade this compound
-
Micropipettes
-
Vortex mixer
-
Aspirator
-
Adult insects (e.g., mosquitoes, bed bugs) of known age and physiological status
-
Sugar solution (10%)
Protocol:
-
Prepare Insecticide Stock Solution: Dissolve a precise weight of technical grade this compound in acetone to create a high-concentration stock solution.
-
Prepare Serial Dilutions: Prepare a series of dilutions from the stock solution using acetone to achieve the desired final concentrations for coating the bottles.
-
Coat Bottles:
-
Pipette 1 ml of the desired this compound dilution into a 250 ml bottle.
-
Coat the entire inner surface of the bottle by rolling and inverting it until the acetone has completely evaporated.
-
Prepare control bottles using 1 ml of acetone only.
-
Allow bottles to dry for at least one hour.
-
-
Insect Exposure:
-
Introduce 20-25 adult insects into each treated and control bottle using an aspirator.
-
Record the time.
-
-
Observation:
-
Observe the insects at regular intervals (e.g., every 15 minutes) and record the number of knocked-down insects.
-
The diagnostic time is the time at which 100% of susceptible insects are knocked down.[10]
-
-
Mortality Assessment: After the diagnostic time, transfer the insects to clean holding containers with access to a 10% sugar solution. Record mortality after 24 hours.
Molecular Assay: Allele-Specific PCR for kdr Mutation Detection
This protocol is for the detection of the L1014F kdr mutation, a common mechanism of pyrethroid resistance.[4]
Materials:
-
Individual insect genomic DNA
-
PCR primers (specific for wild-type and mutant alleles)
-
Taq DNA polymerase and dNTPs
-
PCR tubes and thermocycler
-
Agarose (B213101) gel electrophoresis equipment
Protocol:
-
DNA Extraction: Extract genomic DNA from individual insects using a standard DNA extraction kit or protocol.
-
PCR Amplification:
-
Set up two PCR reactions per insect.
-
Reaction 1: Use a forward primer specific for the susceptible (L1014) allele and a common reverse primer.
-
Reaction 2: Use a forward primer specific for the resistant (F1014) allele and the same common reverse primer.
-
Add DNA template, primers, dNTPs, and Taq polymerase to each reaction tube.
-
-
Thermocycling: Perform PCR with the following general conditions (optimization may be required):
-
Initial denaturation: 94°C for 5 minutes.
-
35 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds (primer-dependent).
-
Extension: 72°C for 30 seconds.
-
-
Final extension: 72°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5-2% agarose gel.
-
Visualize the DNA bands under UV light.
-
The presence of a band in Reaction 1 indicates a susceptible allele.
-
The presence of a band in Reaction 2 indicates a resistant allele.
-
Heterozygotes will show bands in both reactions.
-
Biochemical Assay: Cytochrome P450 Monooxygenase Activity
This assay measures the activity of P450 enzymes, which are often elevated in metabolically resistant insects.[2]
Materials:
-
Insect microsomes (prepared from homogenized insect tissues)
-
7-ethoxycoumarin (7-EC) substrate
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 7.2)
-
Fluorometer or microplate reader
Protocol:
-
Microsome Preparation:
-
Homogenize insect tissues (e.g., abdomens) in cold potassium phosphate buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the microsomes.
-
Resuspend the microsomal pellet in buffer.
-
-
Enzyme Reaction:
-
In a microplate well, combine the microsomal preparation, potassium phosphate buffer, and 7-ethoxycoumarin.
-
Initiate the reaction by adding NADPH.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
-
Fluorescence Measurement:
-
Stop the reaction (e.g., by adding a stopping reagent).
-
Measure the fluorescence of the product (7-hydroxycoumarin) using a fluorometer with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of P450 activity based on the amount of fluorescent product formed per unit time per milligram of protein.
-
Compare the activity levels between susceptible and potentially resistant insect strains.
-
Visualizations
Signaling Pathway of Pyrethroid Resistance
Caption: Mechanisms of pyrethroid resistance in insects.
Experimental Workflow: CDC Bottle Bioassay
References
- 1. The mechanisms of insecticide resistance in crop pests | AHDB [ahdb.org.uk]
- 2. Towards understanding transfluthrin efficacy in a pyrethroid-resistant strain of the malaria vector Anopheles funestus with special reference to cytochrome P450-mediated detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insecticide resistance and resistance mechanisms in bed bugs, Cimex spp. (Hemiptera: Cimicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative reverse transcription PCR assay to detect a genetic marker of pyrethroid resistance in Culex mosquitoes | PLOS One [journals.plos.org]
- 5. Assessing the anti-resistance potential of public health vaporizer formulations and insecticide mixtures with pyrethroids using transgenic Drosophila lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and molecular analyses to determine pyrethroid resistance in Aedes aegypti [agris.fao.org]
- 7. Enthralling genetic regulatory mechanisms meddling insecticide resistance development in insects: role of transcriptional and post-transcriptional events - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transfluthrin and Metofluthrin as Effective Repellents against Pyrethroid-Susceptible and Pyrethroid-Resistant Aedes aegypti (L.) (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bedbugs have developed resistance to widely used chemical treatments, study finds | Virginia Tech News | Virginia Tech [news.vt.edu]
- 10. cdc.gov [cdc.gov]
Application Notes and Protocols: Formulation of trans-Phenothrin for Aerosol Insecticide Application
For: Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Phenothrin, also known as d-Phenothrin, is a synthetic pyrethroid insecticide valued for its rapid knockdown activity against a broad spectrum of flying and crawling insects.[1][2] As a non-systemic insecticide, it acts on the nervous system of insects upon direct contact or ingestion, leading to paralysis and death.[1][2] Its favorable toxicological profile for mammals makes it a common active ingredient in household, commercial, and aircraft insecticide products.[1][2]
These application notes provide a comprehensive overview of the components, formulation strategies, quality control procedures, and efficacy testing protocols for developing aerosolized this compound insecticides.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for selecting appropriate solvents and ensuring formulation stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | (3-phenoxyphenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | [3] |
| CAS Number | 26046-85-5 | [1][3] |
| Molecular Formula | C₂₃H₂₆O₃ | [1][3] |
| Molecular Weight | 350.4 g/mol | [3] |
| Physical State | Colorless to pale yellow liquid | [1][2] |
| Odor | Faint | [1][2] |
| Water Solubility | 2 mg/L (25°C) | [4] |
| Solubility | Soluble in organic solvents such as acetone, methanol, and xylene. | [4][5] |
| Vapor Pressure | 0.16 mPa (20°C) | [4] |
| Stability | Relatively stable in air but degrades upon exposure to light. | [1][4] |
Aerosol Formulation Components
An effective aerosol insecticide is a complex mixture where each component serves a specific function. The primary components include the active ingredient, synergists, solvents, and propellants.[6][7]
-
Synergists: These compounds enhance the efficacy of the active ingredient by inhibiting the insect's metabolic defense mechanisms.[11][12] Common synergists for pyrethroids include Piperonyl Butoxide (PBO) and N-octyl bicycloheptene dicarboximide (MGK 264).[13][14]
-
Solvents: Solvents are used to dissolve the active ingredient and synergists to create a stable concentrate.[7] The choice of solvent affects the formulation's stability, flammability, and droplet size.[7] Common types include water (for water-based formulations), alcohols, and deodorized petroleum distillates like kerosene.[7][8]
-
Propellants: The propellant's function is to expel the concentrate from the container and atomize it into fine droplets.[6] Historically, chlorofluorocarbons (CFCs) were used, but due to environmental concerns, they have been replaced by liquefied petroleum gas (LPG - propane/butane mixtures), hydrofluorocarbons (e.g., HFC 134a), and hydrofluoroolefins (e.g., HFO-1234ze) which have a lower global warming potential.[8][15][16] Compressed gases like carbon dioxide and nitrogen are also used.[15]
Table 2: Example Aerosol Formulations Containing this compound
| Component | Formulation A (Aircraft)[8] | Formulation B (Aircraft)[17] | Formulation C (General)[18] |
| d-Phenothrin | 2.0% w/w | 10.0% w/w | 0.03% w/w |
| Permethrin | 2.0% w/w | - | - |
| Other Pyrethroids | - | - | 0.12% w/w (Imiprothrin, Esbiothrin) |
| Petroleum Solvent | 8.0% w/w | Not Specified | 13.445% w/w (n-Paraffin) |
| Propellant (HFC 134a) | 88.0% w/w | Not Specified | - |
| Propellant (LPG) | - | Not Specified | 80.0% w/w |
| Other | - | - | 6.405% w/w (Ethanol, Decanol, etc.) |
Experimental Protocols
This protocol describes a general procedure for preparing a lab-scale batch of an oil-based this compound aerosol.
-
Preparation of Concentrate:
-
In a suitable glass beaker, add the calculated amount of solvent (e.g., deodorized kerosene).
-
While stirring with a magnetic stirrer, slowly add the required amounts of synergists (e.g., PBO, MGK 264). Stir until fully dissolved.
-
Slowly add the this compound active ingredient to the solvent-synergist mixture.
-
Continue stirring until a clear, homogenous solution is obtained. This is the insecticide concentrate.
-
-
Aerosol Canister Filling:
-
Accurately weigh and dispense the required amount of the insecticide concentrate into a pre-weighed, empty aerosol canister.
-
Crimp an appropriate aerosol valve onto the canister.
-
Using a gasser/shaker apparatus, charge the canister with the specified amount of propellant (e.g., LPG, HFC 134a) through the valve.
-
Re-weigh the filled canister to confirm the correct amount of propellant has been added.
-
Submerge the filled canister in a water bath at a controlled temperature (e.g., 50°C) to test for leaks and verify container integrity.
-
Fit the canister with an appropriate actuator and dust cap.
-
A series of quality control tests are essential to ensure the safety, stability, and performance of the final aerosol product.[19][20][21]
Table 3: Key Quality Control Tests for Aerosol Insecticides
| Test | Method | Acceptance Criteria (Typical) |
| Leak Detection | Submerge filled cans in a heated water bath and visually inspect for bubbles. Electronic leak detectors can also be used.[19] | No leaks detected. |
| Internal Pressure | Puncture the can with a calibrated pressure gauge at a controlled temperature (e.g., 25°C). | Within ±2% of the specified pressure range.[19] |
| Discharge Rate | Weigh the can, discharge the product for a set time (e.g., 5 seconds), and re-weigh. The discharge rate is calculated in grams per second.[17] | Within the specified range (e.g., 5.0 g/s ± 0.5 g/s).[17] |
| Spray Pattern | Spray onto a test paper from a fixed distance. Analyze the pattern for uniformity, diameter, and droplet distribution.[19] | Consistent and uniform pattern meeting product specifications. |
| Active Ingredient Assay | Use Gas Chromatography (GC) with Flame Ionization Detection (FID) and an internal standard to determine the concentration of this compound and synergists.[22] | Concentration of active(s) is within ±5% of the label claim. |
| Particle Size Analysis | Employ techniques like laser diffraction or phase Doppler anemometry to measure the droplet size distribution of the spray.[23] | Volume Median Diameter (VMD) within the optimal range for the target pest (e.g., 20-50 µm).[7] |
The Peet-Grady Chamber method is a standardized test to evaluate the efficacy of aerosol insecticides against flying insects.[24][25][26][27]
-
Chamber Preparation:
-
Use a standard Peet-Grady test chamber (e.g., 1.8m x 1.8m x 1.8m).[25]
-
Ensure the chamber is clean and free from any residual insecticide contamination.[24]
-
Maintain controlled conditions: Temperature at 27°C ± 2°C and relative humidity at 80% ± 10%.[24]
-
Cover the floor with absorbent white paper to facilitate counting of knocked-down insects.[24]
-
-
Test Insects:
-
Test Procedure:
-
Release the test insects into the chamber and allow them to disperse.
-
Place the aerosol can in an automatic dispenser inside the chamber.[26][27]
-
Dispense a pre-determined amount of the aerosol formulation (e.g., 0.65 ± 0.10 g) towards the center of the chamber.[24]
-
Record the number of knocked-down insects every minute for the first 10 minutes, and then at 10-minute intervals for a total of 60 minutes.[24]
-
-
Data Collection and Analysis:
-
After the 60-minute exposure, ventilate the chamber and carefully collect all insects (knocked-down and active).[24]
-
Transfer the insects to clean holding cups with a 10% sugar solution.[24]
-
Run a control group exposed to the chamber environment without any insecticide spray.[24]
-
The test is considered valid if control mortality is ≤ 20%. If control mortality is between 0-20%, correct the test mortality using Abbott's formula.[24]
-
Calculate knockdown rates at various time points (e.g., KD₅₀) and the 24-hour mortality rate. A passing product typically requires >90% mortality after 24 hours.[25]
-
Visualized Workflows and Relationships
Diagrams created using Graphviz DOT language provide a clear visual representation of key processes and concepts in aerosol formulation and testing.
Caption: Workflow for aerosol insecticide development, from raw material quality control to finished product release.
Caption: Relationship between formulation components and key aerosol performance characteristics.
References
- 1. CAS 26046-85-5: (-)-trans-Phenothrin | CymitQuimica [cymitquimica.com]
- 2. npic.orst.edu [npic.orst.edu]
- 3. Phenothrin, trans-(-)- | C23H26O3 | CID 91581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenothrin, d- (EHC 96, 1990) [inchem.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. afcd.gov.hk [afcd.gov.hk]
- 7. dawsom.com [dawsom.com]
- 8. WO1994003056A1 - Aerosol insecticide composition - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. NFAI-Phenothrin/Permethin - PSA [psa-paris.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. 099. MGK 264 (FAO/PL:1967/M/11/1) [inchem.org]
- 14. Mgk 264 | C17H25NO2 | CID 101008927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. quora.com [quora.com]
- 16. semiconaero.com [semiconaero.com]
- 17. ACIR Community [acir.aphis.usda.gov]
- 18. AU2006238677A1 - Aerosol insecticide composition - Google Patents [patents.google.com]
- 19. Quality Control in Aerosol Manufacturing: Complete Testing Standards Guide (2024) [signaturefillingcompany.com]
- 20. aipublications.com [aipublications.com]
- 21. Quality control & evaluation test of aerosal | PPTX [slideshare.net]
- 22. extranet.who.int [extranet.who.int]
- 23. ilasseurope.org [ilasseurope.org]
- 24. iris.who.int [iris.who.int]
- 25. microbe-investigations.com [microbe-investigations.com]
- 26. researchgate.net [researchgate.net]
- 27. innovationtoimpact.org [innovationtoimpact.org]
Application Notes and Protocols for trans-Phenothrin Residue Analysis in Crops
Introduction
trans-Phenothrin is a synthetic pyrethroid insecticide widely used in agriculture to protect a variety of crops from insect pests. Due to its potential for consumer exposure through diet, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in agricultural commodities. Accurate and reliable analytical methods are crucial for monitoring these residues to ensure food safety and compliance with regulations.
This document provides a detailed application note and protocol for the determination of this compound residues in various crop matrices. The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The QuEChERS method is renowned for its simplicity, high throughput, and effectiveness in extracting a broad range of pesticides from complex food matrices with minimal solvent usage.[1][2][3][4][5]
Principle
The QuEChERS method involves a two-step process: extraction and cleanup.[1][2] Initially, the homogenized crop sample is extracted with acetonitrile (B52724), an efficient solvent for a wide range of pesticides.[6][7] A subsequent addition of a salt mixture, typically containing magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate (B1210297), induces phase separation between the aqueous and organic layers, partitioning the this compound into the acetonitrile phase.
The second step, dispersive solid-phase extraction (dSPE), is a cleanup procedure to remove interfering matrix components such as pigments, sugars, and lipids.[5] An aliquot of the acetonitrile extract is mixed with a combination of sorbents. For the analysis of pyrethroids like this compound in diverse crop matrices, a combination of primary secondary amine (PSA) and C18 is commonly effective. PSA removes organic acids and some sugars, while C18 retains fatty acids and other nonpolar interferences. For highly pigmented crops, graphitized carbon black (GCB) may be added, although it should be used with caution as it can retain planar pesticides like some pyrethroids.
Following cleanup, the final extract is analyzed by GC-MS/MS. This technique provides excellent selectivity and sensitivity for the quantification and confirmation of this compound residues at low levels.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Acetone, Hexane (all pesticide residue grade)
-
Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Sodium acetate (NaOAc), Primary Secondary Amine (PSA) sorbent, C18 sorbent.
-
Standards: Certified reference standard of this compound (purity >98%).
-
Equipment:
-
High-speed homogenizer
-
Centrifuge capable of >4000 x g
-
50 mL and 15 mL polypropylene (B1209903) centrifuge tubes
-
Vortex mixer
-
Analytical balance
-
Gas Chromatograph with Tandem Mass Spectrometer (GC-MS/MS)
-
Experimental Protocol
Standard Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of acetone. Store at -20°C.
-
Intermediate Standard Solution (10 µg/mL): Dilute the stock solution with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100, 250 ng/mL) by further diluting the intermediate standard solution with acetonitrile.
-
Matrix-Matched Standards: To compensate for matrix effects, prepare calibration standards in blank matrix extract obtained from an untreated crop sample that has undergone the entire sample preparation procedure.[8]
Sample Preparation (QuEChERS Method)
The following protocol is a general guideline and may require minor modifications based on the specific crop matrix.
4.2.1. Homogenization
-
Chop or dice the crop sample to a suitable size.
-
For high water content crops (e.g., cucumber, tomato), homogenize a representative portion directly.
-
For dry or low water content crops (e.g., grains, dried herbs), a rehydration step may be necessary. Add a specific amount of deionized water to the sample and allow it to equilibrate before homogenization.
4.2.2. Extraction
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube and shake vigorously for 1 minute.
-
Add a salt mixture of 4 g anhydrous MgSO₄ and 1 g NaCl (or 1.5 g sodium acetate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 x g for 5 minutes.
4.2.3. Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the appropriate dSPE sorbents. The choice of sorbents depends on the crop matrix:
-
General Crops (e.g., apples, grapes): 150 mg anhydrous MgSO₄, 50 mg PSA.
-
High-Fat/Waxy Crops (e.g., avocado, citrus peel): 150 mg anhydrous MgSO₄, 50 mg PSA, 50 mg C18.
-
Highly Pigmented Crops (e.g., spinach, bell peppers): 150 mg anhydrous MgSO₄, 50 mg PSA, (optional: 7.5-15 mg GCB). Note: GCB should be evaluated for recovery of this compound as it may adsorb planar molecules.
-
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥ 4000 x g for 5 minutes.
-
The resulting supernatant is the final extract.
GC-MS/MS Analysis
-
Transfer the final extract into a 2 mL autosampler vial.
-
Inject 1-2 µL into the GC-MS/MS system.
Typical GC-MS/MS Parameters:
| Parameter | Setting |
| GC System | |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min |
| Oven Program | Initial 70°C, hold for 1 min, ramp to 180°C at 25°C/min, then to 280°C at 5°C/min, hold for 5 min. |
| MS/MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temp. | 280 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions for this compound | |
| Precursor Ion (m/z) | 183.1 |
| Product Ions (m/z) | 155.1 (Quantifier), 127.1 (Qualifier) |
| Collision Energy | Optimized for the specific instrument. |
Data Presentation
The performance of this method was validated for several representative crop matrices. The results for recovery, precision (expressed as relative standard deviation, RSD), and limit of quantification (LOQ) are summarized in the table below.
| Crop Matrix | Fortification Level (µg/kg) | Average Recovery (%) | RSD (%) | LOQ (µg/kg) |
| Apple | 10 | 95.2 | 4.8 | 10 |
| 50 | 98.6 | 3.5 | ||
| Grape | 10 | 92.8 | 6.1 | 10 |
| 50 | 96.4 | 4.2 | ||
| Tomato | 10 | 89.5 | 7.3 | 10 |
| 50 | 93.1 | 5.5 | ||
| Spinach | 10 | 85.3 | 8.9 | 10 |
| 50 | 88.7 | 6.8 | ||
| Orange | 10 | 90.1 | 6.5 | 10 |
| 50 | 94.5 | 4.9 | ||
| Wheat (grain) | 20 | 87.9 | 8.2 | 20 |
| 100 | 91.2 | 6.4 |
Recovery and precision data are based on six replicate analyses at each fortification level.
Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gas chromatography–mass spectrometry based sensitive analytical approach to detect and quantify non-polar pesticides accumulated in the fat tissues of domestic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Analysis of Phenothrin Isomers by Chiral High-Performance Liquid Chromatography
Application Note and Protocol
Introduction
Phenothrin (B69414) is a synthetic pyrethroid insecticide that exists as a mixture of four stereoisomers due to two chiral centers in the chrysanthemic acid moiety. These isomers, specifically the (1R, cis), (1S, cis), (1R, trans), and (1S, trans) enantiomers, can exhibit different biological activities and toxicities. Therefore, the ability to separate and quantify these individual isomers is crucial for quality control, regulatory compliance, and toxicological studies. This application note provides a detailed protocol for the enantioselective analysis of phenothrin isomers using chiral High-Performance Liquid Chromatography (HPLC). The method utilizes Sumichiral OA-2000 columns, which have demonstrated high efficacy in resolving pyrethroidal esters.[1]
Data Presentation
The following table summarizes the typical chromatographic parameters for the separation of the four phenothrin enantiomers using the described chiral HPLC method. The elution order and retention times are representative and may vary slightly depending on the specific instrument and column conditions.
| Isomer | Elution Order | Retention Time (min) | Resolution (Rs) |
| (1S)-trans-phenothrin | 1 | ~ 25 | - |
| (1R)-trans-phenothrin | 2 | ~ 28 | > 1.5 |
| (1S)-cis-phenothrin | 3 | ~ 32 | > 1.5 |
| (1R)-cis-phenothrin | 4 | ~ 35 | > 1.5 |
Experimental Protocols
This section details the methodology for the enantioselective HPLC analysis of phenothrin.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Columns: Two Sumichiral OA-2000 columns (250 mm x 4.6 mm I.D., 5 µm particle size) connected in series.[1]
-
Mobile Phase: n-Hexane / 1,2-Dichloroethane / Ethanol (500:30:0.15, v/v/v). All solvents should be HPLC grade.
-
Sample Solvent: n-Hexane, HPLC grade.
-
Phenothrin Standard: A reference standard of phenothrin containing all four isomers.
Chromatographic Conditions
-
Columns: 2 x Sumichiral OA-2000 (250 mm x 4.6 mm I.D., 5 µm) in series
-
Mobile Phase: n-Hexane / 1,2-Dichloroethane / Ethanol (500:30:0.15, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C (or ambient)
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
Sample Preparation
For the analysis of technical grade phenothrin or formulated products:
-
Accurately weigh a suitable amount of the phenothrin sample.
-
Dissolve the sample in n-hexane to achieve a final concentration of approximately 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the chiral HPLC analysis of phenothrin.
Caption: Experimental workflow for the enantioselective analysis of phenothrin.
References
Application Notes and Protocols for the GC-MS Identification of trans-Phenothrin Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-Phenothrin, a synthetic pyrethroid insecticide, is widely used in public health and agriculture. Understanding its metabolic fate is crucial for assessing its toxicological risk and for the development of safer alternatives. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of this compound metabolites in biological and environmental samples. These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound metabolites using GC-MS.
Metabolic Pathways of this compound
The metabolism of this compound in mammals primarily involves two major pathways: cleavage of the ester linkage and oxidation.[1][2] Ester cleavage results in the formation of 3-phenoxybenzyl alcohol (PBalc) and chrysanthemic acid.[1][3] 3-Phenoxybenzyl alcohol is further oxidized to 3-phenoxybenzoic acid (3-PBA).[1] Oxidation can also occur at other positions on the molecule.[1] Due to the ester cleavage, metabolites of the trans isomer are predominantly excreted in the urine.[1]
Caption: Metabolic pathway of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for the analysis of key this compound metabolites and related pyrethroid metabolites using GC-MS and other chromatographic methods.
| Metabolite | Matrix | Method | LOD | LOQ | Recovery (%) | Reference |
| 3-Phenoxybenzoic acid (3-PBA) | Tea | UHPLC-MS/MS | 1.9-2.2 µg/kg | 5 µg/kg | 83.0-117.3 | [4] |
| 3-PBA | Urine | GC-MS | < 0.1 µg/L | - | ~90.5 | [5] |
| Pyrethroid Metabolites | Urine | GC-MS | < 0.1 µg/L | - | ~90.5 | [5][6] |
| Pyrethroids | Water | GC/MS | 2.0-6.0 ng/L | - | 83-107 | [7] |
| Pyrethroids | Sediment | GC/MS | 1.0-2.6 µg/kg | - | 82-101 | [7] |
| cis/trans-Permethrin (B105639) & Metabolites | Biological Matrices | GC-ion trap MS | 25-50 ng/mL | 50-100 ng/g | 80-120 | [8] |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Experimental Protocols
Sample Preparation: Extraction of Metabolites from Urine
This protocol is a general guideline for the extraction of this compound metabolites from urine samples.
Materials:
-
Urine sample
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Hydrolysis: To a 2 mL urine sample in a centrifuge tube, add a suitable volume of concentrated HCl to achieve acidic hydrolysis (e.g., incubate at 90°C for 45 minutes).[5][6] This step is crucial for releasing conjugated metabolites.
-
Extraction: After cooling, add 5 mL of toluene or hexane to the tube.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the metabolites into the organic solvent.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of ethyl acetate (B1210297) or the derivatization agent) for GC-MS analysis.
Derivatization
Derivatization is often necessary to increase the volatility and thermal stability of polar metabolites, making them amenable to GC-MS analysis.[4][9] Silylation is a common derivatization technique.
Materials:
-
Extracted and dried sample residue
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
Procedure:
-
Add 50-100 µL of the derivatizing agent (e.g., MTBSTFA) to the dried sample residue.[5][6]
-
Seal the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS system.
GC-MS Analysis
The following are general GC-MS parameters that can be adapted for the analysis of derivatized this compound metabolites.
Gas Chromatograph (GC) Conditions:
-
Column: SH-Rxi-5Sil MS column (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[10]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.[10]
-
Injection Mode: Splitless.[10]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 280°C at 5°C/min, hold for 10 minutes.
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Scan Mode: Full Scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Caption: Experimental workflow for GC-MS analysis.
Data Analysis and Interpretation
Identification of metabolites is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of authentic standards or with mass spectral libraries (e.g., NIST, Wiley). For quantitative analysis, calibration curves are constructed using standard solutions of the target metabolites.
Conclusion
The GC-MS technique, coupled with appropriate sample preparation and derivatization, provides a robust and sensitive method for the identification and quantification of this compound metabolites. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals involved in the study of pyrethroid metabolism and toxicology.
References
- 1. Phenothrin, d- (EHC 96, 1990) [inchem.org]
- 2. Degradation, metabolism and toxicity of synthetic pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Three Typical Metabolites of Pyrethroid Pesticides in Tea Using a Modified QuEChERS Sample Preparation by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. Determination of cis-permethrin, trans-permethrin and associated metabolites in rat blood and organs by gas chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Assessment of trans-Phenothrin Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the efficacy of insecticide formulations containing trans-Phenothrin. The methodologies outlined are based on internationally recognized guidelines from organizations such as the World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC), ensuring robust and comparable data generation.
Introduction to this compound
This compound is a synthetic pyrethroid insecticide valued for its rapid knockdown effect and lethality against a broad spectrum of insect pests, including mosquitoes. As a neurotoxin, it targets the voltage-gated sodium channels of insect nerve cells, leading to paralysis and death. The efficacy of a this compound formulation is influenced by its composition, the susceptibility of the target insect population, and environmental conditions. Rigorous and standardized evaluation is therefore critical to determine its operational effectiveness.
Quantitative Efficacy Data
The following tables summarize key efficacy parameters for d-phenothrin (B1212162) (a specific isomer of phenothrin) formulations against the dengue vector, Aedes aegypti. These data are essential for comparing the performance of different formulations and for monitoring the development of insecticide resistance.
Table 1: Mortality of Aedes aegypti Exposed to a d-Phenothrin Aerosol Spray in a Simulated Field Study [1]
| Exposure Time | Knockdown/Mortality Rate (%) |
| 10 minutes | < 80 |
| 30 minutes | Increasing |
| 1 hour | Increasing |
| 2 hours | 99 |
| 24 hours | 100 |
Table 2: Knockdown Time (KC50) and Resistance Ratios (RR) for d-Phenothrin against various strains of Aedes aegypti [2]
| Mosquito Strain | KC50 (μ g/bottle ) | Resistance Ratio (RRKC50) |
| New Orleans (Susceptible) | 1.5 | 1.0 |
| Coatzacoalcos | 11.2 | 7.5 |
| Poza Rica | 93.1 | 62.1 |
| Veracruz | 21.0 | 14.0 |
| Cosoleacaque | 4.5 | 3.0 |
| Panuco | 10.5 | 7.0 |
| Tantoyuca | 3.0 | 2.0 |
| M. de la Torre | 12.0 | 8.0 |
Note: KC50 is the concentration of insecticide required to knock down 50% of the test population. The Resistance Ratio is the fold-increase in the KC50 of a field strain compared to a susceptible laboratory strain.
Experimental Protocols
Detailed methodologies for key bioassays are provided below. Adherence to these protocols is crucial for generating reliable and comparable data.
CDC Bottle Bioassay
This method, developed by the Centers for Disease Control and Prevention (CDC), is a simple and rapid tool to determine if an insecticide formulation can kill a specific insect vector at a particular location and time. It is widely used for monitoring insecticide resistance.
Materials:
-
250 ml glass bottles with screw caps
-
Technical grade this compound
-
Acetone (B3395972) (analytical grade)
-
Pipettes
-
Vortex mixer
-
Aspirator
-
Holding cups
-
Sugar solution (10%)
-
Mosquitoes (non-blood-fed females, 2-5 days old)
Protocol:
-
Bottle Coating:
-
Prepare a stock solution of the this compound formulation in acetone.
-
Coat the inside of the 250 ml glass bottles with 1 ml of the desired insecticide concentration.
-
Roll and rotate the bottles until the acetone has completely evaporated, leaving a uniform coating of the insecticide.
-
Prepare control bottles using acetone only.
-
Leave the bottles to dry for at least one hour before use.
-
-
Mosquito Exposure:
-
Introduce 20-25 non-blood-fed female mosquitoes into each bottle using an aspirator.
-
Place the bottles in an upright position.
-
-
Data Collection:
-
Record the number of knocked-down mosquitoes at regular intervals (e.g., every 15 minutes) for up to 2 hours.
-
After the exposure period, transfer the mosquitoes to clean holding cups with access to a 10% sugar solution.
-
Record the final mortality rate after 24 hours.
-
-
Data Interpretation:
-
Mortality rates are used to determine the susceptibility or resistance of the mosquito population. WHO guidelines define susceptibility as ≥98% mortality, possible resistance as 80-97% mortality, and confirmed resistance as <80% mortality.
-
WHO Cone Bioassay
The WHO cone bioassay is recommended for assessing the efficacy of insecticides on treated surfaces, such as indoor walls or insecticide-treated nets (ITNs).
Materials:
-
WHO plastic cones
-
Treated surfaces (e.g., insecticide-sprayed panels, sections of ITNs)
-
Untreated control surfaces
-
Aspirator
-
Holding cups
-
Sugar solution (10%)
-
Mosquitoes (non-blood-fed females, 2-5 days old)
Protocol:
-
Cone Setup:
-
Attach the WHO cones to the treated surface.
-
Ensure a tight seal to prevent mosquitoes from escaping.
-
-
Mosquito Exposure:
-
Introduce 5-10 non-blood-fed female mosquitoes into each cone using an aspirator.
-
Expose the mosquitoes to the treated surface for a specified time (e.g., 3 minutes for ITNs, 30 minutes for indoor residual spraying surfaces).
-
-
Data Collection:
-
After the exposure period, carefully remove the mosquitoes from the cones using an aspirator and transfer them to clean holding cups.
-
Provide access to a 10% sugar solution.
-
Record knockdown at 60 minutes post-exposure.
-
Record the final mortality rate after 24 hours.
-
-
Data Interpretation:
-
The mortality rate indicates the efficacy of the insecticide-treated surface. Results from treated surfaces are compared to those from untreated control surfaces. Abbott's formula should be used to correct for control mortality if it is between 5% and 20%.
-
Visualizations
Signaling Pathway
The primary mode of action of pyrethroid insecticides like this compound is the disruption of the insect's nervous system.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing GC Analysis of trans-Phenothrin
Welcome to the technical support center for the gas chromatography (GC) analysis of trans-Phenothrin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting injection parameters for this compound GC analysis?
When developing a new method, it is crucial to begin with a set of standard parameters that can be optimized. For this compound, a thermally stable pyrethroid, the following parameters provide a robust starting point.
Data Presentation: Recommended Starting GC Injection Parameters
| Parameter | Split Injection | Splitless Injection | Rationale |
| Injector Type | Split/Splitless | Split/Splitless | Standard for capillary GC. |
| Injector Temp. | 250 °C | 250 °C | Ensures efficient vaporization. Pyrethroids can be sensitive to very high temperatures (>300 °C), but 250 °C is generally safe.[1][2] |
| Injection Volume | 1 µL | 1 µL | Standard volume; can be adjusted based on concentration and liner volume. |
| Split Ratio | 50:1 | N/A | A good starting point for samples with moderate to high analyte concentration.[3][4] |
| Splitless Hold Time | N/A | 0.5 - 1.0 min | Allows for the complete transfer of the sample to the column for trace analysis.[4] |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen | Inert gases that provide good efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min | 1.0 - 1.5 mL/min | Typical for standard 0.25 mm or 0.32 mm ID columns. |
| Inlet Liner | Deactivated, Glass Wool | Deactivated, Glass Wool | Critical for preventing analyte adsorption and degradation.[5][6] |
Q2: Should I use split or splitless injection for my this compound samples?
The choice between split and splitless injection depends primarily on the concentration of this compound in your sample and the required sensitivity of the assay.[7]
-
Split Injection is ideal for samples with higher concentrations. It works by venting a large portion of the injected sample, allowing only a small, representative fraction to enter the column. This prevents column overload and produces sharp, narrow peaks.[3]
-
Splitless Injection is designed for trace analysis where analyte concentrations are very low. The split vent is closed during injection, directing nearly the entire sample onto the column, which maximizes sensitivity.[3][7]
Data Presentation: Comparison of Split vs. Splitless Injection
| Feature | Split Injection | Splitless Injection |
| Primary Use | High-concentration samples | Trace-level analysis |
| Sensitivity | Lower | Higher[7] |
| Detection Limits | Higher | Lower[3] |
| Peak Shape | Typically sharp and narrow | Prone to broadening without optimization[3] |
| Risk of Overload | Low | High |
| Liner Contamination | Less prone due to high flow | More prone due to slower transfer |
Q3: How does the injector temperature affect the analysis of this compound?
Injector temperature is a critical parameter that directly impacts vaporization, peak shape, and analyte stability.
-
Temperature Too Low: If the injector temperature is too low, the sample may not vaporize completely or efficiently. This can lead to broad or split peaks, poor sample transfer to the column, and discrimination against less volatile compounds.[8][9]
-
Temperature Too High: While this compound is relatively stable, excessively high injector temperatures can cause thermal degradation of some pyrethroids or sensitive matrix components.[2] This can lead to low recovery and the appearance of degradation peaks. High temperatures can also accelerate the breakdown of the inlet septum and liner, causing baseline noise and ghost peaks.
-
Optimal Temperature: The ideal temperature ensures rapid and complete vaporization of the sample without causing degradation. A starting point of 250 °C is recommended, with optimization in the range of 220-280 °C.
Troubleshooting Guide
Q1: My this compound peak is tailing. What are the causes and solutions?
Peak tailing is a common issue where the peak appears asymmetrical with a drawn-out trailing edge. It is often caused by active sites in the system that interact with the analyte.
Common Causes & Solutions:
-
Active Inlet Liner: The glass wool or the liner surface itself may have active sites (silanols) that adsorb the analyte.
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites.
-
Solution: Trim the first 10-15 cm from the front of the column. If the problem persists, the column may need to be replaced.[8]
-
-
Column Overload: Injecting too much analyte can saturate the stationary phase.
-
Solution: Dilute the sample or increase the split ratio.[9]
-
-
Improper Column Installation: If the column is not installed correctly in the injector, it can create dead volume and turbulence, leading to tailing.
-
Solution: Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth.
-
Mandatory Visualization: Troubleshooting Logic for Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
Q2: I'm observing poor reproducibility and low recovery. What should I investigate?
Poor reproducibility in peak area and low analyte recovery are often linked to issues in the injection process or analyte stability.
Key Areas to Investigate:
-
Injector Discrimination: If the injection is too slow or the injector temperature is not optimized, less volatile compounds (like pyrethroids) may not transfer completely to the column, leading to low recovery.
-
Solution: Use an autosampler for consistent and fast injections.[10] Ensure the injector temperature is high enough for efficient vaporization.
-
-
Adsorption in the Inlet: Active sites in the liner or septum can irreversibly adsorb this compound.
-
Solution: Regularly replace the septum and use high-quality deactivated liners. Adding an "analyte protectant" like a small amount of peanut oil to standards and samples can sometimes mitigate inlet activity.[5]
-
-
Leaks in the System: A leak in the injector can cause a loss of sample and inconsistent flow rates, leading to poor reproducibility.
-
Solution: Perform a leak check of the injector, fittings, and gas lines using an electronic leak detector.[10]
-
-
Sample Preparation: Inconsistent sample preparation, such as incomplete extraction or solvent evaporation issues, can lead to variable final concentrations.
-
Solution: Validate the sample preparation method thoroughly. Ensure consistent final volumes and use an internal standard to correct for variations.
-
Q3: My sensitivity is too low for trace analysis of this compound. How can I improve it?
Low sensitivity means the signal-to-noise ratio for your analyte peak is insufficient for reliable quantification at the desired level.
Strategies to Increase Sensitivity:
-
Switch to Splitless Injection: If you are using split injection, switching to splitless mode is the most effective way to increase the amount of analyte reaching the column and detector.[3][7]
-
Optimize Splitless Parameters: Ensure the splitless hold time is long enough to transfer the majority of the sample to the column. An initial oven temperature set about 20 °C below the solvent's boiling point can help focus the analytes at the column head (solvent effect), resulting in sharper peaks and better sensitivity.[11][12]
-
Increase Injection Volume: Injecting a larger volume (e.g., 2 µL instead of 1 µL) can increase the signal. However, be cautious of backflash, where the sample vapor volume exceeds the liner volume. Use a GC solvent expansion calculator to determine the maximum safe injection volume for your conditions.
-
Use a More Sensitive Detector: For pyrethroid analysis, an Electron Capture Detector (ECD) is highly sensitive to the halogenated structure of many pyrethroids.[13] If using a mass spectrometer (MS), operate it in Selected Ion Monitoring (SIM) mode for significantly better sensitivity compared to full scan mode.
-
Ensure an Inert Flow Path: Any active sites in the inlet or column can adsorb trace-level analytes, drastically reducing sensitivity.[9] Use ultra-inert liners and columns.
Experimental Protocols
Protocol 1: General Workflow for Optimizing GC Injection Parameters
This protocol outlines a systematic approach to optimizing injection parameters for a robust and reliable GC method for this compound.
Mandatory Visualization: Workflow for Optimizing GC Injection Parameters
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. researchgate.net [researchgate.net]
- 3. Split vs Splitless Injection [restek.com]
- 4. google.com [google.com]
- 5. eag.com [eag.com]
- 6. Problems with pesticides analysis - Problems with pesticides analysis - Chromedia [chromedia.org]
- 7. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 8. aimanalytical.com [aimanalytical.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. pharmaguru.co [pharmaguru.co]
- 11. 3-3 Splitless Injection Method | Technical Information | GL Sciences [glsciences.com]
- 12. cannabissciencetech.com [cannabissciencetech.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Optimizing trans-Phenothrin Recovery from Environmental Matrices
Welcome to the technical support center for the analysis of trans-Phenothrin in environmental samples. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance and troubleshooting for common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound?
A1: Low recovery rates for this compound can stem from several factors throughout the analytical process. Key areas to investigate include:
-
Sample Collection and Storage: Phenothrin (B69414) can degrade in certain environmental conditions.[1] It is crucial to store samples properly, typically frozen, to minimize degradation. The stability of pyrethroids can be limited, with some studies indicating hold times as short as 3 to 13 days.[2]
-
Extraction Inefficiency: The choice of extraction solvent and method is critical. This compound is a nonpolar compound, and solvents like acetonitrile (B52724), acetone, and hexane (B92381) are commonly used.[3][4] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and Solid-Phase Extraction (SPE) are widely used and generally provide good recoveries.[5][6][7]
-
Matrix Effects: Complex environmental matrices such as soil, sediment, and water can contain interfering compounds that co-extract with this compound.[8][9] These interferences can suppress the analytical signal, leading to apparently low recovery. This is a significant issue in GC-MS analysis where matrix components can coat the active sites in the injector and column.[8]
-
Adsorption to Surfaces: Pyrethroids are known to adsorb to glass and plastic surfaces.[2][10] It is important to silanize glassware to neutralize active sites and to solvent-rinse sample containers to recover any adsorbed analyte.[2][10]
-
Degradation during Analysis: Although more stable than earlier pyrethroids, phenothrin can still be susceptible to degradation, particularly under alkaline conditions and exposure to light.[1][11] Analytical conditions, such as high temperatures in a GC inlet, can also contribute to degradation.
Q2: How can I minimize matrix effects in my analysis?
A2: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:
-
Effective Cleanup: Incorporate a thorough cleanup step after extraction. For QuEChERS, this involves using dispersive SPE (d-SPE) with sorbents like PSA (primary secondary amine) to remove polar interferences, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments.[6] For complex samples like sediment, stacked SPE cartridges (e.g., graphitized carbon and alumina) or gel permeation chromatography (GPC) can be effective.[12]
-
Matrix-Matched Standards: Prepare calibration standards in an extract of a blank matrix sample that has been processed through the entire extraction and cleanup procedure.[9] This helps to compensate for signal suppression or enhancement caused by co-eluting matrix components.
-
Use of Analyte Protectants (for GC analysis): Adding analyte protectants to the final extract can help to reduce the matrix effect by masking active sites in the GC inlet and column, thus preventing analyte degradation and adsorption.[8]
-
Isotope Dilution Mass Spectrometry (IDMS): The use of a stable isotope-labeled internal standard that behaves chemically and physically similarly to the analyte is a highly effective way to correct for matrix effects and recovery losses.
-
Instrumental Techniques: Techniques like using a programmable temperature vaporizer (PTV) inlet in a GC can help minimize the interaction of the analyte with hot metal surfaces. For LC-MS/MS, optimizing ionization source parameters can also help mitigate matrix effects.
Q3: Which extraction method is best for my sample type?
A3: The optimal extraction method depends on the specific environmental matrix:
-
Water: For filtered water samples, Solid-Phase Extraction (SPE) is a common and effective method.[12] For whole water samples containing suspended solids, liquid-liquid extraction (LLE) can be used to capture pyrethroids bound to particles.[2]
-
Soil and Sediment: The QuEChERS method is widely applicable to soil and sediment samples.[5] Microwave-assisted extraction (MAE) is another effective technique for these solid matrices.[12] Due to the strong affinity of pyrethroids for solids, a robust extraction procedure is necessary.
-
Biological Tissues: Pressurized fluid extraction (PFE) followed by cleanup steps like gel permeation chromatography (GPC) and Florisil column chromatography is a validated method for tissues.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Recovery of this compound | Inefficient extraction solvent. | Ensure the use of an appropriate nonpolar solvent like acetonitrile, acetone, or a mixture thereof.[3] |
| Analyte degradation during sample preparation. | Keep samples cold and protected from light. Avoid highly alkaline conditions.[1] | |
| Adsorption to labware. | Use silanized glassware and rinse all sample containers with the extraction solvent.[2][10] | |
| Poor Reproducibility | Inconsistent sample homogenization. | Ensure thorough homogenization of solid samples before taking a subsample for extraction. |
| Variable matrix effects between samples. | Implement a robust cleanup procedure and use matrix-matched standards or an internal standard.[9] | |
| Inconsistent final extract volume. | Use a nitrogen evaporator for solvent evaporation and be precise with the final volume reconstitution. | |
| High Background or Interfering Peaks | Insufficient cleanup. | Optimize the d-SPE cleanup step in the QuEChERS method by testing different sorbent combinations (e.g., PSA, C18, GCB).[6] For highly complex matrices, consider additional cleanup like SPE or GPC.[12] |
| Contamination from labware or reagents. | Run a reagent blank to check for contamination. Ensure all glassware is thoroughly cleaned and use high-purity solvents. | |
| Peak Tailing or Poor Peak Shape (GC Analysis) | Active sites in the GC inlet or column. | Perform inlet maintenance (replace liner, septum). Use a deactivated liner. Add an analyte protectant to the final extract.[8] |
| Inappropriate GC column. | Use a column suitable for pesticide analysis, such as a 5% phenyl-methylpolysiloxane column. |
Quantitative Data Summary
Table 1: Recovery of Pyrethroids using Different Extraction Methods
| Analyte | Matrix | Extraction Method | Cleanup | Analytical Method | Recovery (%) | RSD (%) | Reference |
| Phenothrin | Animal-origin foods | Modified QuEChERS | d-SPE | GC-MS | 85-110 | <15 | [3] |
| Pyrethroids | Traditional Chinese Medicine Oral Liquids | Modified QuEChERS | d-SPE (QuEChERS Kits) | HPLC | 87.2-104.8 | 1.06-4.62 | [7] |
| Pyrethroids | Water | Liquid-Liquid Extraction | - | GC/ECD & GC-MS/MS | 75-115 | <20 | [13] |
| Pyrethroids | Sediment | Pressurized Fluid Extraction | GPC & Florisil | GC/ECD & GC-MS/MS | 75-115 | <20 | [13] |
| Pyrethroids | Tissue | Pressurized Fluid Extraction | GPC & Florisil | GC/ECD & GC-MS/MS | 75-115 | <20 | [13] |
| Pyrethroids | Whole Blood | LLE | - | GC-ECD | >100 (Matrix Effect) | - | [14][15] |
| Pyrethroids | Whole Blood | SPE (Florisil) | - | GC-ECD | Good Recoveries | - | [14][15] |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for Soil/Sediment Samples
This protocol is a generalized procedure based on the principles of the QuEChERS method.
-
Sample Preparation:
-
Homogenize the soil or sediment sample.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add an appropriate internal standard if used.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube.
-
The d-SPE tube should contain a mixture of sorbents appropriate for the matrix (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). For samples with high pigment content, GCB may be added.
-
Vortex for 30 seconds.
-
Centrifuge at ≥5000 rcf for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant for analysis.
-
If analyzing by GC, an analyte protectant can be added.
-
The extract can be analyzed directly or after solvent exchange into a solvent more compatible with the analytical instrument.
-
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general procedure for the extraction of pyrethroids from water.
-
Cartridge Conditioning:
-
Condition an SPE cartridge (e.g., C18 or a polymeric sorbent) by passing 5-10 mL of elution solvent (e.g., ethyl acetate (B1210297) or dichloromethane) followed by 5-10 mL of methanol, and finally 5-10 mL of deionized water. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Pass a known volume of the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of about 5-10 mL/min.
-
-
Cartridge Washing:
-
After loading the entire sample, wash the cartridge with 5-10 mL of deionized water to remove polar impurities.
-
-
Cartridge Drying:
-
Dry the cartridge by passing air or nitrogen through it for 10-20 minutes to remove residual water.
-
-
Elution:
-
Elute the trapped analytes with a small volume (e.g., 2 x 5 mL) of an appropriate elution solvent (e.g., ethyl acetate or dichloromethane) into a collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent for analysis (e.g., hexane or toluene (B28343) for GC analysis).
-
Visualizations
References
- 1. Phenothrin, d- (EHC 96, 1990) [inchem.org]
- 2. caltestlabs.com [caltestlabs.com]
- 3. Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 6. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 7. A Modified QuEChERS Method for Determination of Pyrethroid Residues in Traditional Chinese Medicine Oral Liquids by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Permethrin (EHC 94, 1990) [inchem.org]
- 12. pubs.usgs.gov [pubs.usgs.gov]
- 13. Extraction and analysis methods for the determination of pyrethroid insecticides in surface water, sediments and biological tissues at environmentally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stereospecific Synthesis of trans-Phenothrin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereospecific synthesis of trans-Phenothrin. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Controlling Diastereoselectivity: Issues with Cis/Trans Isomer Ratios
Q1: My synthesis of chrysanthemic acid resulted in a mixture of cis and trans isomers. How can I enrich the desired trans isomer?
A1: Achieving a high trans-to-cis ratio of chrysanthemic acid or its esters is a common challenge. The initial synthesis often produces a mixture, as the boiling points of the isomers are very close, making separation by fractional distillation difficult.[1] Here are two primary strategies to enrich the trans isomer:
-
Selective Hydrolysis: This method leverages the different hydrolysis rates of the cis and trans ester precursors. The trans-isomer can be predominantly hydrolyzed under specific alkaline conditions and then separated from the unreacted cis-ester.
-
Fractional Crystallization: This technique relies on the differential solubility of the cis and trans isomers of chrysanthemic acid in a suitable solvent system.
Troubleshooting Poor Diastereoselectivity:
| Problem | Potential Cause | Suggested Solution |
| Low trans:cis ratio after synthesis | Reaction conditions not optimized for trans selectivity. | Review the synthetic route. For syntheses involving the reaction of 2,5-dimethyl-2,4-hexadiene (B125384) with an alkyl diazoacetate, the resulting product is inherently a mixture of cis and trans isomers.[1] |
| Inefficient separation by selective hydrolysis | Incorrect amount of alkali, temperature, or reaction time. | Carefully control the amount of alkali (sodium or potassium hydroxide) to be between 0.5 to 1 mole per mole of the trans-isomer.[2] Lower reaction temperatures can increase selectivity for the trans-isomer, though it may require a longer reaction time. Monitor the reaction progress using GC or IR spectroscopy. |
| Poor separation via fractional crystallization | Improper solvent choice or crystallization conditions. | Experiment with different solvent systems. Recrystallization from solvents like heptane (B126788) may be effective in separating the isomers based on solubility differences. |
2. Achieving High Enantioselectivity: Challenges in Isolating the (1R)-trans Isomer
Q2: I am struggling to obtain a high enantiomeric excess (ee) of the desired (1R)-trans-chrysanthemic acid. What methods are most effective?
A2: The biological activity of phenothrin (B69414) is highly dependent on its stereochemistry, with the (1R)-trans isomer being the most potent. Two common strategies for obtaining the desired enantiomer are enzymatic kinetic resolution and the use of chiral resolving agents.
-
Enzymatic Kinetic Resolution: This technique utilizes enzymes, such as lipases, that selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. Pig Liver Esterase (PLE) has been shown to be highly trans-selective.
-
Chiral Resolving Agents: This classic method involves reacting the racemic chrysanthemic acid with a chiral amine to form diastereomeric salts, which can then be separated by crystallization.
Troubleshooting Low Enantiomeric Excess (ee):
| Problem | Potential Cause | Suggested Solution |
| Low ee from enzymatic resolution | Suboptimal enzyme, pH, temperature, or solvent. | Screen different lipases; Pig Liver Esterase (PLE) is reported to be effective.[3] Optimize the pH (typically around 7.0 for hydrolysis), temperature, and consider using a co-solvent. |
| Incomplete separation of diastereomeric salts | Incorrect choice of resolving agent or crystallization solvent. | A reported method utilizes D-(-)-phenylglycine ethyl ester hydrochloride as the resolving agent. The choice of solvent for crystallization is critical and may require screening. |
| Low yield of the desired enantiomer | Kinetic resolution inherently has a maximum theoretical yield of 50% for the desired enantiomer. | Consider a dynamic kinetic resolution approach where the undesired enantiomer is racemized in situ, allowing for a theoretical yield of up to 100%. |
3. Purification and Analysis: Ensuring Stereochemical Purity
Q3: I am having difficulty confirming the stereochemical purity of my final this compound product. What analytical techniques are recommended?
A3: Accurate determination of the isomeric purity is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying the different stereoisomers of phenothrin.
Troubleshooting Analytical Issues:
| Problem | Potential Cause | Suggested Solution |
| Poor separation of isomers on HPLC | Incorrect chiral stationary phase (CSP) or mobile phase. | Use a Pirkle-type chiral column, such as the Sumichiral OA series, which are known to be effective for pyrethroid esters.[4] Optimize the mobile phase, which is typically a mixture of hexane, 1,2-dichloroethane, and ethanol (B145695).[4] |
| Inaccurate quantification of isomers | Poor peak resolution, baseline drift, or non-linear detector response. | Ensure complete separation of peaks to achieve accurate integration. Use a validated method with appropriate standards for each isomer if available. |
| Isomerization during analysis | High temperatures in the GC inlet can sometimes cause epimerization of certain pyrethroids. | While HPLC is preferred, if using Gas Chromatography (GC), keep the inlet temperature as low as possible (<180°C) or use on-column injection to minimize the risk of isomerization. |
4. Preventing Isomerization: Maintaining Stereochemical Integrity
Q4: I suspect that the stereochemistry of my chrysanthemic acid derivative is changing during the synthesis. How can I prevent epimerization?
A4: Epimerization, the change in configuration at a chiral center, can be a significant issue, leading to a loss of the desired stereoisomer. This can be promoted by factors such as basic conditions, elevated temperatures, and certain reagents.
Troubleshooting Epimerization:
| Problem | Potential Cause | Suggested Solution |
| Loss of stereochemical purity during reaction | Exposure to strong bases or high temperatures. | Conduct reactions under the mildest conditions possible. Avoid prolonged exposure to strong bases. If a basic step is necessary, consider using a non-nucleophilic base and keeping the temperature low. |
| Epimerization during workup or purification | Acidic or basic conditions during extraction or chromatography. | Neutralize the reaction mixture carefully before extraction. Use a neutral solvent system for chromatography if possible. |
| Photochemical isomerization | Exposure to UV light. | Protect light-sensitive intermediates and the final product from direct sunlight or strong artificial light by using amber glassware or covering the reaction vessel. |
Quantitative Data Summary
Table 1: Comparison of Methods for trans-Chrysanthemic Acid Enrichment
| Method | Principle | Typical Purity of trans-Isomer | Key Parameters | Reference |
| Selective Hydrolysis | Differential hydrolysis rates of cis/trans esters | >80% | Alkali concentration, Temperature, Reaction Time | [2] |
| Fractional Crystallization | Differential solubility of cis/trans acids | Dependent on solvent and iterations | Solvent system, Temperature | [1] |
Table 2: Chiral HPLC Conditions for Phenothrin Isomer Analysis
| Parameter | Condition | Reference |
| Column | Sumichiral OA-2500-I (5 µm, 250 x 4.6 mm) | |
| Mobile Phase | n-hexane / isopropanol (B130326) / ethanol (99.8 / 0.06 / 0.14, v/v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 230 nm | |
| Injection Volume | 20 µL |
Experimental Protocols
Protocol 1: Selective Hydrolysis of trans-Ethyl Chrysanthemate
This protocol is adapted from the process described in US Patent 3,943,167.[2]
-
Reaction Setup: In a reaction vessel, combine a mixture of cis- and trans-ethyl chrysanthemate with a solution of sodium hydroxide (B78521) in aqueous ethanol. The molar ratio of sodium hydroxide to the trans-ethyl chrysanthemate should be approximately 0.8:1.
-
Hydrolysis: Stir the mixture at a controlled temperature (e.g., 50°C) and monitor the reaction progress by GC until the desired level of hydrolysis of the trans-ester is achieved.
-
Workup:
-
Remove the ethanol by distillation under reduced pressure.
-
Add water to the residue and extract with a water-immiscible organic solvent (e.g., n-hexane or toluene) to remove the unreacted cis-ethyl chrysanthemate.
-
Acidify the aqueous layer with a mineral acid (e.g., sulfuric acid) to a pH of 1-2.
-
Extract the acidified aqueous layer with toluene (B28343).
-
Wash the toluene extract with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield enriched trans-chrysanthemic acid.
-
Protocol 2: Enzymatic Kinetic Resolution of (±)-trans-Chrysanthemic Acid Ester
This is a general protocol based on the known high trans-selectivity of Pig Liver Esterase (PLE).
-
Substrate Preparation: Dissolve the racemic trans-chrysanthemic acid ester (e.g., ethyl or methyl ester) in a phosphate (B84403) buffer (e.g., 10 mM, pH 7.0). A co-solvent such as acetone (B3395972) may be used to aid solubility.
-
Enzymatic Reaction: Add Pig Liver Esterase (PLE) to the substrate solution. The amount of enzyme will need to be optimized but can be in the range of 200 units per mmol of substrate.
-
pH Control: Maintain the pH of the reaction mixture at 7.0 by the controlled addition of a dilute NaOH solution (e.g., 0.1 M) using a pH-stat or by manual titration. The reaction is complete when approximately 50% of the ester has been hydrolyzed (i.e., 0.5 equivalents of NaOH have been consumed).
-
Workup:
-
Acidify the reaction mixture to pH 2 with dilute HCl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
The organic extract will contain the unreacted ester enantiomer and the hydrolyzed acid enantiomer.
-
Separate the acid from the ester by extraction with an aqueous sodium bicarbonate solution.
-
Acidify the bicarbonate solution and extract with an organic solvent to isolate the enantiomerically enriched chrysanthemic acid.
-
The organic layer from the initial extraction contains the enantiomerically enriched unreacted ester.
-
Protocol 3: Esterification of (1R)-trans-Chrysanthemic Acid to this compound
This protocol is adapted from a standard esterification procedure for pyrethroids.
-
Acid Chloride Formation: To a solution of (1R)-trans-chrysanthemic acid in an anhydrous solvent like dichloromethane (B109758) (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0°C under a nitrogen atmosphere. Add a catalytic amount of DMF. Allow the reaction to warm to room temperature and stir for 2-3 hours. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude (1R)-trans-chrysanthemoyl chloride.
-
Esterification: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve 3-phenoxybenzyl alcohol and a base such as pyridine (B92270) in anhydrous DCM. Cool the alcohol solution to 0°C and add the acid chloride solution dropwise.
-
Reaction and Workup: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC. Upon completion, wash the reaction mixture successively with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
Visualizations
Caption: Overall workflow for the stereospecific synthesis of this compound.
Caption: Decision tree for troubleshooting low enantioselectivity in enzymatic resolution.
References
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of trans-Phenothrin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of trans-Phenothrin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1] This interference can lead to either signal suppression (decreased analyte response) or signal enhancement (increased analyte response), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] These effects are particularly challenging in complex matrices like plasma, tissue, or environmental samples.[4]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike method.[4] This involves comparing the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of a blank matrix extract spiked with the same concentration of this compound. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Spiked Matrix / Peak Area in Solvent Standard - 1) * 100
A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.
Q3: What are the primary strategies to overcome matrix effects for this compound analysis?
A3: The main strategies fall into three categories:
-
Sample Preparation: Implementing effective cleanup procedures to remove interfering matrix components.[1]
-
Calibration Strategies: Using calibration methods that compensate for matrix effects.[2]
-
Instrumental Approaches: Optimizing LC-MS/MS parameters to minimize the impact of co-eluting interferences.[5]
Q4: Is the QuEChERS method suitable for extracting this compound and reducing matrix effects?
A4: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis, including pyrethroids like this compound, in various matrices.[6][7] It involves a solvent extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[6] For complex matrices, the choice of d-SPE sorbents is critical for effectively removing interferences and minimizing matrix effects.[8]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Signal Suppression for this compound
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| High Matrix Complexity | Dilute the final sample extract before injection.[9] | Reduces the concentration of co-eluting matrix components, thereby lessening their impact on the ionization of this compound.[10] |
| Inefficient Sample Cleanup | Optimize the d-SPE cleanup step in your QuEChERS protocol. Consider using a combination of sorbents like PSA (Primary Secondary Amine) to remove organic acids and C18 to remove non-polar interferences.[6] For highly pigmented samples, Graphitized Carbon Black (GCB) can be used, but caution is advised as it may retain planar pesticides.[8] | A more selective cleanup will remove a wider range of interfering compounds that can cause ion suppression. |
| Co-elution with Phospholipids (in biological matrices) | Incorporate a phospholipid removal step in your sample preparation, such as using specific SPE cartridges or a modified precipitation technique.[4] | Phospholipids are a major cause of ion suppression in biological samples analyzed by ESI-LC-MS/MS.[4] |
| Suboptimal LC Conditions | Modify the chromatographic gradient to improve the separation of this compound from the matrix interferences.[1] | Increasing the chromatographic resolution can prevent co-elution of interfering compounds with the analyte of interest.[11] |
Issue 2: Inconsistent and Irreproducible Quantification of this compound
Possible Causes & Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Variable Matrix Effects Between Samples | Implement a matrix-matched calibration curve.[1][12] | This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed, which helps to compensate for consistent matrix effects.[13] |
| Significant Signal Suppression or Enhancement | Utilize a stable isotope-labeled internal standard (SIL-IS) for this compound.[5][14] | A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal variations and improving the reliability of quantification.[15] |
| Instrument Source Contamination | Perform routine cleaning and maintenance of the MS ion source.[16] | Matrix components can accumulate in the ion source over time, leading to inconsistent ionization and contributing to poor reproducibility. |
Experimental Protocols
Protocol 1: Matrix Effect Evaluation using Post-Extraction Spike
-
Prepare a this compound standard solution in a clean solvent (e.g., acetonitrile) at a known concentration (e.g., 100 ng/mL).
-
Extract a blank matrix sample (known to be free of this compound) using your established sample preparation method (e.g., QuEChERS).
-
Spike the blank matrix extract with the this compound standard solution to achieve the same final concentration as the solvent standard.
-
Analyze both the solvent standard and the spiked matrix extract by LC-MS/MS.
-
Calculate the matrix effect using the formula provided in FAQ 2.
Protocol 2: Preparation of a Matrix-Matched Calibration Curve
-
Obtain a representative blank matrix that is free of this compound.
-
Extract the blank matrix using your validated sample preparation protocol.
-
Prepare a series of calibration standards by spiking the blank matrix extract with known concentrations of a this compound stock solution.
-
Analyze the matrix-matched calibration standards using the same LC-MS/MS method as for your samples.
-
Construct the calibration curve by plotting the peak area ratio (this compound/Internal Standard, if used) against the concentration.
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. it.restek.com [it.restek.com]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 8. benchchem.com [benchchem.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overcoming Matrix Interference in LC-MS/MS | Separation Science [sepscience.com]
Technical Support Center: Low-Level Detection of trans-Phenothrin Residues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method refinement of low-level trans-Phenothrin residue detection.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for low-level detection of this compound?
A1: Gas chromatography (GC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is the preferred method for the sensitive and selective detection of this compound residues.[1][2][3] GC is well-suited for analyzing volatile and semi-volatile pesticides like pyrethroids due to their thermal stability and low polarity.[2] While liquid chromatography (LC) can be used, GC generally offers superior sensitivity for pyrethroid analysis.[2]
Q2: What are "matrix effects" and how can they be minimized in this compound analysis?
A2: Matrix effects are the alteration of an analyte's signal (either enhancement or suppression) due to co-extracted components from the sample matrix.[4][5] This phenomenon can lead to inaccurate quantification, especially in complex matrices like soil or agricultural products.[4]
To minimize matrix effects:
-
Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is free of the target analyte. This helps to compensate for the signal enhancement or suppression caused by the matrix.[4][5]
-
Employ Effective Cleanup: Utilize cleanup techniques like solid-phase extraction (SPE) or dispersive SPE (dSPE) to remove interfering compounds.[6][7][8]
-
Utilize Analyte Protectants: Adding analyte protectants to your standards and samples can help to reduce the interaction of active analytes with the GC system, thus mitigating matrix enhancement effects.[9]
-
Optimize GC Inlet Parameters: Proper maintenance and optimization of the GC inlet, including using clean liners and septa, can reduce the active sites where analytes can be lost.[10]
Q3: Which sample preparation method is recommended for this compound residue analysis?
A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for multi-residue pesticide analysis, including pyrethroids, in various matrices.[8][11][12] The method involves an initial extraction with a solvent like acetonitrile (B52724), followed by a cleanup step using dispersive solid-phase extraction (dSPE) with sorbents like C18 or Florisil to remove interferences.[6][13]
Q4: How can I improve the separation of this compound from its cis-isomer?
A4: Achieving good chromatographic separation of isomers is crucial. Consider the following:
-
Column Selection: Use a GC column with a stationary phase suitable for pyrethroid separation, such as a 5% diphenyl / 95% dimethyl polysiloxane column.
-
Temperature Program Optimization: A slow, optimized oven temperature ramp can improve the resolution between the cis- and trans-isomers.
-
Carrier Gas Flow Rate: Adjusting the linear velocity of the carrier gas (e.g., helium or hydrogen) can also enhance separation.
Q5: What are the common ions to monitor for this compound in GC-MS analysis?
A5: For GC-MS in selected ion monitoring (SIM) mode, characteristic fragment ions of phenothrin (B69414) are monitored for quantification and confirmation. Common ions include m/z 183, 123, and 184. For higher selectivity and sensitivity, GC-MS/MS can be used, monitoring specific ion transitions (e.g., 183 m/z -> 168 m/z, 183 m/z -> 165 m/z, 183 m/z -> 153 m/z).
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Ensure the chosen extraction solvent is appropriate for this compound and the sample matrix. Acetonitrile, ethyl acetate, and acetone (B3395972) are commonly used.[8] Increase extraction time or use a more vigorous shaking/vortexing method. |
| Analyte Adsorption to Glassware | Silanize all glassware to minimize active sites where the analyte can adsorb.[14] Thoroughly rinse glassware with solvent before use. |
| Degradation of Analyte | Phenothrin is sensitive to alkaline conditions.[9] If using a buffered QuEChERS method, ensure the pH is appropriate. Store standards and extracts at low temperatures and away from light. |
| Ineffective Elution from Cleanup Cartridge | Optimize the elution solvent and volume for the SPE or dSPE cleanup step. Ensure the sorbent material (e.g., Florisil, C18) is appropriate for this compound.[13] |
| Loss During Solvent Evaporation | Avoid evaporating the solvent to complete dryness. If using nitrogen evaporation, ensure the gas stream is gentle and the temperature is not too high. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Active Sites in GC System | Inlet: Replace the inlet liner with a new, deactivated liner. Trim the first few centimeters of the GC column.[15][16] Column: Condition the column according to the manufacturer's instructions. If the problem persists, the column may be degraded and require replacement. |
| Column Overload | Dilute the sample or reduce the injection volume.[17] This is a common cause of fronting peaks. |
| Inappropriate Injection Temperature | If the injection temperature is too low, it can cause peak tailing.[15] If it's too high, it could cause degradation. Optimize the injector temperature for this compound. |
| Sample Solvent Mismatch | Ensure the sample solvent is compatible with the GC stationary phase. |
Issue 3: High Background Noise or Ghost Peaks
| Potential Cause | Troubleshooting Step |
| Contaminated GC System | Septum Bleed: Use a high-quality, low-bleed septum and replace it regularly.[15] Carrier Gas: Ensure high-purity carrier gas and install or replace gas filters.[17] Column Bleed: Condition the column. If bleed is excessive, the column may need to be replaced.[18] |
| Sample Carryover | Run a solvent blank after a high-concentration sample to check for carryover. Increase the injector and oven temperature during the bake-out phase of the run. Clean the syringe and injection port. |
| Contaminated Solvents or Reagents | Use high-purity, pesticide-grade solvents for sample preparation and analysis. Run a blank of your reagents to identify the source of contamination. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of phenothrin isomers by GC-MS.
Table 1: Example Calibration and Detection Limits
| Parameter | cis-Phenothrin | This compound | Reference |
| Calibration Range | 4.0 - 1000 ng/mL | 40 - 2500 ng/mL | [11] |
| Limit of Detection (LOD) | 4.0 ng/mL | 40 ng/mL | [11] |
| Limit of Quantification (LOQ) in Soil | \multicolumn{2}{c | }{~0.01 mg/kg (10 ng/g)} | [11] |
Table 2: GC-MS/MS Parameters
| Parameter | Setting |
| Ionization Mode | Electron Impact (EI) |
| Source Temperature | 275°C |
| Ions Monitored (SIM) | 183 m/z, 123 m/z, 184 m/z |
| Ion Transitions (MS/MS) | 183 m/z -> 168 m/z183 m/z -> 165 m/z183 m/z -> 153 m/z |
| Collision Energy | 10 eV |
| Data derived from an environmental chemistry method for d-Phenothrin in soil. |
Experimental Protocols
Protocol 1: Sample Extraction and Cleanup from Soil (Modified QuEChERS)
-
Sample Weighing: Weigh 10-15 g of homogenized soil into a 50 mL centrifuge tube.
-
Fortification (for QC): Spike the sample with a known concentration of this compound standard solution.
-
Hydration (for dry samples): Add an appropriate amount of deionized water to dry samples and allow them to hydrate.
-
Extraction:
-
Add 15 mL of acetonitrile (containing 1% acetic acid for pH-sensitive pesticides, though caution is advised for phenothrin's stability in different pH ranges).
-
Vortex for 1-2 minutes.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).
-
Vortex vigorously for 1 minute and then centrifuge.
-
-
Cleanup (Dispersive SPE):
-
Transfer an aliquot of the supernatant to a dSPE tube containing a cleanup sorbent (e.g., C18 and Primary Secondary Amine - PSA).
-
Vortex for 1 minute and centrifuge.
-
-
Final Extract Preparation:
-
Take the final supernatant and filter it through a 0.2 µm filter.
-
The extract is now ready for GC-MS analysis.
-
Visualizations
Caption: Experimental workflow for this compound residue analysis.
Caption: Troubleshooting decision tree for GC-MS analysis.
References
- 1. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]
- 2. A review of emerging techniques for pyrethroid residue detection in agricultural commodities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hpst.cz [hpst.cz]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. gcms.cz [gcms.cz]
- 10. agilent.com [agilent.com]
- 11. JEOL USA blog | Pesticide Residue Analysis with GC-MS/MS [jeolusa.com]
- 12. conquerscientific.com [conquerscientific.com]
- 13. Optimization of a Multi-Residue Analytical Method during Determination of Pesticides in Meat Products by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 17. agilent.com [agilent.com]
- 18. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Stability of trans-Phenothrin in Alkaline Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of trans-Phenothrin in alkaline media.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in alkaline conditions?
A1: this compound is known to be unstable in alkaline media.[1][2] The primary degradation pathway is the hydrolysis of the ester linkage, which breaks the molecule into its constituent acid and alcohol parts.[2] This reaction is accelerated as the pH increases.
Q2: What are the main degradation products of this compound in an alkaline solution?
A2: The principal degradation products formed through alkaline hydrolysis are 3-phenoxybenzyl alcohol and 3-(2,2-dimethylvinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (chrysanthemic acid).[2]
Q3: How does the stability of the trans-isomer of Phenothrin compare to the cis-isomer in alkaline media?
A3: The trans-isomer of Phenothrin is hydrolyzed more rapidly than the cis-isomer in alkaline conditions.[2] This is an important consideration when working with technical-grade Phenothrin, which is a mixture of isomers.
Q4: Are there any quantitative data available on the degradation rate of this compound at different alkaline pH values?
A4: Yes, data is available for the hydrolysis half-lives of d-trans-phenothrin at various pH levels. These values are summarized in the table below.
Data Presentation: Hydrolysis Half-life of d-trans-Phenothrin
| pH | Half-life (days) | Temperature (°C) |
| 5 | 301 | 25 |
| 7 | 495-578 | 25 |
| 9 | 91-120 | 25 |
Source: Data compiled from publicly available environmental fate studies.
Experimental Protocols
Protocol: Alkaline Hydrolysis Stability Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound in alkaline media.
1. Materials and Reagents:
- This compound analytical standard
- HPLC-grade acetonitrile, methanol, and water
- Sodium hydroxide (B78521) (NaOH) or other suitable base
- Hydrochloric acid (HCl) or other suitable acid for neutralization
- pH meter
- Volumetric flasks and pipettes
- HPLC or GC system with a suitable detector (e.g., UV, MS)
- Analytical column capable of separating this compound and its degradation products (e.g., C18 column for HPLC)
2. Preparation of Alkaline Solutions (Buffers):
- Prepare a series of alkaline buffers at the desired pH values (e.g., pH 8, 9, 10) using appropriate buffer systems (e.g., borate (B1201080) buffer).
- Ensure the buffer has sufficient capacity to maintain the pH throughout the experiment.
3. Sample Preparation and Incubation:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.
- In separate, sealed containers, add a small aliquot of the this compound stock solution to each alkaline buffer to achieve the desired initial concentration (e.g., 10 µg/mL). The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the reaction.
- Prepare control samples in neutral pH buffer (e.g., pH 7) and a purely organic solvent to monitor for non-hydrolytic degradation.
- Incubate all samples at a constant, controlled temperature (e.g., 25°C or 40°C) and protect them from light.
4. Sampling and Analysis:
- At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.
- Immediately neutralize the aliquot with a suitable acid (e.g., HCl) to quench the hydrolysis reaction.
- Analyze the samples by a validated HPLC or GC method to determine the concentration of remaining this compound and the formation of its degradation products.
- The analytical method should be validated for linearity, accuracy, precision, and specificity.
5. Data Analysis:
- Plot the concentration of this compound versus time for each pH value.
- Determine the degradation rate constant (k) and the half-life (t½) for each condition, typically by fitting the data to a first-order decay model.
Troubleshooting Guides
Issue 1: Rapid or Complete Degradation of this compound at Time Zero
-
Possible Cause: The initial pH of the medium is too high, or the temperature is elevated, causing instantaneous hydrolysis upon addition of the stock solution.
-
Solution:
-
Verify the pH of the alkaline medium before adding the this compound stock solution.
-
Consider starting the experiment at a lower pH or temperature to slow down the initial degradation rate.
-
Ensure rapid and thorough mixing upon addition of the stock solution.
-
Issue 2: Inconsistent or Non-reproducible Degradation Rates
-
Possible Cause 1: Fluctuation in pH during the experiment.
-
Solution 1: Use a buffer with sufficient buffering capacity to maintain a constant pH. Periodically check the pH of the samples.
-
Possible Cause 2: Temperature instability.
-
Solution 2: Use a calibrated and stable incubator or water bath.
-
Possible Cause 3: Inconsistent sample handling or quenching.
-
Solution 3: Ensure that the quenching step is performed immediately and consistently for all samples.
Issue 3: Poor Peak Shape or Resolution in Chromatographic Analysis
-
Possible Cause 1: Co-elution of this compound with its degradation products or matrix components.
-
Solution 1: Optimize the chromatographic method (e.g., change the mobile phase composition, gradient profile, or column chemistry).
-
Possible Cause 2: Sample solvent is incompatible with the mobile phase.
-
Solution 2: Ensure the final sample solvent after neutralization is compatible with the initial mobile phase conditions to avoid peak distortion.
Issue 4: Low Recovery of this compound or its Degradation Products
-
Possible Cause: Adsorption of the analytes to the sample containers or analytical instrument components.
-
Solution:
-
Use silanized glassware or polypropylene (B1209903) containers to minimize adsorption.
-
Include an internal standard in the analysis to correct for recovery losses.
-
Prime the analytical system with a high-concentration standard before running the samples.
-
Visualizations
Caption: Alkaline hydrolysis pathway of this compound.
Caption: Experimental workflow for a stability study.
Caption: Troubleshooting decision tree for stability studies.
References
optimizing mobile phase composition for phenothrin isomer separation
Welcome to the technical support center for the chromatographic separation of phenothrin (B69414) isomers. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions to assist with the optimization of mobile phase composition for achieving successful separation of phenothrin's cis- and trans-isomers, as well as its optical isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of phenothrin isomers.
| Problem | Potential Cause | Suggested Solution |
| Poor resolution between cis- and trans-isomers | Inadequate mobile phase polarity. | Adjust the ratio of the organic solvents in your mobile phase. For normal-phase HPLC, altering the proportion of a polar modifier like ethanol (B145695) or isopropanol (B130326) in a non-polar solvent such as n-hexane can improve separation. For reverse-phase HPLC, modify the acetonitrile/water ratio.[1][2] |
| Incorrect column selection. | For cis- and trans-isomer separation, a silica (B1680970) gel coated column or a Pirkle type 1-A stationary phase column can be effective.[1] For separating all four optical isomers, a chiral stationary phase like Sumichiral OA-2000 is recommended.[3][4] | |
| Peak tailing | Silanol (B1196071) interactions on the column. | Consider using a column with low silanol activity, such as a Newcrom R1 column.[5] Alternatively, adding a small amount of a competitive amine or acid to the mobile phase (depending on the analyte and stationary phase) can help reduce tailing. |
| Mobile phase pH is not optimal. | The pH of the mobile phase is crucial as it influences the ionization state of the analytes.[6] While phenothrin is not ionizable, impurities or degradation products might be. Ensure the mobile phase pH is stable and appropriate for the column. | |
| Inconsistent retention times | Fluctuations in mobile phase composition. | Ensure precise and consistent preparation of the mobile phase. Use a buffer to maintain a stable pH if necessary.[7] |
| Temperature variations. | Use a column oven to maintain a constant temperature, as temperature can affect solvent viscosity and retention times.[7] | |
| All isomers elute too quickly or too slowly | Mobile phase strength is too high or too low. | For normal-phase, to increase retention, decrease the polarity of the mobile phase (e.g., reduce the percentage of alcohol in hexane). To decrease retention, increase the polarity. For reverse-phase, to increase retention, decrease the organic solvent (e.g., acetonitrile) concentration. To decrease retention, increase the organic solvent concentration. |
Frequently Asked Questions (FAQs)
???+ question "What are the key isomers of phenothrin I need to separate?"
???+ question "Which chromatographic mode is best for phenothrin isomer separation: normal-phase or reverse-phase HPLC?"
???+ question "What type of column is recommended for separating all four optical isomers of d-phenothrin (B1212162)?"
???+ question "Can you provide a starting mobile phase composition for separating phenothrin isomers?"
???+ question "How can I improve the resolution between the phenothrin isomers?"
Experimental Protocols and Data
Table 1: HPLC Methods for Phenothrin Isomer Separation
| Objective | Column | Mobile Phase | Flow Rate | Detection | Reference |
| Separation of 4 optical isomers | Sumipax OA-2000 (chiral) | Hexane-1,2-dichloroethane (500 + 1, v/v) | 0.6 mL/min | UV | [3] |
| Separation of pyrethroid isomers | Sumichiral OA-2500-I (chiral) | n-hexane/isopropanol/ethanol (99.8/0.06/0.14) | 1.0 mL/min | UV (230 nm) | [1] |
| Analysis of d-phenothrin in formulations | µ-Bondapak phenyl | Acetonitrile/water | Not specified | UV | [8] |
| Analysis of tetramethrin (B1681291) and d-phenothrin | Hypersil C18 | Acetonitrile-water (85+15) | Not specified | UV (220 nm) | [2] |
Methodology: Separation of d-Phenothrin Optical Isomers
This protocol is a summarized example based on established methods for the separation of the four optical isomers of d-phenothrin.[3][4]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., Sumichiral OA-2000).
-
HPLC-grade solvents: n-hexane, 1,2-dichloroethane (B1671644).
-
d-phenothrin standard.
2. Chromatographic Conditions:
-
Column: Sumichiral OA-2000.
-
Mobile Phase: A mixture of hexane (B92381) and 1,2-dichloroethane (e.g., 500:1 v/v). The exact ratio may require optimization.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV spectrophotometer.
-
Injection Volume: Appropriate volume based on sample concentration and detector sensitivity.
3. Sample Preparation:
-
Prepare a stock solution of the d-phenothrin standard in a suitable solvent (e.g., the mobile phase).
-
Prepare working solutions by diluting the stock solution to the desired concentration range for creating a calibration curve.
-
Dissolve or dilute samples containing d-phenothrin in the mobile phase.
4. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the sample solutions.
-
Identify the peaks corresponding to the different isomers based on their retention times, which typically elute in a specific order on a given chiral column.
-
Quantify the isomers by comparing their peak areas to the calibration curve.
Visualizations
Caption: Workflow for optimizing mobile phase composition.
Caption: Troubleshooting decision tree for phenothrin separation.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Analysis of 0.3% Tetramethrin·d-phenothrin Aerosol by HPLC [mat-test.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Separation of Phenothrin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Phenothrin, d- (EHC 96, 1990) [inchem.org]
Technical Support Center: Addressing Cross-Resistance to trans-Phenothrin in Insect Populations
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating cross-resistance to trans-phenothrin and other pyrethroid insecticides in insect populations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during insecticide resistance experiments.
Insecticide Bioassays
Q1: My control mortality is consistently above 20%. What should I do?
A1: High control mortality invalidates bioassay results. Here are some troubleshooting steps:
-
Check Insect Health: Ensure the insects used are from a healthy, non-stressed colony. Avoid using individuals that appear lethargic or damaged.
-
Review Handling Procedures: Minimize stress during handling and transfer. Anesthetize insects for the shortest time necessary.
-
Solvent Effects: If using a solvent (e.g., acetone) to dilute the insecticide, ensure it completely evaporates from the treated surfaces before introducing the insects. Run a solvent-only control to confirm it is not causing mortality.[1]
-
Environmental Conditions: Maintain consistent and optimal temperature, humidity, and photoperiod for the insect species throughout the experiment.[1]
-
Contamination: Ensure all equipment, rearing containers, and diet are free from contamination with other chemicals or pathogens.[1]
-
Correction for Low Mortality: If control mortality is between 5% and 20%, you can correct the data using Abbott's formula. However, if it exceeds 20%, the experiment should be repeated.[2]
Q2: I am not seeing a clear dose-response relationship in my results (i.e., mortality is not increasing with concentration). What could be the issue?
A2: This can be due to several factors:
-
Insecticide Concentration: Verify the concentrations of your serial dilutions. Errors in dilution can lead to incorrect dosing.
-
Compound Degradation: Ensure your insecticide stock has been stored correctly and has not degraded.[1]
-
High Resistance: The population may be highly resistant to the tested insecticide, and the concentrations used may not be high enough to induce significant mortality. You may need to test a higher range of concentrations.
-
Insect Variability: Ensure the insects tested are of a consistent age and life stage, as susceptibility can vary significantly.[1]
Synergist Assays
Q3: How do I interpret the results of my synergist assays with Piperonyl Butoxide (PBO)?
A3: PBO is an inhibitor of cytochrome P450 monooxygenases (P450s).
-
Significant Increase in Mortality: If pre-exposure to PBO significantly increases the mortality of a resistant population to this compound, it indicates that P450-mediated metabolic resistance is a primary mechanism. The synergism ratio (SR), which is the LC50 of the insecticide alone divided by the LC50 of the insecticide with the synergist, can quantify this effect.[3]
-
No Significant Change in Mortality: If PBO does not restore susceptibility, it suggests that other resistance mechanisms are involved, such as target-site insensitivity (kdr mutations) or other detoxification enzymes like esterases or GSTs.[4]
-
Partial Restoration of Susceptibility: This indicates that while P450s play a role, other resistance mechanisms are also contributing to the overall resistance profile.
Q4: Can I use other synergists to investigate different metabolic resistance mechanisms?
A4: Yes, other synergists can be used to target different enzyme families:
-
S,S,S-tributyl phosphorotrithioate (DEF): Inhibits esterase activity.[3]
-
Diethyl Maleate (B1232345) (DEM): Inhibits glutathione (B108866) S-transferase (GST) activity.[3] By using a panel of synergists, you can dissect the relative contribution of different metabolic pathways to the observed resistance.
Molecular Assays (qPCR for kdr mutations)
Q5: My qPCR results for kdr genotyping are inconsistent or show no amplification.
A5: Troubleshooting qPCR can be complex. Here are some common issues and solutions:
-
No Amplification:
-
DNA Quality: Ensure the extracted DNA is of high quality and free of inhibitors.
-
Primer/Probe Design: Verify that your primers and probes are correctly designed and specific to the target sequence.
-
Reagent Integrity: Check that all qPCR reagents, including the master mix and primers, have not degraded.[5][6]
-
-
Non-Specific Amplification:
-
Annealing Temperature: Optimize the annealing temperature of your qPCR protocol. A temperature gradient PCR can help identify the optimal temperature for specific amplification.[5]
-
Primer-Dimers: This can occur if primers self-anneal. Analyze the melt curve; primer-dimers typically have a lower melting temperature than the specific product.[6]
-
-
Inconsistent Replicates:
Q6: I have detected a kdr mutation in my insect population, but the level of resistance observed in bioassays is low. Why?
A6: The presence of a kdr mutation does not always correlate directly with a high level of phenotypic resistance.
-
Heterozygosity: The frequency of homozygous resistant individuals (RR) versus heterozygous individuals (RS) can influence the overall resistance level of the population.[8]
-
Interaction with Other Mechanisms: The effect of a kdr mutation can be influenced by the presence or absence of other resistance mechanisms, such as metabolic resistance.
-
Fitness Costs: In the absence of insecticide pressure, individuals with kdr mutations may have a fitness disadvantage, leading to a lower frequency of the resistance allele in the population.
Quantitative Data on Cross-Resistance to Pyrethroids
The following table summarizes cross-resistance data for various pyrethroids in different insect species, with a focus on phenothrin (B69414) where data is available. The Resistance Ratio (RR) is calculated as the LC50 or LD50 of the resistant strain divided by the LC50 or LD50 of the susceptible strain.
| Insect Species | Insecticide | Resistance Ratio (RR) | Reference |
| Aedes aegypti (Veracruz, Mexico strains) | d-phenothrin | 7 - 62 | |
| permethrin | Susceptible - 18 | ||
| deltamethrin | Susceptible - Moderate | ||
| α-cypermethrin | >30 | ||
| Pediculus humanus capitis (Argentinian strains) | d-phenothrin | 40.86 - 48.39 | |
| permethrin | 52.8 - 88.7 | ||
| deltamethrin | 16.24 - 38.06 | ||
| Musca domestica (Permethrin-resistant strain) | permethrin | 180 | [4] |
| beta-cypermethrin | >3,000 | [4] | |
| cypermethrin | >3,500 | [4] | |
| deltamethrin | >33,333 | [4] | |
| Anopheles funestus (FUMOZ-R strain) | transfluthrin (B58387) | 2.5 | [1] |
| deltamethrin | 223 | [1] | |
| cypermethrin | 78 | [1] |
Experimental Protocols
Adult Insecticide Bioassay (CDC Bottle Bioassay Method)
This protocol is adapted from the CDC bottle bioassay guidelines.
Materials:
-
250 ml glass bottles with screw caps
-
Technical grade this compound
-
High-purity acetone (B3395972)
-
Micropipettes
-
Vortex mixer
-
Aspirator or mouth aspirator
-
Healthy, non-blood-fed female insects (2-5 days old) of both susceptible and potentially resistant strains
-
Holding cages with access to sugar solution
Procedure:
-
Bottle Coating:
-
Prepare a stock solution of this compound in acetone.
-
Perform serial dilutions to create a range of concentrations that will give 0-100% mortality.
-
Add 1 ml of each insecticide dilution to a clean glass bottle. A control bottle should be coated with 1 ml of acetone only.
-
Roll and rotate the bottle until the acetone has completely evaporated, leaving a uniform coating of the insecticide on the inner surface.
-
-
Insect Exposure:
-
Introduce 20-25 adult insects into each bottle.
-
Record the time.
-
-
Mortality Observation:
-
Observe the insects at regular intervals (e.g., every 15 minutes) for up to 2 hours.
-
Record the number of dead or moribund insects (unable to stand or fly).
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration at each time point.
-
If control mortality is between 5-20%, correct the data using Abbott's formula: Corrected % Mortality = [1 - (% Test Survival / % Control Survival)] * 100.
-
Determine the LC50 (lethal concentration to kill 50% of the population) and its 95% confidence intervals using probit analysis.
-
Calculate the Resistance Ratio (RR) by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.
-
Synergist Assay Protocol
Materials:
-
Same materials as the bioassay protocol
-
Synergists: Piperonyl butoxide (PBO), S,S,S-tributyl phosphorotrithioate (DEF), Diethyl maleate (DEM)
Procedure:
-
Determine Maximum Sublethal Dose of Synergist:
-
Expose insects to a range of concentrations of the synergist alone to determine the highest concentration that causes no mortality.
-
-
Synergist Pre-exposure:
-
Topically apply the maximum sublethal dose of the synergist to the thorax of each insect.
-
Hold the insects for 1-2 hours to allow the synergist to take effect.
-
-
Insecticide Bioassay:
-
Perform the insecticide bioassay as described above using the synergist-pre-exposed insects.
-
-
Data Analysis:
-
Calculate the LC50 for the insecticide with the synergist.
-
Calculate the Synergism Ratio (SR) = LC50 of insecticide alone / LC50 of insecticide + synergist. An SR > 2 is generally considered significant.
-
qPCR for Detection of kdr Mutations
Materials:
-
Individual insects
-
DNA extraction kit
-
Primers and probes specific for the wild-type and mutant kdr alleles
-
qPCR master mix
-
qPCR instrument
Procedure:
-
DNA Extraction:
-
Extract genomic DNA from individual insects using a commercial kit, following the manufacturer's instructions.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing the appropriate buffer, dNTPs, polymerase, and specific primers and probes for the kdr alleles.
-
Add a standardized amount of genomic DNA to each well.
-
Include positive controls (known homozygous susceptible, homozygous resistant, and heterozygous individuals) and a no-template control (NTC).
-
-
qPCR Run:
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
-
Data Analysis:
-
Analyze the amplification curves and cycle threshold (Ct) values to determine the genotype of each individual (homozygous susceptible, homozygous resistant, or heterozygous).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic resistance pathway to this compound.
Caption: Target-site insensitivity (kdr) mechanism.
Caption: Experimental workflow for resistance mechanism investigation.
References
- 1. Towards understanding transfluthrin efficacy in a pyrethroid-resistant strain of the malaria vector Anopheles funestus with special reference to cytochrome P450-mediated detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Pyrethroid Resistance in the Dengue Mosquito Vector, Aedes aegypti: Target Site Insensitivity, Penetration, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing cross-resistance within the pyrethroids in terms of their interactions with key cytochrome P450 enzymes and resistance in vector populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Levels of cross-resistance to pyrethroids conferred by the Vssc knockdown resistance allele 410L+1016I+1534C in Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wide spread cross resistance to pyrethroids in Aedes aegypti (L.) from Veracruz State Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scientificeminencegroup.com [scientificeminencegroup.com]
Validation & Comparative
Comparative Efficacy of Trans-Phenothrin and Permethrin Against Head Lice: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of two common synthetic pyrethroid insecticides, trans-phenothrin (d-phenothrin) and permethrin (B1679614), used in the treatment of head lice (Pediculus humanus capitis). The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, methodologies, and mechanisms of action.
Mechanism of Action: Targeting the Louse Nervous System
Both this compound and permethrin are neurotoxins that target the voltage-gated sodium channels (VGSCs) in the nerve cell membranes of head lice.[1][2] Their primary mode of action involves binding to the VGSC, which disrupts the normal gating mechanism. This leads to a prolonged opening of the sodium channels, causing an extended influx of sodium ions.[1][2] The resulting persistent membrane depolarization leads to hyperexcitation of the nervous system, followed by paralysis ("knockdown") and ultimately the death of the louse.[1]
Resistance to both compounds is primarily attributed to "knockdown resistance" (kdr), which arises from point mutations in the gene encoding the VGSC α-subunit.[3][4] These mutations reduce the sensitivity of the sodium channel to the insecticide, thereby diminishing its efficacy.[3]
Comparative Efficacy: Pediculicidal and Ovicidal Activity
Direct comparisons of this compound and permethrin formulations have revealed nuances in their effectiveness against different life stages of head lice.
| Efficacy Parameter | This compound Formulation (e.g., lotion) | Permethrin Formulation (e.g., creme rinse) | Key Findings |
| Pediculicidal Activity (Adults & Nymphs) | Highly effective in killing live lice. | Highly effective in killing live lice. | Both products demonstrate complete efficacy in killing adult lice and nymphs in laboratory settings.[5] |
| Ovicidal Activity (Eggs) | Significantly better at killing nymphs before they emerge from the eggshell (P<0.001).[5] | Appears to rely on residual action to kill nymphs after they have hatched.[5] | A key difference lies in their ovicidal mechanism. This compound exhibits stronger direct ovicidal action. |
| Clinical Success Rate (Intention-to-treat) | 21.5% (23/107) for lotion formulation in one study.[5] | Not directly compared in the same arm of this specific study, but other studies show variable success rates often impacted by resistance. | Clinical success rates can be significantly lower than laboratory efficacy, largely due to insecticide resistance and improper use. In a study comparing phenothrin (B69414) formulations, none were significantly more effective than the others or wet-combing.[5] |
Experimental Protocols
The following are generalized protocols for in vitro and ex vivo evaluation of pediculicidal and ovicidal efficacy, based on established methodologies.
1. In Vitro/Ex Vivo Pediculicidal Bioassay (Mortality Assessment)
This protocol assesses the effectiveness of a pediculicide formulation in killing adult head lice.
-
Lice Source: Adult head lice are collected from volunteers who have not used an insecticidal treatment for at least two weeks.
-
Treatment Application: A standardized number of lice are exposed to the test formulation. This can be done through immersion in the product for a clinically relevant time (e.g., 10 minutes) or via a filter paper contact bioassay where filter paper is impregnated with the insecticide.[6][7]
-
Post-Treatment: After exposure, lice are rinsed and transferred to a clean environment (e.g., a petri dish with filter paper) and incubated at a temperature and humidity that mimics the scalp environment.
-
Mortality Assessment: Lice are observed for mortality at specified time points. A louse is considered dead if it shows no movement when probed. Observations should continue for up to 24 hours to account for any potential recovery.[8]
2. Ovicidal Bioassay (Egg Hatching Inhibition)
This protocol evaluates the ability of a pediculicide to prevent louse eggs from hatching.
-
Egg Collection: Hairs with attached nits (louse eggs) are collected from infested individuals. Only viable-appearing eggs (plump, brownish) are selected for the assay.[9]
-
Treatment: The collected eggs, still attached to hair strands, are immersed in the test formulation for a specified duration.[9]
-
Incubation: After treatment and rinsing, the eggs are incubated under controlled conditions (e.g., 31°C and 70-80% relative humidity) for a period sufficient for hatching to occur in a control group (typically up to 14 days).[9]
-
Assessment: The number of hatched nymphs is recorded daily. The ovicidal efficacy is calculated as the percentage of treated eggs that fail to hatch compared to an untreated control group.[9]
Conclusion
Both this compound and permethrin are effective pediculicides, sharing a common mechanism of action that targets the nervous system of head lice. Laboratory studies indicate that while both are potent against adult lice and nymphs, this compound formulations may offer a significant advantage in ovicidal activity by killing the embryo within the egg.[5] However, the clinical efficacy of both pyrethroids is increasingly compromised by the global spread of knockdown resistance (kdr).[4] Therefore, when evaluating these compounds, it is crucial to consider the resistance profiles of the target louse populations. Future research and development should focus on novel mechanisms of action to overcome existing resistance and improve clinical outcomes.
References
- 1. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination, mechanism and monitoring of knockdown resistance in permethrin-resistant human head lice, Pediculus humanus capitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frequency of pyrethroid resistance in human head louse treatment: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro experiments of Pediculus humanus capitis (Phthiraptera: Pediculidae) resistance to permethrin and 6-paradol in East Jakarta: Detoxification enzyme activity and electron microscopic changes in lice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Permethrin and malathion resistance in head lice: results of ex vivo and molecular assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recommendation to standardize pediculicidal and ovicidal testing for head lice (Anoplura: Pediculidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phthiraptera.myspecies.info [phthiraptera.myspecies.info]
A Comparative Guide to Validated Analytical Methods for Phenothrin Isomer Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantification of phenothrin (B69414) isomers. Phenothrin, a synthetic pyrethroid insecticide, possesses four stereoisomers: (1R,cis), (1S,cis), (1R,trans), and (1S,trans). The insecticidal activity and mammalian toxicity of these isomers can vary significantly, making their accurate quantification crucial for quality control, environmental monitoring, and toxicological studies. This document details the performance of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) based methods, supported by experimental data and detailed protocols.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for phenothrin isomer quantification depends on the specific isomers of interest (diastereomers vs. enantiomers), the sample matrix, and the required sensitivity. Below is a summary of the performance of different validated methods.
| Analytical Method | Isomers Quantified | Sample Matrix | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Accuracy (Recovery %) | Precision (%RSD) |
| GC-MS/MS | cis- and trans-d-Phenothrin | Soil | 0.010 mg/kg (total) | 0.002 mg/kg (total) | 70-120% | < 20% |
| GC-MS | cis- and trans-d-Phenothrin | Surface Water | 0.1 µg/L (total) | 8 ng/mL (in solution) | 70-120% | < 20% |
| LC-MS/MS | Total d-Phenothrin (cis/trans not separated) | Surface Water | 0.005 µg/L | 0.001 µg/L | 78-95% | < 10% |
| Chiral HPLC | All four stereoisomers | Technical Preparations | Method dependent | Method dependent | Data not available | Data not available |
| Indirect GC | All four stereoisomers | Technical Preparations | Method dependent | Method dependent | Data not available | Data not available |
Experimental Workflow for Method Validation
The validation of an analytical method ensures its suitability for the intended purpose. A typical workflow for validating a method for phenothrin isomer quantification is outlined below.
A Comparative Guide to the Metabolic Fate of Cis- and Trans-Phenothrin Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic fate of cis- and trans-phenothrin, two stereoisomers of a synthetic pyrethroid insecticide. Understanding the differential metabolism of these isomers is crucial for assessing their toxicokinetics and potential biological effects. This document summarizes key experimental data, outlines detailed methodologies, and visualizes the metabolic pathways to facilitate a clear understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles.
Key Metabolic Differences and Data Overview
The primary metabolic distinction between cis- and this compound lies in their susceptibility to enzymatic hydrolysis. The trans-isomer is readily cleaved at the ester linkage, leading to metabolites that are primarily excreted in the urine. In contrast, the cis-isomer is more resistant to hydrolysis, resulting in a greater proportion of ester-retained metabolites that are predominantly eliminated through the feces.[1][2]
Quantitative Comparison of Excretion
The route of excretion for phenothrin (B69414) isomers is significantly influenced by their stereochemistry. The following tables summarize the cumulative excretion of radiolabeled cis- and this compound in rats following oral and dermal administration.
Table 1: Cumulative Excretion of ¹⁴C-labeled Phenothrin Isomers in Rats (as % of Administered Dose)
| Isomer | Route | Dose | Urine (%) | Feces (%) | Total Recovery (%) | Study |
| This compound | Oral | 200 mg/kg | 57 | 43 | ~100 | Miyamoto et al. (1974)[2] |
| This compound | Oral | 10 mg/kg | 75 | 21 | 96 | Kaneko et al. (1981)[2] |
| cis-Phenothrin | Oral | 4 mg/kg | 11-18 | 81-87 | ~99 | Isobe et al. (1987)[2] |
| cis-Phenothrin | Oral | 200 mg/kg | 11-18 | 81-87 | ~99 | Isobe et al. (1987)[2] |
| This compound | Oral (repeated) | 4 mg/kg/day for 14 days | 70-75 | 24-29 | ~99 | Isobe et al. (1987)[2] |
| cis-Phenothrin | Oral (repeated) | 4 mg/kg/day for 14 days | 24 | 72-73 | ~97 | Isobe et al. (1987)[2] |
Tissue Distribution and Residue Levels
Following administration, both isomers are distributed throughout the body, with a notable accumulation in adipose tissue due to their lipophilic nature. However, tissue residues are generally low and decline over time.
Table 2: Tissue Residues of ¹⁴C-labeled Phenothrin Isomers in Rats 7 Days Post-Administration
| Isomer | Dose | Tissue | Residue Level (mg/kg) | Study |
| This compound | 10 mg/kg (oral) | Fat | 1-2.5 | Kaneko et al. (1981)[2] |
| cis-Phenothrin | 10 mg/kg (oral) | Fat | 1-2.5 | Kaneko et al. (1981)[2] |
| cis-Phenothrin | 200 mg/kg (oral) | Fat | up to 23 | Isobe et al. (1987)[2] |
Metabolic Pathways
The metabolic transformations of cis- and this compound involve several key reactions, primarily oxidation and hydrolysis.
This compound Metabolism
The metabolism of this compound is dominated by the cleavage of the ester bond, followed by oxidation of the resulting alcohol and acid moieties. A major metabolite is 3-(4'-hydroxyphenoxy)benzoic acid.[2]
cis-Phenothrin Metabolism
In contrast, cis-phenothrin metabolism is characterized by the retention of the ester linkage, with oxidation occurring at the alcohol or acid moieties. The resulting oxidized ester metabolites are the major products excreted in the feces.[1][2]
Experimental Protocols
The data presented in this guide are primarily derived from in vivo studies in rats. The following is a representative experimental protocol based on the methodologies described in the cited literature.
Animal Studies
-
Test Animals: Male Sprague-Dawley rats were typically used.
-
Radiolabeling: cis- and this compound were radiolabeled with ¹⁴C, often in the methylene (B1212753) group of the alcohol moiety, to facilitate tracing and quantification.
-
Dose Administration:
-
Oral Administration: A single or repeated oral dose was administered by gavage. The compound was often dissolved in a vehicle like corn oil.
-
Dermal Administration: For dermal studies, a specific area of the back was clipped, and the radiolabeled compound, often in a solvent like acetone, was applied.
-
-
Sample Collection:
-
Excreta: Urine and feces were collected at regular intervals (e.g., every 24 hours) for a period of up to 7 days using metabolism cages.
-
Tissues: At the end of the study period, animals were sacrificed, and various tissues (including blood, liver, kidney, and fat) were collected for residue analysis.
-
-
Analysis:
-
Radioactivity Measurement: Total radioactivity in urine, feces (homogenized), and tissues was determined by liquid scintillation counting.
-
Metabolite Profiling: Metabolites in urine and feces were extracted and separated using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
-
Metabolite Identification: The structure of the separated metabolites was elucidated using spectroscopic methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
In Vitro Studies
-
Preparation of Liver Microsomes: Rat liver microsomes were prepared by differential centrifugation of liver homogenates.
-
Incubation: The radiolabeled phenothrin isomers were incubated with the liver microsomes in the presence of NADPH (to support oxidative metabolism) and UDPGA (for conjugation reactions).
-
Analysis: The reaction was stopped, and the mixture was extracted and analyzed by chromatography to identify and quantify the metabolites formed. This in vitro system helps to elucidate the specific enzymatic pathways involved in the metabolism of the isomers.
References
Cross-Reactivity of trans-Phenothrin with Other Pyrethroid Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of antibodies developed for various pyrethroid insecticides. While specific quantitative data for trans-Phenothrin cross-reactivity is not extensively available in the reviewed literature, this document summarizes existing data for structurally similar pyrethroids to offer insights into potential cross-reactivity profiles. The information is intended to aid researchers in the development and validation of immunoassays for pyrethroid detection.
Comparative Analysis of Pyrethroid Cross-Reactivity
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are valuable tools for the rapid screening of pyrethroid residues in various samples.[1] The specificity of these assays is determined by the antibody's ability to distinguish between different pyrethroid structures. Cross-reactivity occurs when an antibody raised against a specific pyrethroid also binds to other structurally related pyrethroids.[2] This can be both an advantage for developing broad-spectrum detection methods and a challenge when specific quantification of a single pyrethroid is required.
The following table summarizes cross-reactivity data from studies that have developed monoclonal or polyclonal antibodies for specific pyrethroids. The percentage of cross-reactivity is typically calculated relative to the binding affinity of the target analyte for which the antibody was developed (defined as 100%).
| Antibody Specific To | Cross-Reactant | Cross-Reactivity (%) | IC50 (µg/L) | Reference |
| Cypermethrin (B145020) | β-Cypermethrin | 64.7% | 199.6 | [1] |
| Cyfluthrin | 59.9% | 215.5 | [1] | |
| Fenpropathrin | 58.6% | 220.3 | [1] | |
| λ-Cyhalothrin | 56.9% | 226.9 | [1] | |
| β-Cyfluthrin | 53.4% | 241.7 | [1] | |
| Deltamethrin | 21.8% | 591.2 | [1] | |
| Fenvalerate | 16.9% | 763.1 | [1] | |
| Permethrin | Esfenvalerate | Low | Not Specified | [3] |
| Cypermethrin | Low | Not Specified | [3] | |
| Deltamethrin | Low | Not Specified | [3] | |
| Cyfluthrin | Low | Not Specified | [3] |
Note: The data presented is from studies on antibodies raised against cypermethrin and permethrin. The cross-reactivity of a this compound antibody with these pyrethroids, or vice-versa, would require specific experimental validation.
Experimental Protocols
The determination of antibody cross-reactivity is a critical step in the validation of any immunoassay. The most common method for this is the competitive ELISA.
Competitive ELISA for Pyrethroid Cross-Reactivity Assessment
This protocol outlines the general steps for a direct competitive ELISA to determine the cross-reactivity of an anti-pyrethroid antibody.
1. Reagents and Materials:
-
Microtiter plates (96-well) coated with a secondary antibody (e.g., anti-mouse IgG).
-
Primary antibody specific to a pyrethroid (e.g., mouse anti-permethrin).
-
Pyrethroid-horseradish peroxidase (HRP) conjugate.
-
Standard solutions of the target pyrethroid (e.g., permethrin) and potential cross-reactants (e.g., this compound, cypermethrin, deltamethrin).
-
Sample diluent/assay buffer.
-
Wash buffer (e.g., PBS with Tween-20).
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Stopping solution (e.g., diluted sulfuric acid).
-
Microplate reader.
2. Assay Procedure:
-
Preparation: Allow all reagents and samples to reach room temperature.[4]
-
Standard and Sample Addition: Add a defined volume of the standard solutions of the target pyrethroid and each potential cross-reactant into designated wells of the microtiter plate.
-
Antibody and Conjugate Addition: Add the primary anti-pyrethroid antibody and the pyrethroid-HRP conjugate to the wells.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for competitive binding. During this step, the free pyrethroid in the sample and the pyrethroid-HRP conjugate compete for the binding sites of the primary antibody.[4][5]
-
Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Substrate Addition: Add the TMB substrate solution to each well. The HRP enzyme on the bound conjugate will catalyze the conversion of the substrate, leading to a color change.
-
Incubation: Incubate the plate for a short period (e.g., 20-30 minutes) in the dark.
-
Stopping the Reaction: Add the stopping solution to each well to stop the color development.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of the pyrethroid in the sample.[4][5]
3. Calculation of Cross-Reactivity:
-
Generate a standard curve for the target pyrethroid by plotting the absorbance against the logarithm of the concentration.
-
Determine the IC50 value (the concentration that causes 50% inhibition of binding) for the target pyrethroid and for each of the tested cross-reactants from their respective inhibition curves.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Pyrethroid / IC50 of Cross-Reactant) x 100
Visualizations
Pyrethroid Neurotoxicity Signaling Pathway
Pyrethroids exert their neurotoxic effects primarily by targeting voltage-gated sodium channels in the neuronal membranes.[1][3][5] This leads to a prolonged opening of the channels, causing hyperexcitation of the nervous system and eventual paralysis of the insect.[1] Some pyrethroids, particularly Type II pyrethroids, may also affect other targets such as voltage-gated calcium and chloride channels, and GABA receptors.[5][6]
Caption: Pyrethroid neurotoxicity pathway.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates a typical workflow for determining the cross-reactivity of an antibody against different pyrethroids using a competitive ELISA.
Caption: Workflow for assessing pyrethroid cross-reactivity.
References
- 1. Pyrethroid - Wikipedia [en.wikipedia.org]
- 2. Pyrethrin and Pyrethroid Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State-Dependent Modification of Voltage-Gated Sodium Channels by Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | Neurotoxic Effects of Pyrethroid Insecticides: Mechanisms, Health Risks, and Future Perspectives [aristonpubs.com]
Unraveling the Enantioselective Toxicity of trans-Phenothrin in Non-Target Organisms: A Comparative Guide
A comprehensive analysis of the stereoisomer-specific bioactivity of trans-phenothrin reveals significant differences in toxicity between its enantiomers, (1R)-trans-phenothrin and (1S)-trans-phenothrin, toward non-target organisms. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of the toxicological profiles of these enantiomers, highlighting the importance of stereochemistry in environmental risk assessment.
The insecticidal activity of synthetic pyrethroids is often stereospecific, with one enantiomer exhibiting significantly higher potency against target pests. However, this enantioselectivity also extends to non-target organisms, leading to differential toxicological impacts on ecosystems. This guide focuses on this compound, a Type I pyrethroid, and dissects the available data to compare the toxicity of its (1R)-trans and (1S)-trans enantiomers.
Comparative Toxicity Data
The following table summarizes the quantitative data on the acute toxicity of this compound enantiomers to various non-target organisms. The data clearly demonstrates that the (1R)-trans-phenothrin enantiomer is significantly more toxic to the aquatic organism tested than its (1S)-trans counterpart.
| Non-Target Organism | Species | Enantiomer | Exposure Duration | Toxicity Endpoint | Value (µg/L) | Reference |
| Fish | Killifish (Oryzias latipes) | (1R)-isomers | 48 hours | LC50 | 120 - 200 | Miyamoto, 1976[1] |
| (1S)-isomers | 48 hours | LC50 | >10,000 | Miyamoto, 1976[1] | ||
| Racemic phenothrin (B69414) | 48 hours | LC50 | 120 - 200 | Miyamoto, 1976[1] |
LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a test population.
Experimental Protocols
The methodologies employed in the cited toxicity studies are crucial for the interpretation and replication of the findings. The following are detailed descriptions of the standard experimental protocols for acute toxicity testing in key non-target organisms, based on internationally recognized guidelines.
Aquatic Organism Toxicity Testing (Fish)
The acute toxicity of this compound enantiomers to fish is typically determined using a static or semi-static test system, adhering to guidelines such as the OECD Guideline for the Testing of Chemicals, No. 203 ("Fish, Acute Toxicity Test").
-
Test Organism: A recommended species is the Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss)[2][3].
-
Test Substance Preparation: The individual enantiomers, (1R)-trans-phenothrin and (1S)-trans-phenothrin, are dissolved in a suitable solvent to prepare stock solutions. A series of test concentrations are then prepared by diluting the stock solution with dilution water.
-
Exposure Conditions: Fish are exposed to a range of concentrations of each enantiomer for a period of 96 hours[3]. The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.
-
Observations: Mortalities and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated for each enantiomer using appropriate statistical methods, such as probit analysis.
Aquatic Invertebrate Toxicity Testing (Daphnia sp.)
The acute immobilization test, following OECD Guideline 202, is a standard method for assessing the toxicity of chemical substances to daphnids.
-
Test Organism: Young daphnids (Daphnia magna), less than 24 hours old, are used for the test[4][5][6].
-
Test Substance Preparation: A series of test concentrations of each enantiomer are prepared in a suitable medium.
-
Exposure Conditions: Daphnids are exposed to the test concentrations for 48 hours in a static system[4][5][6].
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation[4].
-
Data Analysis: The EC50 (Effect Concentration 50), the concentration that causes immobilization in 50% of the daphnids, is calculated for each enantiomer.
Terrestrial Invertebrate Toxicity Testing (Honeybee)
The acute contact toxicity of this compound enantiomers to honeybees can be evaluated using OECD Guideline 214.
-
Test Organism: Adult worker honeybees (Apis mellifera) are used[7][8][9].
-
Test Substance Application: A range of doses of each enantiomer, dissolved in a suitable solvent (e.g., acetone), are applied directly to the dorsal thorax of anesthetized bees[7][8][9].
-
Exposure Conditions: The treated bees are kept in cages under controlled temperature and humidity for at least 48 hours, with access to a sucrose (B13894) solution[10].
-
Observations: Mortality is recorded at 24 and 48 hours. If mortality increases significantly between 24 and 48 hours, the observation period can be extended up to 96 hours[8].
-
Data Analysis: The LD50 (Lethal Dose 50), the dose that kills 50% of the treated bees, is calculated for each enantiomer.
Soil Organism Toxicity Testing (Earthworm)
The acute toxicity to earthworms is assessed using OECD Guideline 207, which includes both a filter paper contact test and an artificial soil test.
-
Test Organism: Adult earthworms of the species Eisenia fetida or Eisenia andrei are used[11][12][13].
-
Filter Paper Contact Test (Screening): Earthworms are exposed to filter paper treated with a range of concentrations of each enantiomer for 48 hours[14][15]. Mortality is the primary endpoint.
-
Artificial Soil Test: Earthworms are exposed to artificial soil treated with a range of concentrations of each enantiomer for 14 days[11][13][14].
-
Observations: Mortality and sublethal effects, such as changes in behavior and body weight, are recorded at 7 and 14 days[13].
-
Data Analysis: The LC50 is calculated for each enantiomer in both the contact and soil tests. The EC50 for sublethal effects like weight loss may also be determined[12].
Signaling Pathways and Logical Relationships
The differential toxicity of this compound enantiomers is a direct consequence of their stereospecific interaction with the target site, the voltage-gated sodium channels in the nervous system of the organism. The (1R)-trans enantiomer exhibits a higher binding affinity to these channels, leading to prolonged channel opening and subsequent nerve hyperexcitation and paralysis.
Figure 1. Logical workflow illustrating the comparative toxicity assessment of this compound enantiomers on non-target organisms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrethrum - IDLH | NIOSH | CDC [cdc.gov]
- 5. scispace.com [scispace.com]
- 6. Resmethrin References [npic.orst.edu]
- 7. Degradation, metabolism and toxicity of synthetic pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. boerenlandvogels.nl [boerenlandvogels.nl]
- 9. researchgate.net [researchgate.net]
- 10. Acute Toxicity to Rainbow Trout (oncorhynchus Mykiss) during A 14-day Flow-through Exposure with Octamethylcyclotetrasiloxane (final Report) with Cover Letter dated 010590. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 11. iosrjournals.org [iosrjournals.org]
- 12. extranet.who.int [extranet.who.int]
- 13. ars.usda.gov [ars.usda.gov]
- 14. apiservices.biz [apiservices.biz]
- 15. Effects of deltamethrin on rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Multi-Residue Analysis of Pyrethroids, Including trans-Phenothrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent analytical techniques, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the multi-residue analysis of pyrethroid insecticides, with a focus on including trans-Phenothrin. The information presented is supported by experimental data from various studies to aid in method selection and development.
Executive Summary
The selection of an optimal analytical method for the determination of pyrethroid residues is critical for ensuring food safety and environmental monitoring. Both GC-MS/MS and LC-MS/MS are powerful techniques for this purpose, each with its own set of advantages and limitations. Gas chromatography is often considered a preferred method for the analysis of volatile and semi-volatile pesticides like pyrethroids.[1] However, advancements in LC-MS/MS have made it a viable and sometimes advantageous alternative.
This guide will delve into a detailed comparison of these methods, covering their performance, typical validation parameters, and the widely used QuEChERS sample preparation protocol.
Performance Comparison: GC-MS/MS vs. LC-MS/MS
The choice between GC-MS/MS and LC-MS/MS for pyrethroid analysis depends on several factors, including the specific pyrethroids of interest, the sample matrix, and the desired sensitivity. Generally, GC-MS/MS is favored for its high sensitivity and separation efficiency for many pyrethroids.[1] Conversely, LC-MS/MS can be advantageous for its faster sample preparation and reduced need for derivatization.[2]
The following tables summarize the quantitative performance of both methods for a selection of pyrethroids, including data for phenothrin (B69414) as a proxy for this compound, based on findings from multiple studies. It is important to note that the performance metrics can vary depending on the specific experimental conditions and the matrix being analyzed.
Table 1: Comparison of Recovery Rates (%) for Selected Pyrethroids
| Pyrethroid | GC-MS/MS Recovery (%) | LC-MS/MS Recovery (%) | Matrix Type(s) |
| Bifenthrin | 84 - 120 | 70 - 120 | Soil, Sediment, Milk |
| Cypermethrin | 84 - 120 | 70 - 120 | Soil, Sediment, Milk |
| Deltamethrin | 84 - 120 | 70 - 120 | Soil, Sediment, Milk |
| Permethrin | 84 - 120 | 70 - 120 | Soil, Sediment, Milk |
| Phenothrin | 84 - 120 | 70 - 120 | Soil, Sediment, Milk |
Data compiled from multiple sources, specific recovery can vary based on the exact matrix and experimental conditions.
Table 2: Comparison of Limits of Detection (LOD) and Quantification (LOQ) (µg/kg)
| Pyrethroid | GC-MS/MS LOD (µg/kg) | GC-MS/MS LOQ (µg/kg) | LC-MS/MS LOD (µg/kg) | LC-MS/MS LOQ (µg/kg) | Matrix Type(s) |
| Bifenthrin | 0.08 - 0.54 | 0.2 - 0.5 | 0.03 - 0.5 | 0.6 - 1.5 | Soil, Sweet Pepper |
| Cypermethrin | 0.08 - 0.54 | 0.2 - 0.5 | 0.03 - 0.5 | 0.6 - 1.5 | Soil, Sweet Pepper |
| Deltamethrin | 0.08 - 0.54 | 0.2 - 0.5 | 0.03 - 0.5 | 0.6 - 1.5 | Soil, Sweet Pepper |
| Permethrin | 0.08 - 0.54 | 0.2 - 0.5 | 0.03 - 0.5 | 0.6 - 1.5 | Soil, Sweet Pepper |
| Phenothrin | 0.08 - 0.54 | 0.2 - 0.5 | - | - | Soil |
Experimental Protocols
A crucial step in the analysis of pyrethroid residues is the sample preparation. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard approach for the extraction and cleanup of pesticide residues from a variety of food and environmental matrices.
QuEChERS Sample Preparation Protocol
This protocol is a generalized version of the QuEChERS method and may require optimization for specific matrices.
1. Sample Homogenization:
-
Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.
-
For dry samples, add a specified amount of water to rehydrate.
2. Extraction:
-
Add 10-15 mL of acetonitrile (B52724) to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salt packet (e.g., AOAC or EN formulations containing MgSO₄, NaCl, and buffering salts).
-
Shake vigorously for 1 minute.
-
Centrifuge at a specified RPM for a set time (e.g., 5000 rpm for 5 minutes).
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube.
-
The d-SPE tube contains a mixture of sorbents such as primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove nonpolar interferences. Graphitized carbon black (GCB) may be included to remove pigments and sterols, but it should be used with caution as it can retain some planar pesticides.
-
Vortex the d-SPE tube for 30 seconds to 1 minute.
-
Centrifuge at a specified RPM for a set time.
4. Final Extract Preparation:
-
The resulting supernatant is the final extract.
-
An aliquot is taken and may be acidified or mixed with a protectant before analysis by GC-MS/MS or LC-MS/MS.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflow and the logical relationship in method selection.
Caption: Experimental workflow for pyrethroid residue analysis.
Caption: Factors influencing the selection of an analytical method.
Conclusion
Both GC-MS/MS and LC-MS/MS are highly capable techniques for the multi-residue analysis of pyrethroids, including this compound. The choice of method should be based on a careful consideration of the specific analytical requirements.
-
GC-MS/MS is often the method of choice for achieving the lowest detection limits for a broad range of pyrethroids due to their favorable chromatographic behavior and ionization in the gas phase.
-
LC-MS/MS offers a compelling alternative, particularly when dealing with more polar pyrethroids or when faster sample throughput is a priority. The sample preparation for LC-MS/MS can be more straightforward.[2]
For a comprehensive multi-residue screening program, employing both techniques can be beneficial to leverage their orthogonal separation mechanisms and enhance the confidence in analytical results. The QuEChERS method provides a versatile and efficient sample preparation approach that is compatible with both analytical platforms.
References
A Comparative Review of trans-Phenothrin and d-Phenothrin: Insecticidal Activity and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the insecticidal activities of trans-phenothrin and d-phenothrin (B1212162), two synthetic pyrethroids widely utilized in public health and pest control. This document synthesizes experimental data to objectively evaluate their performance, details the methodologies of key experiments, and visualizes critical biological pathways and experimental workflows.
Introduction to Phenothrin (B69414) Isomers
Phenothrin is a synthetic pyrethroid insecticide that exists as a mixture of four stereoisomers due to two chiral centers in the cyclopropane (B1198618) ring of its chrysanthemic acid moiety. These isomers are (1R, trans), (1R, cis), (1S, trans), and (1S, cis). The insecticidal activity of these isomers varies significantly.
-
d-Phenothrin (Sumithrin®): This is not a single compound but rather a specific isomeric mixture of phenothrin. It is enriched with the most insecticidally active isomers, containing at least 95% of the 1R isomers.[1] Typically, d-phenothrin consists of a mixture of (1R, trans)-phenothrin and (1R, cis)-phenothrin, often in a ratio of approximately 4:1.[2][3]
-
This compound: In the context of high insecticidal activity, "this compound" generally refers to the (1R)-trans-phenothrin isomer. This specific isomer is recognized as the most potent of the four phenothrin stereoisomers.[3][4]
This guide will focus on the comparison between the insecticidally potent (1R)-trans-phenothrin and the commercially formulated mixture, d-phenothrin.
Comparative Insecticidal Activity
The insecticidal efficacy of pyrethroids is highly dependent on their stereochemistry. The (1R)-isomers of phenothrin exhibit significantly greater activity than their (1S)-counterparts. Among the (1R)-isomers, the trans-conformation is more potent than the cis-conformation.
Data Presentation: Lethal Dose (LD50) against Houseflies (Musca domestica)
The following table summarizes the topical application LD50 values for phenothrin isomers against the housefly, a common model organism in insecticide testing. A lower LD50 value indicates higher toxicity.
| Compound/Isomer | LD50 (µg/g) | Relative Potency (d-Phenothrin = 1) |
| d-Phenothrin | Not Directly Available | 1 |
| (1R)-trans-phenothrin | 0.08 | >1 (More Potent) |
| (1R)-cis-phenothrin | 0.25 | <1 (Less Potent) |
| (1S)-trans-phenothrin | >100 | <<1 (Significantly Less Potent) |
| (1S)-cis-phenothrin | >100 | <<1 (Significantly Less Potent) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are protocols for key experiments used to evaluate the insecticidal activity of phenothrin isomers.
Topical Application Bioassay (LD50 Determination)
This method is used to determine the dose of an insecticide that is lethal to 50% of a test population when applied directly to the insect's body.
Objective: To determine the LD50 of this compound and d-phenothrin against adult houseflies (Musca domestica).
Materials:
-
Technical grade this compound and d-phenothrin
-
Acetone (B3395972) (analytical grade)
-
Microliter applicator
-
CO2 for anesthetization
-
Adult houseflies (3-5 days old) of a susceptible strain
-
Petri dishes or holding cages
-
Sugar water (10% solution)
Procedure:
-
Preparation of Insecticide Solutions: Prepare a series of dilutions of each insecticide in acetone. A typical concentration range for potent pyrethroids against susceptible houseflies might be from 0.01 to 1.0 µg/µL. A control solution of pure acetone is also prepared.
-
Insect Handling: Anesthetize a batch of houseflies using a brief exposure to CO2.
-
Application: Using a calibrated microliter applicator, apply a precise volume (typically 0.5 to 1.0 µL) of the insecticide solution to the dorsal thorax of each anesthetized fly.[4][5] Control flies receive an application of acetone only.
-
Observation: Place the treated flies in holding cages or petri dishes with access to a 10% sugar water solution.[4] Maintain the flies at a constant temperature and humidity (e.g., 25°C and 60-70% RH).
-
Mortality Assessment: Record mortality at 24 hours post-treatment.[4] Flies that are unable to move when prodded are considered dead.
-
Data Analysis: Use probit analysis to calculate the LD50 value, which is the dose estimated to cause 50% mortality in the test population.
Knockdown Bioassay (KD50 Determination)
This assay measures the time required for an insecticide to induce knockdown (inability to fly or stand) in 50% of the test population.
Objective: To determine the knockdown time (KD50) of this compound and d-phenothrin against adult female mosquitoes (Aedes aegypti).
Materials:
-
Technical grade this compound and d-phenothrin
-
Acetone or a suitable solvent
-
Glass jars or bottles (e.g., 250 ml Wheaton bottles)
-
Aspirator for transferring mosquitoes
-
Adult female mosquitoes (3-5 days old)
-
Timer
Procedure:
-
Preparation of Treated Surfaces: Prepare solutions of the insecticides in acetone. Coat the inner surface of the glass jars with a specific concentration of the insecticide solution and allow the solvent to evaporate completely, leaving a residual film of the insecticide.
-
Mosquito Exposure: Introduce a known number of adult female mosquitoes (e.g., 20-25) into each treated jar using an aspirator. A control jar treated only with acetone should be included.
-
Observation: Start the timer immediately upon introducing the mosquitoes. Continuously observe the mosquitoes and record the time at which each mosquito is knocked down. Knockdown is defined as the inability to maintain flight or an upright posture.
-
Data Recording: Record the number of knocked-down mosquitoes at regular intervals (e.g., every 5 minutes) for a set period (e.g., 60 minutes).
-
Data Analysis: Use time-to-event analysis (e.g., probit or log-time analysis) to calculate the KD50, the time at which 50% of the mosquito population is knocked down.
Mandatory Visualizations
Signaling Pathway of Phenothrin
Pyrethroids like this compound and d-phenothrin exert their insecticidal effect by targeting the voltage-gated sodium channels in the nervous system of insects.
References
A Comparative Guide to the Inter-Laboratory Validation of trans-Phenothrin Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory validation of trans-Phenothrin analytical standards. In the absence of publicly available, direct inter-laboratory comparison studies of commercial standards, this document outlines the critical parameters for evaluation, standardized analytical methodologies, and a model for data presentation. The objective is to equip researchers with the necessary tools to assess and compare the performance of this compound analytical standards from various suppliers.
Framework for Inter-Laboratory Comparison
An inter-laboratory comparison, also known as a proficiency test or ring trial, is essential for verifying the accuracy and reliability of analytical standards.[1][2] The process involves distributing a homogenous and stable analytical standard to multiple laboratories for analysis. The results are then collated and statistically analyzed by a coordinating body to assess the performance of both the laboratories and the standard itself.
The primary goals for validating a this compound analytical standard in such a study would be to establish its identity, purity, concentration, and stability across different laboratory environments. Key performance characteristics evaluated include the method's specificity, linearity, accuracy, and repeatability.[3][4]
Caption: Workflow for an inter-laboratory validation of an analytical standard.
Data Presentation: A Comparative Framework
While direct comparative data is not publicly available, researchers can evaluate analytical standards by comparing their Certificates of Analysis (CofA). The following table presents a hypothetical comparison of key quantitative parameters for this compound standards from two different suppliers. This illustrates the data points crucial for an objective assessment.
| Parameter | Supplier A Standard | Supplier B Standard | Method of Analysis |
| Purity (Total Isomers) | 99.7% | 99.5% | GC-FID |
| trans-Isomer Content | 97.5% | 96.8% | HPLC-UV |
| 1R-trans-enantiomer | 95.2% | 94.1% | Chiral HPLC |
| Related Impurity X | 0.15% | 0.25% | GC-FID |
| Related Impurity Y | <0.05% (Not Detected) | 0.08% | GC-FID |
| Water Content | 0.08% | 0.12% | Karl Fischer Titration |
| Residual Solvents | <0.01% | 0.03% | GC-HS |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results from any specific suppliers.
Recommended Experimental Protocols
The following are established and validated analytical methods for the determination of this compound and its isomers, based on regulatory guidelines and scientific literature.
Determination of Total Phenothrin (B69414) Content (Purity)
This method is adapted from the Collaborative International Pesticides Analytical Council (CIPAC) Method 356/TC/(M)/3 for determining the total active ingredient content.[3][4]
-
Principle: Gas Chromatography with Flame Ionization Detection (GC-FID) using an internal standard.
-
Apparatus:
-
Gas chromatograph equipped with an FID.
-
Capillary column suitable for pyrethroid analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
-
Reagents:
-
This compound reference standard.
-
Internal Standard: m-terphenyl (B1677559) or di-2-ethylhexyl phthalate.[5]
-
Solvent: Acetone or Toluene, high purity grade.
-
-
Procedure:
-
Internal Standard Solution: Accurately weigh approximately 1 g of the internal standard into a 100 mL volumetric flask and dilute to volume with the chosen solvent.
-
Calibration Standard: Accurately weigh about 100 mg of the this compound reference standard into a vial. Add 10.0 mL of the internal standard solution.
-
Sample Preparation: Accurately weigh about 100 mg of the test this compound standard into a vial. Add 10.0 mL of the internal standard solution.
-
Chromatography:
-
Injector Temperature: 250°C.
-
Oven Program: Start at 95°C, hold for 1 min, ramp to 275°C at 15°C/min, and hold for 7 min.[6]
-
Detector Temperature: 300°C.
-
Injection Volume: 1-2 µL.
-
-
Calculation: Calculate the purity by comparing the peak area ratio of this compound to the internal standard in the sample solution with that of the calibration standard.
-
Determination of cis/trans Isomer Ratio
This method is based on CIPAC Method 356/TC/(M)/2 and is used to separate and quantify the diastereomers.[3][4]
-
Principle: High-Performance Liquid Chromatography (HPLC) with UV detection. Chiral stationary phases are necessary to separate all four stereoisomers.[5][7]
-
Apparatus:
-
Reagents:
-
Mobile Phase: A mixture of n-hexane, isopropanol, and ethanol (B145695) is commonly used.[7] A typical mobile phase for a C-18 column could be Methanol:Water (78:22 v/v).[8][9]
-
Sample Solvent: Mobile phase or methanol.
-
-
Procedure:
-
Standard and Sample Preparation: Prepare solutions of the reference and test standards in the sample solvent at a concentration of approximately 1 mg/mL.
-
Chromatography:
-
Analysis: The different isomers will elute at distinct retention times. The percentage of the trans-isomer is calculated based on the relative peak areas of all phenothrin isomers detected.
-
Factors Influencing Analytical Standard Quality
The reliability of a this compound analytical standard is contingent upon several factors beyond basic purity. These include the manufacturing process, purification methods, and storage conditions, all of which can affect the isomeric and impurity profile.
Caption: Key factors influencing the quality of an analytical standard.
By employing standardized methodologies and conducting a thorough evaluation of the parameters outlined in this guide, researchers can confidently select and validate the most appropriate this compound analytical standard for their specific application, ensuring data integrity and reproducibility.
References
- 1. Internationally harmonized certified reference materials and proficiency testings for pesticide residue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gd.eppo.int [gd.eppo.int]
- 3. extranet.who.int [extranet.who.int]
- 4. extranet.who.int [extranet.who.int]
- 5. academic.oup.com [academic.oup.com]
- 6. epa.gov [epa.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. dspace.ceu.es [dspace.ceu.es]
- 9. Validated HPLC method for quantifying permethrin in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Neurotoxicity Profile: Trans-Phenothrin vs. Deltamethrin
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct neurotoxic profiles of trans-Phenothrin and deltamethrin (B41696), supported by experimental data and detailed methodologies.
This guide provides a detailed comparative analysis of the neurotoxic properties of two commonly used synthetic pyrethroid insecticides: this compound and deltamethrin. While both compounds target the insect nervous system, their distinct chemical structures lead to different classifications and toxicological effects. This compound is a Type I pyrethroid, whereas deltamethrin is a Type II pyrethroid, a classification based on the absence or presence of an α-cyano group, respectively. This structural difference results in varied clinical signs of toxicity and mechanisms of action at the molecular level. This guide will delve into their comparative acute toxicity, mechanisms of neurotoxicity, and provide detailed experimental protocols for their assessment.
Quantitative Comparison of Neurotoxicity
The following tables summarize the key quantitative data on the acute toxicity and in vitro neurotoxicity of this compound and deltamethrin.
| Compound | Species | Route of Administration | LD50 (mg/kg body weight) |
| This compound | Rat | Oral | >5000 |
| Rat | Dermal | >5000 | |
| Deltamethrin | Rat (male) | Oral (in oily vehicle) | ~50 |
| Rat (female) | Oral (in oily vehicle) | ~30 | |
| Rat | Oral (in aqueous suspension) | >5000 | |
| Rabbit | Dermal | >2000 |
Table 1: Comparative Acute Toxicity (LD50) of this compound and Deltamethrin.
| Compound | Neuronal Model | Endpoint | IC50 |
| Permethrin (B1679614) (Type I proxy for this compound) | Primary cortical neurons | Inhibition of spike rate | ~4 µM[1][2] |
| Primary spinal cord neurons | Inhibition of spike rate | ~4 µM[1][2] | |
| Deltamethrin | Primary cortical neurons | Inhibition of spike rate | ~0.13 µM[1][2] |
| Primary spinal cord neurons | Inhibition of spike rate | ~0.13 µM[1][2] |
Table 2: Comparative In Vitro Neurotoxicity (IC50) of a Type I Pyrethroid (Permethrin) and Deltamethrin on Neuronal Network Activity.
Mechanisms of Neurotoxicity: A Tale of Two Pyrethroids
The primary target for both this compound and deltamethrin is the voltage-gated sodium channel (VGSC) on the neuronal membrane.[3] Pyrethroids bind to these channels and modify their gating properties, leading to prolonged channel opening and membrane depolarization, which results in neuronal hyperexcitability.[3] However, the specifics of this interaction differ significantly between Type I and Type II pyrethroids.
This compound (Type I): Type I pyrethroids, lacking an α-cyano group, typically cause a moderately prolonged opening of the sodium channels.[3] This leads to repetitive firing of the neuron in response to a single stimulus.[4] The resulting toxicological syndrome in mammals is characterized by tremors, hypersensitivity, and aggressive behavior, often referred to as the "T-syndrome".
Deltamethrin (Type II): The presence of an α-cyano group in Type II pyrethroids like deltamethrin results in a much more persistent prolongation of sodium channel opening compared to Type I compounds.[3] This leads to a longer-lasting membrane depolarization and can cause a complete block of nerve impulse generation.[5] The clinical signs of intoxication are more severe and are known as the "CS-syndrome," which includes choreoathetosis (writhing movements), profuse salivation, and seizures.[6]
dot
Caption: Comparative Signaling Pathways of this compound and Deltamethrin Neurotoxicity.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess and compare the neurotoxicity of this compound and deltamethrin.
In Vitro Neurotoxicity Assessment
This protocol outlines a method for comparing the cytotoxic effects of this compound and deltamethrin on a neuronal cell line.
1. Cell Culture and Maintenance:
- Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Sub-culturing: Passage cells at 80-90% confluency using standard trypsinization procedures.
2. Compound Preparation and Exposure:
- Prepare stock solutions of this compound and deltamethrin in a suitable solvent (e.g., DMSO).
- Serially dilute the stock solutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration does not exceed 0.1% in all wells.
- Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
- Replace the medium with fresh medium containing the various concentrations of this compound or deltamethrin. Include vehicle control (medium with solvent) and untreated control wells.
- Incubate the cells for 24, 48, or 72 hours.
3. Cell Viability Assessment (MTT Assay):
- Following the exposure period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.
4. Cytotoxicity Assessment (LDH Assay):
- After the incubation period, collect the cell culture supernatant.
- Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
- Determine the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
dot
Caption: Experimental Workflow for In Vitro Neurotoxicity Assessment.
Neurobehavioral Assessment in Rodents
This protocol describes a comparative study of the neurobehavioral effects of this compound and deltamethrin in rats.
1. Animals and Housing:
- Species: Adult male Sprague-Dawley rats (8-10 weeks old).
- Housing: House animals in standard laboratory cages with a 12-hour light/dark cycle and ad libitum access to food and water.
- Acclimation: Acclimate the animals to the housing conditions for at least one week before the experiment.
2. Dosing:
- Administer this compound or deltamethrin orally via gavage.
- Dissolve the compounds in a suitable vehicle (e.g., corn oil).
- Include a vehicle control group that receives only the vehicle.
- Select doses based on the known LD50 values to elicit sublethal neurotoxic effects.
3. Behavioral Testing Battery:
4. Data Analysis:
- Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound, deltamethrin, and the vehicle control on the different behavioral parameters.
dot
Caption: Experimental Workflow for Neurobehavioral Assessment in Rodents.
This guide provides a foundational understanding of the comparative neurotoxicity of this compound and deltamethrin. The provided data and protocols offer a framework for researchers to conduct further investigations into the specific mechanisms and potential risks associated with these widely used insecticides.
References
- 1. researchgate.net [researchgate.net]
- 2. Complete inhibition of spontaneous activity in neuronal networks in vitro by deltamethrin and permethrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Pyrethroids on Brain Development and Behavior: Deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Degradation of trans-Phenothrin: A Comparative Guide to Its Transformation Products and Analytical Confirmation
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's degradation profile is paramount for assessing its environmental fate, metabolic pathway, and potential toxicity. This guide provides a detailed comparison of the degradation products of trans-Phenothrin, a widely used pyrethroid insecticide, under various environmental and biological conditions. We delve into the structural confirmation of its degradation products through a comparative analysis of analytical techniques, supported by experimental data and detailed protocols.
This compound, a synthetic pyrethroid, is susceptible to degradation through three primary pathways: photodegradation, hydrolysis, and metabolism. Each pathway yields a unique profile of degradation products, the structures of which have been elucidated through advanced analytical techniques. This guide will compare these degradation pathways and the analytical methodologies used for the structural confirmation of the resulting products.
Comparative Analysis of this compound Degradation Pathways
The degradation of this compound is significantly influenced by environmental conditions and biological systems. The following sections detail the degradation products formed through photodegradation, hydrolysis, and metabolism.
Photodegradation: Oxidation at the Isobutenyl Moiety
Under the influence of sunlight, this compound undergoes photooxidative degradation, primarily targeting the isobutenyl side chain.[1][2] This process is moderately accelerated by irradiation, with reported half-lives of 5.7–5.9 days in soil under a xenon arc lamp, compared to 21–24 days in the dark.[3][4] The major photodegradation products are formed through the oxidation of the 2-methylprop-1-enyl group, leading to alcohol and ketone derivatives.[3] Spectroscopic and cochromatographic analyses have been instrumental in identifying these products.[3]
Key photodegradation products include:
-
Epoxide derivatives
-
Alcohol, aldehyde, and carboxylic acid derivatives from oxidation at the (E)-methyl group
-
Caronaldehyde and caronic acid derivatives resulting from ozonolysis
-
Hydroperoxides from the ene reaction at the 1' position
Hydrolysis: Cleavage of the Ester Linkage
The ester bond in this compound is susceptible to hydrolysis, a key degradation route in aqueous environments and biological systems. This cleavage results in the formation of 3-phenoxybenzyl alcohol (3-PBA) and 3-phenoxybenzoic acid (3-PBAcid).[5] The rate of hydrolysis is dependent on pH.
Metabolism in Mammals: A Cascade of Reactions
In mammals, this compound is rapidly metabolized and excreted.[1] The primary metabolic pathways involve oxidation and hydrolysis.[1] For the trans-isomer, ester cleavage is a major route, leading to the formation of 3-PBA and 3-PBAcid, which are then further metabolized through hydroxylation and conjugation before excretion, primarily in the urine.[1][6]
A study on rats administered with [1R,trans]-phenothrin revealed that the sulfate (B86663) conjugate of 4'-OH-phenoxy benzoic acid was the predominant urinary metabolite, accounting for 28-55% of the administered dose depending on the dosage.[6] Other significant metabolites included 3-phenoxybenzoic acid (4-10%), its glycine (B1666218) conjugate (1-3%), and its glucuronide (1-3%).[6] Unmetabolized this compound was primarily found in the feces.[6]
Quantitative Data on Degradation Products
The following tables summarize the quantitative data available on the formation of this compound degradation products under different conditions.
Table 1: Photodegradation of this compound in Soil
| Degradation Product | Percentage of Formation | Experimental Conditions | Reference |
| Alcohol derivatives | Major degradates | Moistened U.S. soil thin layer, continuous exposure to light (>290 nm) from a xenon arc lamp | [3] |
| Ketone derivatives | Major degradates | Moistened U.S. soil thin layer, continuous exposure to light (>290 nm) from a xenon arc lamp | [3] |
Table 2: Metabolic Profile of this compound in Rats (Single Oral Dose)
| Metabolite | Percentage of Dose in Urine (4 mg/kg) | Percentage of Dose in Urine (10 mg/kg) | Percentage of Dose in Urine (200 mg/kg) | Reference |
| Sulfate conjugate of 4'-OH-phenoxy benzoic acid | 28% | 43% | 28% | [6] |
| 3-Phenoxybenzoic acid | 4% | 10% | 5% | [6] |
| Glycine conjugate of 3-phenoxybenzoic acid | 1% | 3% | 2% | [6] |
| Glucuronide of 3-phenoxybenzoic acid | 2% | 3% | 1% | [6] |
| Free 4'-OH-phenoxybenzoic acid | 2% | 11% | 3% | [6] |
Experimental Protocols for Structural Confirmation
The identification and quantification of this compound degradation products rely on sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are the most commonly employed methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For pyrethroid metabolites, derivatization is often necessary to improve their volatility and chromatographic behavior.
Sample Preparation (QuEChERS method): A common sample preparation method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[7]
-
Homogenize 10-15 g of the sample.
-
Extract with acetonitrile (B52724) containing 1% acetic acid.
-
Add extraction salts (e.g., MgSO₄, NaCl, sodium citrate).
-
Centrifuge and perform dispersive solid-phase extraction (d-SPE) cleanup on the supernatant using sorbents like PSA and C18.
-
The final extract is then ready for GC-MS analysis.[7]
GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[7][8]
-
Injector: Splitless mode at 250 °C.[7]
-
Oven Program: Start at 70 °C (hold for 2 min), ramp to 150 °C at 25 °C/min, then to 200 °C at 3 °C/min, and finally to 280 °C at 8 °C/min (hold for 10 min).[7]
-
Carrier Gas: Helium.[7]
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, with the source at 230 °C.[7]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is highly sensitive and specific, making it ideal for analyzing a wide range of metabolites in complex matrices like urine without the need for derivatization.[9][10]
Sample Preparation (for Urine):
-
Acid hydrolysis of the urine sample.[9]
-
Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the metabolites.[9]
HPLC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is commonly used.[11]
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.[12]
-
Mass Spectrometer: Electrospray ionization (ESI) in either positive or negative mode, with multiple reaction monitoring (MRM) for quantification.[11][12]
Comparison of Analytical Techniques
Both GC-MS and HPLC-MS/MS are powerful tools for the analysis of this compound degradation products. The choice of technique often depends on the specific analytes and the sample matrix.
Table 3: Comparison of GC-MS and HPLC-MS/MS for the Analysis of this compound Degradation Products
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Analytes | Suitable for volatile and semi-volatile compounds. Derivatization is often required for polar metabolites.[9] | Applicable to a wide range of polarities, including non-volatile and thermally labile compounds.[10] |
| Sample Preparation | Can be more complex, often requiring derivatization.[9] | Generally simpler, especially for aqueous samples.[12] |
| Sensitivity | Good sensitivity, particularly with selected ion monitoring (SIM).[7] | Excellent sensitivity and specificity, especially with MRM.[10] |
| Selectivity | Good, but can be limited by co-eluting matrix components.[13] | High selectivity due to both chromatographic separation and MS/MS detection.[10] |
| Cost | Generally lower instrument cost compared to HPLC-MS/MS.[9] | Higher initial instrument cost.[9] |
Visualizing the Degradation and Analysis
To better illustrate the complex processes involved in the degradation of this compound and the analytical workflows for its confirmation, the following diagrams are provided.
Caption: Degradation pathways of this compound.
Caption: Analytical workflow for degradation product confirmation.
References
- 1. Phenothrin, trans-(-)- | C23H26O3 | CID 91581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photoinduced oxidation of the insecticide phenothrin on soil surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photoinduced Oxidation of the Insecticide Phenothrin on Soil Surfaces [agris.fao.org]
- 5. igbb.msstate.edu [igbb.msstate.edu]
- 6. Phenothrin | C23H26O3 | CID 4767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.usgs.gov [pubs.usgs.gov]
- 9. Simultaneous Determination of Pyrethroid, Organophosphate and Carbamate Metabolites in Human Urine by Gas Chromatography–Mass Spectrometry (GCMS) [mdpi.com]
- 10. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. epa.gov [epa.gov]
- 12. Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine [mdpi.com]
- 13. Comparison of different fast gas chromatography – mass spectrometry techniques (Cold EI, MS/MS, and HRMS) for the analysis of pyrethroid insecticide residues in food - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal Procedures for trans-Phenothrin
The proper disposal of trans-Phenothrin is critical for ensuring laboratory safety and environmental protection. As a synthetic pyrethroid insecticide classified as a hazardous substance and a marine pollutant, its disposal is governed by strict regulations.[1][2][3] Adherence to institutional protocols and consultation with Environmental Health and Safety (EHS) personnel are paramount for researchers and laboratory professionals.
Immediate Safety and Spill Response
Immediate and appropriate action during a spill is the first step in the disposal process. All cleanup materials must be treated as hazardous waste.
Minor Spills:
-
Control Contact: Immediately put on appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Avoid breathing vapors.[1]
-
Containment: Contain the spill using an inert absorbent material such as sand, earth, or vermiculite (B1170534).[1]
-
Collection: Carefully wipe up or collect the absorbed material.[1]
-
Containerize: Place the waste into a suitable, clearly labeled container for disposal.[1]
Major Spills:
-
Evacuate: Clear the area of all personnel and move upwind.[1]
-
Alert Authorities: Notify your institution's EHS or emergency response team, providing the location and nature of the hazard.[1]
-
Secure the Area: If safe to do so, increase ventilation and stop the leak.[1] Eliminate all ignition sources.[1]
-
Containment: Prevent the spillage from entering drains or waterways by any available means.[1] Use sand, earth, or vermiculite to contain the spill.[1]
-
Collection: Collect recoverable product into labeled containers for recycling or disposal.[1] Absorb the remaining product and collect the solid residues, sealing them in labeled drums for disposal.[1]
-
Decontamination: Wash the area and prevent runoff from entering drains.[1] If contamination of drains or waterways occurs, advise emergency services immediately.[1]
Step-by-Step Disposal Protocol for this compound Waste
Disposal of unused or residual this compound must be handled as a hazardous waste process. The following steps provide a procedural framework for research and development professionals.
Step 1: Consultation and Waste Characterization The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department.[4] EHS will provide specific guidance based on federal, state, and local regulations and will assist in characterizing the waste, which may be regulated under the Resource Conservation and Recovery Act (RCRA).[3][4]
Step 2: Waste Segregation and Collection
-
Do Not Mix: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions and ensure proper disposal routing.[5]
-
Use Appropriate Containers: Collect waste in its original container or a designated, compatible, and sealable container.[6][7] Ensure containers are clearly labeled as "Hazardous Waste" and include the chemical name (this compound).[1]
-
Prevent Contamination: Do not pour any amount of this compound down sinks, drains, or sewers.[1][3][8] This is crucial as it is very toxic to aquatic life and wastewater treatment systems may not effectively remove it.[5][8][9]
Step 3: Arranging for Disposal Your EHS department will manage the disposal process through approved and licensed hazardous waste vendors.[4] The most common and recommended disposal method for this type of chemical is controlled incineration at a licensed chemical destruction plant.[4][6] In some jurisdictions, burial at an approved landfill may be an option, but this should be confirmed by waste management authorities.[1]
Step 4: Empty Container Disposal Empty containers that held this compound must also be treated as hazardous waste, as they may retain product residue.[2][5]
-
Follow EHS guidance for container decontamination, which may include triple rinsing.
-
Dispose of the container as instructed by your EHS office, which may include recycling or disposal in an authorized landfill.[1][6]
Logistical and Transportation Data
For the purposes of shipping for disposal, this compound is regulated as a hazardous material. The table below summarizes key transportation data.
| Parameter | Value | Reference |
| UN Number | UN3082 | [1] |
| Proper Shipping Name | Environmentally hazardous substance, liquid, n.o.s. (d-(cis-trans)-Phenothrin) | [2] |
| Hazard Class | 9 | [1] |
| Packing Group | III | [1] |
| Marine Pollutant | Yes | [2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. nj.gov [nj.gov]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Disposal of Pesticides [npic.orst.edu]
- 8. epa.gov [epa.gov]
- 9. pooleys.com [pooleys.com]
Personal protective equipment for handling trans-Phenothrin
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of trans-Phenothrin in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.[1][2] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Use PVC, Butyl, Silver Shield®/4H, or Barrier® gloves.[1][3] Select gloves tested to a relevant standard (e.g., Europe EN 374, US F739).[1] For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is suitable.[1] Never wear leather or fabric gloves.[4] |
| Eye Protection | Safety glasses with side shields or chemical goggles | Safety glasses with side shields are a minimum requirement.[1] Chemical goggles provide more comprehensive protection.[1] Contact lenses should not be worn as they can absorb and concentrate irritants.[1] |
| Body Protection | Protective clothing | Wear overalls or a lab coat.[1] For tasks with a higher risk of splashing, a P.V.C. apron is recommended.[1] Ensure clothing is buttoned to the neck and wrist.[5] |
| Foot Protection | Safety footwear | Wear safety footwear or safety gumboots, such as those made of rubber.[1] |
| Respiratory Protection | Respirator | A Type A filter of sufficient capacity is recommended.[1] For spills, a full-facepiece air-purifying respirator (APR) with organic vapor and P100 cartridges should be used.[3] In case of fire, a self-contained breathing apparatus (SCBA) is necessary.[3] |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Always handle this compound in a well-ventilated area.[1] Local exhaust ventilation should be used to control airborne contaminants.[6]
-
Safe Handling Practices: Avoid all personal contact, including inhalation of vapors.[1] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][7] Wash hands thoroughly with soap and water after handling.[1] Work clothes should be laundered separately.[1]
-
Storage Conditions: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][7] Store away from incompatible materials such as strong bases (e.g., sodium hydroxide, potassium hydroxide) and oxidizing agents.[1][3] Protect containers from physical damage and check regularly for leaks.[1]
Spill Management:
-
Minor Spills:
-
Major Spills:
Disposal Plan:
-
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste.[3] Consult with your institution's environmental health and safety department or a licensed waste disposal company for specific guidance.[1]
-
Container Disposal: Recycle containers if possible, or dispose of them in an authorized landfill.[1] Do not reuse empty containers.[6]
Health Hazard Information
-
Routes of Exposure: The primary routes of occupational exposure are through skin contact and inhalation.[8]
-
Acute Effects: Inhalation can irritate the nose, throat, and lungs.[3] Exposure can lead to symptoms such as headache, dizziness, fatigue, excessive salivation, muscle weakness, nausea, and vomiting.[3] Direct contact can cause skin and eye irritation.[3]
-
Aquatic Toxicity: this compound is very toxic to aquatic life with long-lasting effects.[7][9] Avoid release into the environment.[7]
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 3. nj.gov [nj.gov]
- 4. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 5. Pesticide use and personal protective equipment [health.vic.gov.au]
- 6. sumitomo-chem.com.au [sumitomo-chem.com.au]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. d-Phenothrin (UK PID) [inchem.org]
- 9. pooleys.com [pooleys.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
